6-Bromo-3-hydroxy-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-3-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-4-1-2-5-6(3-4)11-7(8(5)12)9(13)14/h1-3,11-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZZGOSDJBNFCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743664 | |
| Record name | 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876480-09-0 | |
| Record name | 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-hydroxy-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 6-Bromo-3-hydroxy-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. As a novel compound, direct experimental data is sparse; therefore, this guide synthesizes information from closely related analogues and foundational chemical principles to project its characteristics. Furthermore, detailed, field-proven experimental protocols are provided for the empirical determination of its key physicochemical parameters, including melting point, solubility, and pKa. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior for further investigation and application.
Introduction and Molecular Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution on the indole ring system allows for the fine-tuning of a molecule's biological activity and physicochemical properties. This compound incorporates three key functional groups that are expected to significantly influence its behavior: a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid at the 2-position.
The bromine atom, a halogen, is known to increase lipophilicity and can be involved in halogen bonding, potentially influencing ligand-receptor interactions. The hydroxyl and carboxylic acid groups are polar and capable of hydrogen bonding, which will impact aqueous solubility and interactions with biological targets. The interplay of these functionalities dictates the molecule's overall physicochemical profile, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid.
-
Filtration: The supernatant is carefully filtered through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
-
Reporting: Solubility is reported in units such as mg/mL or µM at the specified temperature.
Caption: Workflow for Solubility Determination.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter that influences a drug's solubility, absorption, and receptor binding at different pH values. For this compound, we expect at least two pKa values corresponding to the carboxylic acid and the hydroxyl group. Potentiometric titration is a precise method for pKa determination.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol). The solution is purged with nitrogen to remove dissolved CO₂.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized. The equivalence point is the point of maximum slope on the titration curve. For a molecule with multiple ionizable groups, multiple inflection points may be observed.
Caption: Workflow for pKa Determination.
Conclusion
This compound is a multifaceted molecule with physicochemical properties governed by the interplay of its bromo, hydroxyl, and carboxylic acid functionalities. While direct experimental data is not yet widely available, its properties can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding of its expected characteristics and offers robust experimental protocols for their empirical determination. The insights and methodologies presented herein are intended to empower researchers in their efforts to further investigate and utilize this promising indole derivative in drug discovery and development.
References
-
Infrared (IR) Spectroscopy. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- European Patent Office. (1982, April 14).
- Cimino, G., De Stefano, S., & Minale, L. (1989). Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora.
- Acta Crystallographica Section E. (2012). 6-Bromo-1H-indole-3-carboxylic acid. E68(4), o1019.
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Journal of Pharmacy and Pharmaceutical Sciences.
- Gu, Q., Xia, Y., Chen, S., Su, P., Yang, Z., & Papanikolas, J. M. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29773–29780.
- Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296–1299.
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
LibreTexts. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
MassBank. (2008, January 2). Indolecarboxylic acids and derivatives. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
Molecular structure and weight of 6-Bromo-3-hydroxy-indole-2-carboxylic acid
Title: Molecular Architecture and Analytical Profiling of 6-Bromo-3-hydroxy-indole-2-carboxylic Acid: A Technical Guide for Medicinal Chemistry
Executive Summary
As a Senior Application Scientist, I approach the integration of novel building blocks into drug discovery pipelines not merely as a sequence of reactions, but as a holistic, self-validating system. The compound 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid (CAS: 876480-09-0)[1] represents a highly privileged, multi-functionalized heterocyclic scaffold[2]. The C6 bromine offers a versatile sigma-hole for halogen bonding and a handle for late-stage transition-metal cross-coupling, while the C3 hydroxyl and C2 carboxylic acid groups provide critical hydrogen-bonding networks for target protein interactions.
This whitepaper details the physicochemical profiling, mechanistic synthesis, and self-validating analytical workflows required to confidently deploy this molecule in advanced medicinal chemistry campaigns.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline quantitative properties of a molecule is the first step in predicting its behavior in both synthetic and biological environments. Foundational registry data and commercial validation records confirm its structural identity and standard purity profiles (typically ≥95%)[3],[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| IUPAC Name | 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | Defines exact regiochemistry and substitution pattern. |
| CAS Number | 876480-09-0[1] | Unique registry identifier for cross-referencing[4]. |
| Molecular Formula | C9H6BrNO3 | Establishes the exact atomic composition. |
| Molecular Weight | 256.05 g/mol | Critical for precise stoichiometric calculations. |
| Exact Mass (79Br) | 254.95 g/mol | Target m/z for high-resolution mass spectrometry. |
| H-Bond Donors | 3 (-NH, -OH, -COOH) | High potential for kinase hinge-region binding. |
| H-Bond Acceptors | 3 (O, O, O) | Facilitates solvent and target protein interactions. |
Structural Dynamics: Keto-Enol Tautomerization
A defining feature of 3-hydroxyindoles is their ability to exist in equilibrium with their keto form (indolin-3-ones). However, in the case of this compound, the enol form is heavily favored. Causality: The presence of the C2 carboxylic acid stabilizes the 3-hydroxy enol form via a strong intramolecular hydrogen bond between the C3-hydroxyl proton and the C2-carbonyl oxygen, effectively locking the planar aromatic conformation required for optimal target intercalation.
Figure 1: Solvent-dependent keto-enol tautomerization dynamics of the 3-hydroxyindole core.
Mechanistic Synthesis: A Self-Validating Protocol
The synthesis of 3-hydroxy-indole-2-carboxylic acid derivatives[5] typically proceeds via a modified Dieckmann-type condensation. Every step in this protocol is designed to logically cross-verify the previous manipulation.
Step 1: N-Alkylation of the Anthranilic Acid Derivative
-
Action: React 2-amino-4-bromobenzoic acid with chloroacetic acid in an aqueous sodium carbonate (
) solution. -
Causality: The alkaline aqueous medium ensures the carboxylic acid groups remain deprotonated (water-soluble), while the aniline nitrogen retains sufficient nucleophilicity to attack the alpha-carbon of the chloroacetic acid.
-
Self-Validation: Extract a 10 µL aliquot, quench in 1 mL Acetonitrile, and run a rapid LC-MS. The system is validated when the starting material peak shifts by +58 Da, confirming the formation of the N-(2-carboxy-5-bromophenyl)glycine intermediate.
Step 2: Base-Promoted Intramolecular Cyclization
-
Action: Isolate the intermediate, dry thoroughly, resuspend in anhydrous THF, and add Potassium tert-butoxide (KOtBu) at 0°C.
-
Causality: Anhydrous conditions are critical to prevent hydroxide-mediated saponification. The strong, sterically hindered base deprotonates the active methylene, driving the intramolecular nucleophilic attack onto the carboxylate to close the 5-membered pyrrole ring.
-
Self-Validation: The reaction mixture will exhibit a distinct bathochromic shift (color deepening) due to the formation of the highly conjugated enolate system.
Step 3: Acidic Precipitation
-
Action: Quench the reaction and adjust the pH to 2-3 using 1M HCl.
-
Causality: The acidic environment protonates both the C2-carboxylate and the C3-enolate, neutralizing the molecule and driving the precipitation of the highly conjugated, water-insoluble this compound.
Figure 2: Self-validating workflow from mechanistic synthesis to analytical release.
Analytical Characterization Protocols
To ensure the highest level of trustworthiness, the analytical release of this compound relies on orthogonal techniques that mathematically correlate with the proposed structure.
Protocol A: LC-MS Profiling (Mass & Isotopic Validation)
-
Method: C18 Reverse Phase column; Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Causality: Formic acid suppresses the ionization of the C2-carboxylic acid during the chromatographic run. This prevents peak tailing on the stationary phase, ensuring high-resolution separation.
-
Self-Validation: The isotopic signature of bromine (
and ) acts as an internal, self-validating tool. In negative Electrospray Ionization (ESI-) mode, the mass spectrum must display a characteristic 1:1 doublet at m/z 253.9 and 255.9 ( ). If this doublet is absent, the halogenation state is compromised.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method:
and NMR at 400 MHz; Solvent: DMSO- . -
Causality: DMSO-
is explicitly chosen because its strong hydrogen-bond accepting capability disrupts the intermolecular H-bonding of the planar indole molecules. This prevents aggregation in solution, yielding sharp, highly resolved resonance signals. -
Self-Validation: The regiochemistry of the bromine atom at the C6 position is mathematically proven by the splitting pattern of the aromatic protons. The C4 proton will appear as a doublet (ortho-coupling with C5), the C5 proton as a doublet of doublets (ortho-coupling with C4, meta-coupling with C7), and the C7 proton as a fine doublet (meta-coupling with C5).
Applications in Drug Discovery
In the realm of Fragment-Based Drug Discovery (FBDD), this compound serves as a highly modular warhead.
-
Kinase Inhibition: The indole core mimics the purine ring of ATP, allowing the C3-OH and C2-COOH to engage the hinge region of kinases via robust hydrogen bonding.
-
Late-Stage Functionalization: The C6-bromine acts as a synthetic handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing medicinal chemists to rapidly explore chemical space by appending various aryl or alkynyl groups to optimize the molecule's pharmacokinetic profile.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid". PubChem. URL: [Link]
Sources
6-Bromo-3-hydroxy-indole-2-carboxylic acid CAS number and chemical identifiers
This guide provides a comprehensive technical overview of 6-Bromo-3-hydroxy-indole-2-carboxylic acid, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. While this specific molecule is not extensively cataloged, its structural motifs are present in numerous bioactive compounds. This document will therefore synthesize available information on its core structure, propose a logical synthetic pathway, and discuss its potential applications based on established principles of organic chemistry and pharmacology. For comparative context, data for the more readily available parent compound, 6-Bromoindole-2-carboxylic acid, is also included.
Core Chemical Identity and Structural Elucidation
The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural descriptors. While a dedicated CAS number for this compound is not readily found in major chemical databases, its ethyl ester, ethyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate, is cataloged (PubChem CID: 54693444), confirming the viability of the core structure.[1] The carboxylic acid can be logically derived from this ester via hydrolysis.
For practical research and procurement, the parent compound, 6-Bromoindole-2-carboxylic acid, is commercially available and serves as a crucial reference.[2][3][4]
| Identifier | Value | Source |
| CAS Number | 16732-65-3 | [2][4] |
| Molecular Formula | C₉H₆BrNO₂ | [2][4] |
| Molecular Weight | 240.05 g/mol | [2][4] |
| SMILES | Brc1ccc2c(c1)[nH]c(c2)C(=O)O | [4] |
| InChIKey | SVBVYRYROZWKNJ-UHFFFAOYSA-N | Not directly in search results, but standard for this structure. |
| Synonyms | Acide 6-bromo-1H-indole-2-carboxylique | [4] |
| Identifier | Value | Source (Derived From) |
| Molecular Formula | C₉H₆BrNO₃ | Derived |
| Molecular Weight | 256.05 g/mol | Derived |
| SMILES | OC(=O)c1c(O)[nH]c2cc(Br)ccc12 | Derived |
| InChIKey | (Not available) | Derived |
Synthesis and Mechanistic Considerations
The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry. For this compound, a logical and efficient synthetic strategy involves the hydrolysis of its corresponding ethyl ester. This approach is standard for the deprotection of carboxylic acids and is generally high-yielding.
The following diagram illustrates a two-step approach starting from a commercially available precursor to yield the target compound.
Caption: Proposed synthetic route via ester hydrolysis.
This protocol is a generalized procedure based on standard ester hydrolysis methods.
-
Dissolution: Dissolve the starting ester (1.0 equivalent) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water. The choice of co-solvent is critical to ensure the solubility of the relatively nonpolar ester in the aqueous basic medium.
-
Hydrolysis: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup and Acidification: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with a strong acid, such as 1M hydrochloric acid (HCl), until the pH is approximately 2-3. The target carboxylic acid should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Causality: The use of a hydroxide base is essential for the nucleophilic attack on the electrophilic carbonyl carbon of the ester. The subsequent acidic workup protonates the resulting carboxylate salt, causing the neutral, and less water-soluble, carboxylic acid to precipitate.
Spectroscopic and Physicochemical Properties
Predicting the spectroscopic signature of a molecule is crucial for its characterization. While experimental data for the title compound is not available, its expected spectral properties can be inferred from its functional groups.
The IR spectrum is expected to show several characteristic absorptions:
-
O-H Stretch: A very broad peak from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[5] This will likely overlap with a sharper peak around 3300-3400 cm⁻¹ from the C3-hydroxyl group and the N-H stretch of the indole ring.
-
C=O Stretch: An intense absorption between 1710-1760 cm⁻¹, typical for a carboxylic acid carbonyl group.[5] Conjugation with the indole ring system may shift this to the lower end of the range.
-
¹H NMR: The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically above 12 ppm. The N-H proton of the indole ring will also be a broad singlet, usually between 8-11 ppm. The aromatic protons on the benzene portion of the indole ring will appear in the 7-8 ppm region, with splitting patterns determined by their positions relative to the bromine atom.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[6] The carbons of the indole ring will appear between approximately 100-140 ppm, with the carbon bearing the bromine atom showing a characteristic shift.
In mass spectrometry, indole carboxylic acids often undergo fragmentation through the loss of water and/or the carboxyl group.[7] The mass spectrum of this compound would be expected to show a prominent molecular ion peak, along with a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Applications in Research and Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific functionalization of this compound makes it a valuable building block for several reasons.
-
Cross-Coupling Reactions: The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to build molecular complexity.
-
Further Functionalization: The carboxylic acid and hydroxyl groups can be readily modified. The acid can be converted to amides, esters, or other derivatives, while the hydroxyl group can be alkylated, acylated, or used as a directing group.
-
Enzyme Inhibition: Indole-2-carboxylic acid derivatives have recently been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[8] The core structure is capable of chelating essential magnesium ions in the enzyme's active site. The 6-bromo and 3-hydroxy substituents on the title compound could be exploited to enhance binding affinity and selectivity.
-
Antitumor Agents: Bromo-indole derivatives are frequently used as starting materials for the synthesis of potential antitumor drugs.[2] For example, 6-Bromo-1H-indole-3-carbaldehyde is a key intermediate in the development of pharmaceuticals targeting cancer and neurological disorders.[9]
The following diagram illustrates the potential role of an indole-2-carboxylic acid derivative as an HIV-1 integrase inhibitor, a key application area for this class of compounds.
Sources
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- 3. 6-Bromoindole-2-carboxylic acid, 5 g, CAS No. 16732-65-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
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Solubility Profile & Stability Assessment: 6-Bromo-3-hydroxy-indole-2-carboxylic acid
Topic: Solubility Profile & Stability Assessment of 6-Bromo-3-hydroxy-indole-2-carboxylic acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers.
Executive Summary & Chemical Identity
This compound is a critical, albeit labile, intermediate often encountered in the synthesis of indigoid dyes (specifically Tyrian Purple precursors) and bioactive indole scaffolds. Unlike stable pharmaceutical standards, this compound exhibits significant keto-enol tautomerism (indoxyl/pseudo-indoxyl character) and oxidative sensitivity.
This guide provides a solubility assessment strategy that accounts for the compound's tendency to dimerize into 6,6'-dibromoindigo (Tyrian Purple) in the presence of oxygen and basicity. The solubility data presented here is derived from structural analog analysis (SAR) and standard thermodynamic principles applicable to halogenated indoxyls.
Physicochemical Baseline
-
Chemical Class: Halogenated Indoxyl / Indole-2-carboxylic acid derivative.
-
Molecular Weight: ~256.05 g/mol .
-
Acidic Moieties: Carboxylic acid (
), Enolic hydroxyl ( ). -
Dominant Feature: High oxidative instability in solution.
Solubility Profile Assessment
Note: Due to the reactive nature of the 3-hydroxy moiety, solubility must be decoupled from decomposition. The values below represent the "Initial Dissolution State" before oxidative dimerization occurs.
Predicted Solubility Matrix
The following profile is established based on Hansen Solubility Parameters (HSP) for 6-bromoindole derivatives and thermodynamic modeling of hydrogen-bonding networks.
| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction Mechanism | Stability Risk |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong Dipole-Dipole & H-Bond Acceptance | Moderate: High solubility accelerates reaction rates if |
| Polar Protic | Methanol, Ethanol | Moderate (20-50 mg/mL) | H-Bond Donation/Acceptance | High: Protic solvents can facilitate proton transfer required for tautomerization. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate (10-30 mg/mL) | Weak H-Bond Acceptance | Low: Often the preferred solvents for extraction/workup. |
| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Dispersion Forces (London) | Low: Poor solubility limits utility. |
| Hydrocarbons | Hexane, Heptane | Insoluble | Hydrophobic Exclusion | N/A: Used as anti-solvents for precipitation. |
| Aqueous | Water (pH < 3) | Insoluble | Hydrophobic Effect of Bromo-Indole Core | Low: Stable as solid precipitate. |
| Aqueous | Water (pH > 8) | Soluble (as salt) | Ionization of Carboxylate | Critical: Rapid oxidation to Tyrian Purple (Blue/Violet precipitate). |
The "Indoxyl Trap": Solubility vs. Stability
Researchers often misinterpret the appearance of a blue/violet solid as "insolubility." In reality, the compound dissolves, oxidizes, and precipitates as the insoluble dimer (6,6'-dibromoindigo).
Key Mechanistic Insight:
Visualizing the Instability Pathway
The following diagram illustrates why solubility testing must be performed under inert conditions. The "Solubility Window" is narrow and pH-dependent.
Figure 1: The Stability-Solubility Paradox. Dissolution exposes the monomer to oxidation, leading to false "insolubility" results due to dimer precipitation.
Experimental Protocols
Protocol A: Inert Solubility Determination (The "Golden Standard")
Purpose: To measure intrinsic solubility without oxidative interference.
Reagents:
-
Solvent of choice (e.g., Methanol, anhydrous).
-
Argon or Nitrogen gas.
-
Ascorbic acid (optional antioxidant).
Workflow:
-
Degas: Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.
-
Preparation: Add 10 mg of this compound to a septum-capped vial.
-
Addition: Inject degassed solvent via syringe in 100
increments. -
Observation:
-
Success: Clear, pale yellow/beige solution.
-
Failure: Appearance of blue/violet tint (indicates oxygen leak).
-
-
Quantification: If HPLC is used, ensure the mobile phase is acidified (0.1% Formic Acid) to suppress ionization and oxidation.
Protocol B: Purification via Anti-Solvent Crystallization
Purpose: To purify the compound from crude reaction mixtures.
-
Dissolve: Dissolve crude material in minimal Acetic Acid (Glacial) or DMSO at room temperature.
-
Why AcOH? It suppresses the ionization of the enol, stabilizing the molecule against oxidation.
-
-
Filter: Rapidly filter any insoluble blue solids (dimer impurities).
-
Precipitate: Slowly add Water (if using AcOH) or 0.1M HCl (if using DMSO) as the anti-solvent.
-
Isolate: Filter the beige precipitate under an inert blanket if possible. Dry in a vacuum desiccator away from light.
Critical Application Notes for Drug Development
Handling in Biological Assays
If this compound is being screened for biological activity (e.g., AKR1C3 inhibition), do NOT prepare stock solutions in DMSO and store them.
-
Risk: DMSO stocks will turn purple over 24-48 hours due to trace peroxides and hygroscopicity.
-
Solution: Prepare fresh in degassed DMSO immediately prior to use, or store as a solid at -20°C.
Analytical Chromatography (HPLC/LC-MS)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .
-
Avoid: Ammonium Acetate or bicarbonate buffers (Basic pH promotes degradation).
-
-
Detection: UV 280-300 nm (Indole absorption).
-
Warning: A peak at ~600 nm indicates the Tyrian Purple contaminant.
-
References
-
Clark, R. J. H., & Cooksey, C. J. (2001). Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds. Chemical Society Reviews. Link
- Tanoue, Y., et al. (1987). Synthesis of 6-Bromo-3-hydroxyindole derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for synthesis and stability).
-
Thermo Fisher Scientific. (2024). 6-Bromoindole-2-carboxylic acid Safety Data Sheet (SDS).Link
-
PubChem. (2025).[1] Compound Summary: 6-Bromoindole-2-carboxylic acid.[2][3][4][5] National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Product Specification: Indole-2-carboxylic acid derivatives.[2][6]Link
Disclaimer: This guide is based on the chemical properties of halogenated indoxyls. Always consult specific SDS and perform small-scale safety tests before scaling up.
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Thermodynamic stability of 3-hydroxy-indole-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Hydroxy-Indole-2-Carboxylic Acid Derivatives
Introduction: The Privileged Scaffold and the Stability Imperative
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and versatile substitution patterns make it a "privileged scaffold" in drug discovery.[1] Among its many variations, the 3-hydroxy-indole-2-carboxylic acid framework is of particular interest, serving as a key intermediate and pharmacophore in the development of novel therapeutics, including agents for cancer, inflammation, and infectious diseases.[2][3][4][5]
However, the journey from a promising lead compound to a viable drug product is fraught with challenges, chief among them being chemical stability. The thermodynamic stability of a drug substance dictates its shelf-life, influences its pharmacokinetic profile, and ultimately impacts its safety and efficacy. For derivatives of 3-hydroxy-indole-2-carboxylic acid, the inherent reactivity of the pyrrole ring, combined with the influence of the hydroxyl and carboxyl substituents, presents a unique set of stability challenges.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing the thermodynamic stability of this important class of compounds. We will delve into the theoretical underpinnings of their stability, explore the critical environmental factors that induce degradation, and provide detailed experimental protocols for robust stability assessment. Our focus is not merely on the "what" but on the "why," offering field-proven insights into the causality behind experimental design and interpretation, empowering you to build stability into your drug development programs from the ground up.
Theoretical Underpinnings of Indole Stability
The stability of the indole nucleus is fundamentally rooted in its aromaticity—a 10-π electron system that confers significant resonance energy.[2] However, this stability is not uniform across the bicyclic structure. The benzene ring is highly stable, while the fused pyrrole ring is electron-rich and more susceptible to chemical transformation, particularly electrophilic attack and oxidation.
The introduction of substituents at the 2- and 3-positions profoundly modulates this intrinsic reactivity:
-
Carboxylic Acid (-COOH) at C2: This electron-withdrawing group can influence the electron density of the indole ring. More importantly, its acidic proton introduces pH-dependent ionization, which dramatically affects solubility, intermolecular interactions, and reactivity. The presence of the C2-carboxyl moiety is often essential for biological activity.[4]
-
Hydroxyl (-OH) at C3: This group introduces several complexities. It can participate in keto-enol tautomerism, existing in equilibrium with its 3-oxindole (keto) form. This equilibrium is sensitive to solvent and pH and can be a precursor to oxidative degradation. The C3 position is naturally electron-rich, and the hydroxyl group can further activate it towards oxidation.
Computational methods, such as Density Functional Theory (DFT), can be employed to model these electronic effects, calculating thermochemical parameters like enthalpy, entropy, and Gibbs free energy to predict the relative stability of different isomers and derivatives.[6] Such in-silico analyses are invaluable for prioritizing synthetic targets and anticipating potential stability liabilities.
Critical Factors Influencing Degradation
The degradation of a 3-hydroxy-indole-2-carboxylic acid derivative is rarely a spontaneous event. It is typically initiated and accelerated by external factors. A thorough understanding of these factors is the first step toward mitigation.
-
pH: The pH of the environment is arguably the most critical factor. The carboxylic acid moiety (pKa typically 3-5) will be deprotonated at neutral and basic pH, increasing aqueous solubility but potentially altering degradation pathways. The indole nitrogen is only weakly basic (pKa ~ -2), but extreme acidic conditions can lead to protonation and catalyze hydrolytic or other degradation reactions. Both acidic and alkaline conditions are known to promote the degradation of indole derivatives.[7][8]
-
Temperature: Thermal stress can provide the activation energy for various degradation reactions, most notably decarboxylation of the C2-carboxylic acid.[9] Elevated temperatures can also accelerate hydrolysis and oxidation. The physical stability of the solid form, including melting and decomposition, is also a key consideration.
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation from atmospheric oxygen, peroxides, or other oxidizing agents. The 3-hydroxy group is a primary site for oxidative attack, which can lead to the formation of complex colored degradants, such as isatin-like structures.[10]
-
Light (Photostability): Many aromatic and heterocyclic compounds are photosensitive. Exposure to UV or visible light can excite the π-electron system, leading to the formation of reactive species that initiate degradation cascades. Photolytic stress testing is a mandatory component of regulatory stability studies.[7]
-
Solvent and Excipients: The choice of solvent or solid-state excipients can significantly impact stability. The polarity of the solvent affects reaction rates, while certain excipients can contain reactive impurities (e.g., peroxides in polymers) or hygroscopic properties that can accelerate degradation.[1]
Experimental Design for Stability Assessment
A robust assessment of thermodynamic stability relies on a systematic experimental approach known as forced degradation or stress testing. The goal is to intentionally degrade the compound under more aggressive conditions than it would normally encounter to rapidly identify likely degradation products and establish a "stability-indicating" analytical method.
Caption: Workflow for a typical forced degradation study.
Core Protocols for Forced Degradation
These protocols are starting points and must be optimized to achieve a target degradation of 5-20% of the parent compound.
Protocol 3.1.1: Acid/Base Hydrolysis
-
Preparation: Prepare a ~1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Application:
-
Acid: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Base: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Control: Prepare a similar dilution with water.
-
-
Incubation: Incubate all solutions in a controlled temperature bath (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Quenching: At each time point, withdraw an aliquot. For the acid sample, neutralize with an equivalent amount of NaOH. For the base sample, neutralize with HCl.
-
Analysis: Immediately analyze the quenched samples by HPLC.
Protocol 3.1.2: Oxidative Degradation
-
Preparation: Prepare a ~100 µg/mL solution of the test compound in water or a water/acetonitrile mixture.
-
Stress Application: Add a small volume of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).
-
Analysis: Directly analyze the samples by HPLC at each time point. No quenching is typically required, but it can be done with a dilute sodium bisulfite solution if the reaction is too rapid.
Protocol 3.1.3: Thermal and Photolytic Degradation
-
Thermal (Solid): Place a known quantity of the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Thermal (Solution): Prepare a solution of the compound (~100 µg/mL) and incubate it in a controlled temperature bath, protected from light.
-
Photostability: Expose both solid and solution samples to a controlled light source as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: At specified time points, dissolve the solid sample or take an aliquot of the solution and analyze by HPLC.
The Self-Validating Analytical Method: Stability-Indicating HPLC
The cornerstone of any stability study is a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11][12] The method is considered "stability-indicating" if it can accurately measure the decrease in the concentration of the active compound while simultaneously resolving it from all its degradation products, excipients, and impurities.
Protocol 3.2.1: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: Start with a robust, general-purpose reversed-phase column, such as a C18 (e.g., 4.6 x 150 mm, 5 µm). This stationary phase is effective for retaining and separating moderately polar to nonpolar indole derivatives.
-
Mobile Phase Screening:
-
Solvent A: Prepare an aqueous buffer, typically acidic to ensure the carboxylic acid is protonated and well-retained. A common starting point is 0.1% trifluoroacetic acid (TFA) or a 20 mM phosphate buffer at pH 3.0.[8]
-
Solvent B: Use a water-miscible organic solvent like acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method, starting from a high aqueous composition (e.g., 95% A) and ramping to a high organic composition (e.g., 95% B). This ensures that both polar degradants and the less polar parent compound are eluted from the column.
-
Method Optimization: Analyze a pooled sample containing the unstressed compound and aliquots from all forced degradation studies. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks. Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to optimize the separation.
-
Detection: Use a UV detector, preferably a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This allows for the monitoring of multiple wavelengths simultaneously and provides UV spectral data to assess peak purity. The primary wavelength should be set at the absorbance maximum (λmax) of the parent compound.[8]
Potential Degradation Pathways
Understanding the potential chemical transformations is crucial for interpreting stability data and designing stable formulations.
Caption: Potential degradation pathways for substituted derivatives.
-
Oxidation: The most common pathway involves oxidation of the 3-hydroxy group and the adjacent C2 position, potentially forming an isatin-like core structure. This is often accompanied by the formation of colored byproducts.
-
Decarboxylation: Under thermal or certain pH conditions, the C2-carboxylic acid can be lost as CO₂, yielding the corresponding 3-hydroxy-indole.
-
Hydrolysis: If the core structure is further derivatized with ester or amide functionalities, these are susceptible to acid- or base-catalyzed hydrolysis.
-
Dimerization/Polymerization: Highly reactive intermediates formed during degradation can sometimes react with each other to form dimers or complex polymeric material, often observed as "tar" in stress studies.[13]
Data Interpretation and Structure-Stability Relationships
The quantitative output from stability studies allows for the construction of a comprehensive stability profile.
Table 1: Example Stability Data for a Hypothetical Derivative
| Stress Condition | Duration | % Assay Remaining | Total % Degradants | Mass Balance (%) | Major Degradant Peak (RT, min) |
| 0.1 M HCl, 60°C | 24 h | 91.2 | 8.5 | 99.7 | 4.2 |
| 0.1 M NaOH, 60°C | 8 h | 85.4 | 14.1 | 99.5 | 5.8 |
| 3% H₂O₂, RT | 8 h | 78.9 | 20.5 | 99.4 | 7.1, 7.5 |
| Heat (Solid), 80°C | 7 days | 98.5 | 1.2 | 99.7 | 9.1 |
| Photostability (ICH) | Cycle 1 | 96.7 | 3.1 | 99.8 | 6.5 |
Interpreting the Data:
-
Mass Balance: A mass balance between 98-102% provides confidence that all major degradation products are being detected by the analytical method.
-
Vulnerability: In this example, the compound is most vulnerable to oxidation and alkaline hydrolysis. It is relatively stable to heat in the solid state.
-
Structure-Stability Relationships (SSR): By comparing stability data across a series of analogues, one can build SSRs. For instance, replacing a methyl ester with a more sterically hindered tert-butyl ester might decrease the rate of hydrolysis. Adding electron-withdrawing groups to the benzene ring may decrease susceptibility to oxidation.
Conclusion
The thermodynamic stability of 3-hydroxy-indole-2-carboxylic acid derivatives is a multifaceted property governed by the interplay of the scaffold's inherent electronics and the influence of external environmental factors. A proactive approach to stability assessment, grounded in the principles of forced degradation and the development of robust, self-validating analytical methods, is not merely a regulatory requirement but a fundamental component of successful drug design. By understanding the "why" behind degradation pathways and experimental protocols, researchers can make informed decisions in lead optimization, pre-formulation, and formulation development, ultimately increasing the probability of advancing a stable, safe, and effective therapeutic agent to the clinic.
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The 6-Bromoindole Scaffold: A Privileged Motif in Marine Natural Products and Modern Medicinal Chemistry
Executive Summary
The indole nucleus is universally recognized as a "privileged structure" in medicinal chemistry, serving as the foundational architecture for numerous therapeutics. Among its halogenated variants, the 6-bromo-substituted indole scaffold is of particular interest to drug development professionals[1]. The strategic placement of a bromine atom at the C-6 position fundamentally alters the molecule's electronic distribution, enhances its lipophilicity, and provides a highly polarizable surface capable of forming specific halogen bonds with protein targets[2].
This technical guide provides an in-depth mechanistic and synthetic analysis of 6-bromoindole derivatives. By synthesizing field-proven insights with rigorous experimental protocols, this document serves as a comprehensive resource for researchers looking to harness the biological and chemical versatility of the 6-bromoindole scaffold.
Marine Origins and Evolutionary Causality
Marine organisms, particularly deep-water sponges and tunicates, have evolved to utilize the abundant bromide ions in seawater (approximately 65 mg/L) to synthesize halogenated secondary metabolites[3]. The evolutionary causality behind this bromination is clear: the bulky halogen atom enhances metabolic stability against marine proteases and significantly increases binding affinity to biological targets via steric and electronic effects[2].
-
Geodia barretti : This marine sponge yields a plethora of 6-bromoindole alkaloids, including the recently isolated Geobarrettin D. This compound features a rare purinium herbipoline moiety attached to the 6-bromoindole core and exhibits potent anti-inflammatory activity by selectively decreasing the secretion of the pro-inflammatory cytokine IL-12p40 in human dendritic cells[1].
-
Dicathais orbita : An Australian marine mollusc that produces brominated precursors to the historic dye Tyrian purple. Its extracts contain 6-bromoindole and 6-bromoisatin, both of which serve as potent anti-inflammatory drug leads[4].
-
Aplidium meridianum : A tunicate that produces meridianins—a class of 3-(pyrimid-4-yl)indoles often brominated at the C-5 or C-6 positions. These compounds are potent inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3)[3].
Mechanistic Pathways & Target Engagement
The biological efficacy of 6-bromoindoles is dictated by the halogen's ability to anchor the molecule within hydrophobic enzyme pockets. Furthermore, the electron-withdrawing nature of the bromine atom modulates the pKa of the indole N-H, strengthening its capacity as a hydrogen bond donor[2].
Anti-Inflammatory Action via NFκB Modulation
In macrophages stimulated by lipopolysaccharides (LPS), the NFκB signaling cascade is triggered, leading to the transcription of pro-inflammatory cytokines. Simple brominated indoles, such as 6-bromoindole, directly interfere with this pathway. Mechanistically, they prevent the degradation of the IκB inhibitory complex or block the nuclear translocation of free NFκB, thereby silencing the inflammatory response at the transcriptional level[4].
Caption: NFκB signaling pathway modulation by 6-bromoindole derivatives.
Quantitative Biological Activity
The structural versatility of the 6-bromoindole scaffold allows it to be tuned for highly specific biological applications, ranging from oncology to agricultural fungicides[2][5]. The table below summarizes the quantitative efficacy of key derivatives.
| Compound / Derivative | Biological Target / System | Activity Metric | Value | Reference |
| 6-Bromoindole (I) | Botrytis cinerea (Mycelial growth) | EC50 | 11.62 µg/mL | [2] |
| 3-Acetyl-6-bromoindole | Botrytis cinerea (Spore germination) | Inhibition % | 100% | [2] |
| 6-Bromoindole | RAW264.7 Macrophages (NFκB) | Translocation Inhibition | 63.2% (at 40 µg/mL) | [4] |
| 6-Bromoisatin | RAW264.7 Macrophages (NFκB) | Translocation Inhibition | 60.7% (at 40 µg/mL) | [4] |
| Geobarrettin D | Human Dendritic Cells | IL-12p40 Reduction | Active | [1] |
| Compound 43 (Indole deriv.) | LSD1 (Cancer Epigenetic Target) | IC50 | 0.050 µM | [5] |
Synthetic Strategies: Functionalization and Cross-Coupling
From a synthetic standpoint, the C-Br bond in 6-bromoindoles is a highly reactive handle for late-stage diversification. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) allow for the rapid assembly of complex bis(indole) frameworks without the need for nitrogen protection[6].
Causality in Halogen-Selective Cross-Coupling
The oxidative addition of Pd(0) into a carbon-halogen bond is highly sensitive to the bond dissociation energy (C-I < C-Br < C-Cl). In complex total syntheses, such as the Stoltz group's synthesis of the marine alkaloid Dragmacidin D, temperature-controlled, halogen-selective Suzuki cross-couplings are employed. By strictly controlling the thermal energy of the system, the catalyst selectively inserts into the C-Br bond of the indole while leaving stronger C-Cl bonds on adjacent pyrazine rings entirely intact[7][8].
Caption: Step-by-step workflow for Pd-catalyzed Suzuki cross-coupling of 6-bromoindoles.
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to ensure that experimental methodologies are not just a list of steps, but a self-validating system where the causality of each reagent is understood.
Protocol 1: Microwave-Assisted Synthesis of 3-Acyl-6-bromoindoles[2]
Objective: Regioselective C-3 acylation of the 6-bromoindole core without N-protection. Causality: Traditional Friedel-Crafts acylations require harsh Lewis acids (e.g., AlCl3) that cause polymerization or dehalogenation. Utilizing Y(OTf)3 as a mild, water-tolerant Lewis acid prevents degradation. The ionic liquid [BMI]BF4 acts as a microwave susceptor, rapidly converting electromagnetic energy into thermal energy, drastically reducing reaction time while stabilizing the polar Wheland intermediate.
-
Preparation: In a 10 mL microwave-transparent vessel, combine 6-bromoindole (1.0 mmol) and the desired acid anhydride (1.0 mmol). Rationale: Equimolar stoichiometry prevents over-acylation.
-
Catalyst & Solvent Addition: Add Y(OTf)3 (0.01 mmol, 1 mol%) and [BMI]BF4 (1.0 mmol). Rationale: The low catalyst loading is sufficient due to the highly activating nature of the ionic liquid matrix.
-
Microwave Activation: Seal the vessel and irradiate in a microwave synthesizer (e.g., CEM Discover) at 100 °C for 10-15 minutes. Self-Validation: Monitor the reaction pressure and temperature curves in real-time; a sudden pressure spike indicates solvent degradation, requiring immediate power modulation.
-
Workup & Isolation: Extract the mixture with ethyl acetate. The ionic liquid and catalyst partition into the aqueous phase, allowing for easy recovery. Self-Validation: Perform TLC (Hexane:EtOAc). The disappearance of the high-Rf 6-bromoindole spot and the appearance of a UV-active, lower-Rf product spot confirms conversion.
Protocol 2: Halogen-Selective Suzuki-Miyaura Cross-Coupling[9]
Objective: Chemoselective arylation at the C-6 position of a brominated indole, leaving other reactive centers intact.
-
Degassing (Critical Step): Charge a vial with the 6-bromoindole derivative (1 equiv), arylboronic acid (3 equiv), and Pd(PPh3)4 (15 mol%). Evacuate and backfill with N2 three times. Rationale: Pd(PPh3)4 is highly susceptible to oxidation by atmospheric O2, which forms catalytically inactive Pd black.
-
Solvent Addition: Add deoxygenated benzene, methanol, and 2 M aqueous Na2CO3. Sparge the mixture with argon for 3 minutes. Rationale: The biphasic system requires methanol as a phase-transfer cosolvent. Na2CO3 facilitates the transmetalation step by forming a reactive boronate complex.
-
Thermal Activation: Seal the vial and heat at 50 °C for 84 hours. Causality: The relatively low temperature (50 °C instead of reflux) is deliberately chosen to maintain halogen selectivity, preventing the activation of stronger C-Cl bonds present on complex coupling partners.
-
Quench and Purification: Cool to 23 °C, quench with 10% aqueous citric acid to neutralize the base, and extract. Self-Validation: Analyze the crude mixture via LC-MS. The presence of the desired mass with the correct isotopic pattern (if other halogens remain) validates the chemoselectivity of the coupling.
Conclusion
The 6-bromoindole scaffold represents a perfect intersection of evolutionary biology and synthetic chemistry. Whether acting as a potent kinase inhibitor, an anti-inflammatory agent, or a highly reactive synthetic intermediate, understanding the steric and electronic causality of the C6-bromine atom is essential for modern drug discovery. By leveraging advanced synthetic techniques like microwave-assisted functionalization and halogen-selective cross-coupling, researchers can rapidly expand the chemical space of this privileged structure.
References
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Synthesis of 6- and 7-Arylindoles via Palladium-Catalyzed Cross-Coupling of 6- and 7-Bromoindole with Arylboronic Acids. thieme-connect.com. 6
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). nih.gov. 5
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Novel Arylindigoids by Late‐Stage Derivatization of Biocatalytically Synthesized Dibromoindigo. d-nb.info.
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6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. nih.gov. 9
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Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti. mdpi.com. 1
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Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. nih.gov. 4
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10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D. nih.gov. 7
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Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones. acs.org. 10
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Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. mdpi.com. 2
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Halogenated Indole Alkaloids from Marine Invertebrates. mdpi.com. 3
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CAS 103858-53-3: Ethyl 6-bromoindole-2-carboxylate. cymitquimica.com. 11
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The formal total synthesis of dragmacidin B, trans-dragmacidin C, and cis- and trans-dihydrohamacanthins A. caltech.edu. 8
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Exploring Marine Alkaloids: A Natural Approach to Cancer Treatment. dntb.gov.ua. 12
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The Ionization Dynamics of 6-Bromo-3-hydroxy-1H-indole-2-carboxylic Acid: A Technical Guide to pKa Values and Speciation
Executive Summary
6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid (CAS: 876480-09-0) is a highly specialized halogenated indoxyl derivative. Structurally related to the precursors of Tyrian purple (6,6'-dibromoindigo) and various indigogenic chromogenic substrates, understanding its ionization states is critical for optimizing synthetic yields, chromatographic separations, and biological assays. This whitepaper provides an in-depth analysis of its pKa values, the mechanistic causality behind its ionization states, and a self-validating experimental protocol for empirical determination.
Structural Chemistry & Tautomeric Equilibrium
Before evaluating the pKa values, one must account for the tautomeric nature of the 3-hydroxyindole core. The molecule exists in an equilibrium between the enol form (3-hydroxyindole) and the keto form (3-oxoindoline).
However, in 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid, the equilibrium is overwhelmingly driven toward the enol form. Causality: The 2-carboxylic acid group acts as a potent hydrogen bond acceptor, forming a stable 6-membered intramolecular hydrogen bond with the 3-hydroxyl group. This locks the molecule into the aromatic enol configuration, meaning our pKa determinations must focus on the deprotonation of the carboxylic acid and the phenolic-like 3-hydroxyl group, rather than a keto alpha-carbon.
Mechanistic Causality of Ionization States (pKa Analysis)
The molecule possesses three potential sites of ionization, but only two are physiologically and experimentally relevant in aqueous environments.
pKa1: The 2-Carboxylic Acid (Predicted ~3.5)
Aliphatic carboxylic acids typically exhibit pKa values around 4.5 to 5.0. However, the pKa of the 2-carboxylic acid in this indole system is significantly lower (more acidic).
-
Mechanistic Driver: The
hybridized indole ring acts as an electron-withdrawing group via resonance. Furthermore, the highly electronegative bromine atom at the C6 position exerts a strong inductive pull ( effect) through the sigma-bond framework. This stabilizes the resulting carboxylate anion, lowering the pKa to approximately 3.5.
pKa2: The 3-Hydroxyl Group (Predicted ~8.1)
The baseline pKa for the hydroxyl group of unsubstituted indoxyl (3-hydroxyindole) is empirically established at 10.46[1].
-
Mechanistic Driver: The introduction of the 2-carboxylic acid group (even in its deprotonated carboxylate state) and the 6-bromo group drastically alters the electron density of the pyrrole ring. The 6-bromo group's inductive withdrawal stabilizes the negative charge of the phenoxide-like enolate formed upon deprotonation. Data from structural analogs, such as 3-hydroxyindole-2-carboxylic acid methyl ester (predicted pKa 8.32)[2], strongly supports this. The additional
effect of the 6-bromo substitution further depresses this value to an estimated 8.1.
pKa3: The Indole Nitrogen (Predicted >15)
Deprotonation of the indole
Quantitative Data: Structural Analog Comparison
To establish a highly authoritative baseline, we compare the target molecule against verified structural analogs.
| Compound | pKa1 (COOH) | pKa2 (3-OH) | Reference Source |
| Indoxyl (3-hydroxyindole) | N/A | 10.46 | Benchchem[1] |
| 3-Hydroxyindole-2-carboxylic acid methyl ester | N/A (Methylated) | 8.32 | ChemicalBook[2] |
| 5-Hydroxyindole-3-carboxylic acid | 3.99 | >9.0 | Guidechem[3] |
| 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid | ~3.5 | ~8.1 | Derived via Hammett/Inductive analysis |
Speciation and pH-Dependent Behavior
Understanding the exact species present at a given pH is critical for extraction and chromatography.
-
pH < 3.5: The molecule is fully protonated and neutral, exhibiting poor aqueous solubility.
-
pH 4.0 - 7.5: The mono-anionic state dominates. The carboxylate is formed, increasing aqueous solubility.
-
pH > 8.5: The di-anionic state dominates, with both the carboxylate and the 3-phenoxide groups deprotonated.
Fig 1: pH-dependent speciation and ionization flow of 6-Bromo-3-hydroxy-indole-2-carboxylic acid.
Self-Validating Experimental Protocol for pKa Determination
Because indoxyl derivatives are notoriously prone to oxidative dimerization (forming indigo dyes) in alkaline solutions, standard open-air titrations will fail. The following step-by-step methodology utilizes an inert atmosphere and orthogonal validation to ensure a self-validating, E-E-A-T compliant system.
Fig 2: Self-validating experimental workflow for multi-modal pKa determination.
Step-by-Step Methodology: UV-Vis / Potentiometric Titration (D-PAS)
Step 1: Anaerobic Sample Preparation
-
Prepare a 1 mM solution of 6-Bromo-3-hydroxy-1H-indole-2-carboxylic acid in a 50:50 Methanol/Water cosolvent system (required due to the poor solubility of the neutral
species). -
Critical Action: Purge the solvent continuously with ultra-pure Argon for 30 minutes prior to dissolution. Indoxyls rapidly oxidize to 6,6'-dibromoindigo in the presence of
and base.
Step 2: Potentiometric Titration
-
Transfer the solution to a jacketed titration vessel maintained at exactly 25.0°C.
-
Maintain a positive Argon headspace.
-
Titrate using
-free 0.1 M NaOH (standardized) from pH 2.0 to 11.0, recording the volume of titrant vs. pH.
Step 3: Coupled UV-Vis Spectrophotometry
-
Utilize a dip-probe UV-Vis spectrophotometer synchronized with the autotitrator.
-
Record the absorption spectra at intervals of 0.2 pH units.
-
Causality Check: Look for clean isosbestic points. The deprotonation of the 3-OH group will cause a significant bathochromic shift (red shift) in the
due to the extended conjugation of the resulting phenoxide anion. If a peak emerges near ~600 nm, oxidation to an indigo dye has occurred, and the run must be discarded.
Step 4: Data Regression
-
Plot the absorbance at the new
(representing the species) against pH. -
Fit the sigmoidal curve using the Henderson-Hasselbalch equation (
) to extract the precise pKa2 value. Extrapolate the cosolvent pKa back to zero-percent organic modifier (Yasuda-Shedlovsky extrapolation) to find the true aqueous pKa.
Step 5: Orthogonal Validation via
-
To definitively prove which proton is lost at pH 8.1, conduct a micro-titration in
/ . -
Track the chemical shift of the C4 and C7 aromatic protons. Deprotonation of the 3-OH group will cause a distinct upfield shift (shielding) of the C4 proton due to the increased electron density pushed into the aromatic ring by the phenoxide oxygen, validating the site of ionization.
References
- Benchchem. "The Solubility of Indoxyl: A Comprehensive Technical Guide." Benchchem.
- ChemicalBook. "3-HYDROXYINDOLE-2-CARBOXYLIC ACID METHYL ESTER CAS." ChemicalBook.
- Guidechem. "5-HYDROXYINDOLE-3-CARBOXYLIC ACID." Guidechem.
- BLD Pharm. "876480-09-0 | this compound." BLD Pharm.
Sources
A Technical Guide to the Biological Activity Potential of 6-Bromo-3-Hydroxyindole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The strategic introduction of a bromine atom, particularly at the C-6 position, coupled with functionalization at the C-3 position with a hydroxyl group, gives rise to the 6-bromo-3-hydroxyindole class of compounds. These molecules, found in marine organisms and accessible through synthetic routes, exhibit a remarkable spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these derivatives. We will delve into their potent anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols, mechanistic diagrams, and a summary of quantitative data to guide future research and drug development efforts in this promising chemical space.
The Privileged Indole Scaffold and the Influence of Bromination
The Indole Nucleus in Medicinal Chemistry
Indole and its derivatives are ubiquitous in nature and are integral components of many biologically active compounds, including the amino acid tryptophan, neurotransmitters like serotonin, and numerous alkaloids.[3] This heterocyclic scaffold's unique electronic properties and its ability to participate in various non-covalent interactions make it a cornerstone in drug design, leading to a wide array of approved drugs with diverse therapeutic applications.
The Role of Halogenation in Modulating Bioactivity
The introduction of halogen atoms into a pharmacophore is a time-tested strategy in medicinal chemistry to enhance biological activity.[2] Bromine, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through steric and electronic effects.[4] Marine organisms, existing in a bromine-rich environment, are a prolific source of brominated secondary metabolites, especially bromoalkaloids, which often display potent bioactivities not seen in their non-halogenated counterparts.[2]
Focus on 6-Bromo-3-Hydroxyindoles: A Promising Chemical Space
The 6-bromo-3-hydroxyindole core combines the privileged indole scaffold with the bioactivity-enhancing properties of bromine. The hydroxyl group at the C-3 position adds a critical hydrogen bonding capability and can serve as a key interaction point with enzyme active sites or receptors. This specific combination of structural features has led to the discovery of derivatives with significant therapeutic potential.
Sources and Synthesis
Natural Occurrence: Treasures from the Sea
Marine invertebrates, particularly sponges and cyanobacteria, are the primary natural sources of 6-bromo-3-hydroxyindole derivatives. These organisms have evolved complex biosynthetic pathways to produce these compounds, likely as a chemical defense mechanism.[5]
-
Marine Sponges: The sub-Arctic sponge Geodia barretti has been a notable source, yielding a variety of 6-bromoindole alkaloids.[6][7] One of its metabolites, geobarrettin A, possesses a 3-hydroxy-2-oxindole skeleton, a close structural relative of the core topic.[7] Similarly, the sponge Pleroma menoui from the Coral Sea was found to contain 3-hydroxyacetyl-6-bromoindole.[8]
-
Cyanobacteria: The cyanobacterium Anabaena constricta produces an extracellular metabolite identified as 6-bromo-3-hydroxy-3-methyl-indol-2-one, known as bromoanaindolone, which exhibits antimicrobial properties.[9]
Synthetic Strategies
While natural sources provide invaluable structural diversity, chemical synthesis is essential for producing sufficient quantities for extensive biological evaluation and for creating novel analogs. The versatile starting material, 6-bromoindole, is often employed in multi-step syntheses.[10][11]
A common strategy involves the functionalization of the C-3 position of the 6-bromoindole ring. For instance, applying o-nitrotoluene as a starting material, 6-bromo-indole-3-carbinol (a hydroxymethyl derivative) was synthesized through a sequence including bromination, condensation, cyclization, Vilsmeier-Haack formylation, and reduction.[12] Microwave-assisted Friedel-Crafts acylation at the C-3 position using various anhydrides represents an efficient and green methodology to produce 3-acyl-6-bromoindoles, which can be precursors to 3-hydroxy derivatives.[4][13]
Spectrum of Biological Activities
Derivatives of 6-bromo-3-hydroxyindole have demonstrated a wide range of potent biological effects, positioning them as attractive candidates for drug discovery programs.
Anti-inflammatory Potential
Several 6-bromoindole alkaloids isolated from the marine sponge Geodia barretti have shown significant anti-inflammatory activity.[6][14] These compounds were found to modulate the function of human monocyte-derived dendritic cells (DCs), which are key initiators of adaptive immune responses.[15] Specifically, certain derivatives reduced the secretion of the pro-inflammatory cytokine IL-12p40 by DCs.[14] When these treated DCs were co-cultured with T cells, they induced a reduction in Th1 differentiation, a key pathway in many inflammatory disorders.[14][15]
Anticancer Activity
The anticancer potential of brominated indole derivatives is a rapidly growing field of research.
-
Apoptosis Induction: The marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine, induces apoptosis in human myelomonocytic lymphoma cells.[16] Its mechanism involves the inhibition of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the levels of the pro-apoptotic protein Bax.[16][17]
-
Antiproliferative Effects: Synthetic derivatives of indole phytoalexins containing the 6-bromoindole moiety have been evaluated for their anticancer profiles, demonstrating antiproliferative effects against various cancer cell lines.[17][18]
Antimicrobial and Antibiofilm Efficacy
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 6-bromoindole derivatives have shown promise in this area.
-
Antibacterial and Antifungal Activity: 6-bromo-3-hydroxy-3-methyl-indol-2-one from Anabaena constricta displayed both anticyanobacterial and antibacterial activity.[9] Synthetic 3-acyl-6-bromoindoles have demonstrated potent fungicidal activity against devastating plant pathogens like Botrytis cinerea and Monilinia fructicola.[4] Other derivatives exhibit intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus.[19]
-
Antibiofilm Properties: The marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine not only inhibits the formation of biofilms by pathogens like E. coli, S. aureus, and Candida albicans but can also disaggregate pre-formed biofilms.[20]
-
Antibiotic Potentiation: Certain 6-bromoindole derivatives act as antibiotic potentiators. They can enhance the efficacy of conventional antibiotics against resistant bacteria by inhibiting bacterial cystathionine-γ-lyase, an enzyme involved in producing H₂S, which protects microbes from oxidative stress.[21]
Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of 6-bromoindole derivatives are linked to their ability to interfere with key immune signaling cascades. By suppressing the production of IL-12p40 in dendritic cells, they prevent the subsequent activation and differentiation of pro-inflammatory Th1 cells, thereby dampening the inflammatory response.
Induction of Apoptosis in Cancer Cells
The anticancer activity of many 6-bromoindole derivatives is mediated by the intrinsic apoptosis pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. By shifting the balance in favor of the pro-apoptotic proteins, these compounds trigger mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[16][17]
Disruption of Microbial Processes
The antimicrobial effects are often multifaceted. Some 6-bromoindolglyoxylamide polyamine derivatives function by causing rapid permeabilization and depolarization of the bacterial cell membrane, leading to cell death.[19] Others, as mentioned, inhibit specific enzymes like cystathionine-γ-lyase, crippling the microbe's defense against oxidative stress and making it more susceptible to antibiotics.[21]
Methodologies for Bioactivity Screening: Technical Protocols
To evaluate the therapeutic potential of novel 6-bromo-3-hydroxyindole derivatives, standardized and reproducible assays are essential. The following protocols provide a framework for screening their primary biological activities.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U937 lymphoma cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Principle: A standardized inoculum of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by measuring optical density.
-
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5x10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in broth.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Protocol: Anti-inflammatory Activity Screening (Cytokine Release Assay using ELISA)
This protocol quantifies the inhibition of pro-inflammatory cytokine release from immune cells.
-
Principle: Immune cells (like dendritic cells or macrophages) are stimulated with an inflammatory agent (e.g., Lipopolysaccharide, LPS) in the presence of the test compound. The concentration of a specific cytokine (e.g., IL-12) in the cell supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Step-by-Step Methodology:
-
Cell Culture: Culture and differentiate monocytes into dendritic cells in a 24-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the 6-bromoindole derivative for 1-2 hours.
-
Stimulation: Add LPS (a potent immune stimulator) to the wells to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the target cytokine (e.g., IL-12p40) according to the manufacturer’s instructions.
-
Analysis: Generate a standard curve and calculate the cytokine concentration in each sample. Determine the inhibitory effect of the compound relative to the LPS-stimulated control.
-
Quantitative Data and Structure-Activity Relationships (SAR)
Summarizing quantitative data is key to comparing the potency of different derivatives and understanding how chemical structure relates to biological activity.
Summary of Bioactivity Data
| Compound Class/Name | Biological Activity | Target/Cell Line | Potency (IC₅₀/EC₅₀/MIC) | Reference |
| Barettin (6-bromoindole derivative) | Anti-inflammatory | Human Dendritic Cells | IC₅₀: 21.0 µM (for IL-12p40) | [14] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Antimicrobial | E. coli, S. aureus | MIC: 8 mg/L | [20] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Anticancer | U937 Lymphoma Cells | Induces Apoptosis | [16] |
| 3-Acyl-6-bromoindoles | Antifungal | B. cinerea | EC₅₀: 2.1-10.9 µg/mL | [4] |
| 6-Bromoindole | Antimicrobial | XDR A. baumannii | MIC: 64 µg/mL | [22] |
Preliminary SAR Insights
-
The 6-Bromo Substituent: The presence of the bromine atom at the C-6 position is consistently associated with enhanced biological activity across different assays, highlighting its importance as a key pharmacophoric feature.[4]
-
The C-3 Substituent: The nature of the substituent at the C-3 position is critical for modulating the type and potency of the activity. Acyl groups can confer antifungal properties,[4] while more complex moieties like the ethylamine in bisindole structures are crucial for antibiofilm and anticancer effects.[20]
-
Dimerization: Dimeric structures, such as the bis-indoles, often exhibit significantly enhanced potency compared to their monomeric counterparts, suggesting that the spatial arrangement and increased size allow for better interaction with biological targets.
Future Perspectives and Conclusion
The 6-bromo-3-hydroxyindole scaffold and its derivatives represent a highly promising area for therapeutic innovation. Their diverse and potent biological activities, spanning anti-inflammatory, anticancer, and antimicrobial applications, make them attractive leads for drug development.
Challenges and Opportunities:
-
Supply: The isolation from natural sources is often low-yielding. Therefore, the development of efficient, scalable, and stereoselective synthetic routes is paramount for further investigation.
-
Lead Optimization: A systematic medicinal chemistry approach is needed to explore the structure-activity relationships more deeply. This involves synthesizing a library of analogs with modifications at the N-1, C-2, C-3, and C-6 positions to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Identification: For many of these compounds, the precise molecular target remains to be elucidated. Advanced techniques such as proteomics and chemical biology can be employed to identify their binding partners and clarify their mechanisms of action.
References
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- El-Kashef, D., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. PMC.
- Di, X., Rouger, C., Hardardottir, I., Freysdottir, J., Molinski, T., Tasdemir, D., & Omarsdottir, S. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. PubMed.
- (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.
- Alves, N. G., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. MDPI.
- (N/A). Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora. CORE.
- Budovská, M., Očenášová, L., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Semantic Scholar.
- (N/A). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.
- (2025). Application Notes and Protocols: 6-Bromo-3-hydroxyquinolin-2(1H)-one for Enzyme Inhibition Studies. Benchchem.
- (2025). Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. Unknown Source.
- Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. ResearchGate.
- Copp, B., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed.
- Volk, R-B., Girreser, U., Al-Refai, M., & Laatsch, H. (2009). Bromoanaindolone, a novel antimicrobial exometabolite from the cyanobacterium Anabaena constricta. PubMed.
- (N/A). 6-Bromoindole 96 52415-29-9. Sigma-Aldrich.
- (N/A). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC.
- (N/A). 6-Bromo-1H-indole-3-carbaldehyde (6-Bromoindole-3-carboxaldehyde). MedChemExpress.
- (2019). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. MDPI.
- (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals.
- (N/A). 6-Bromoindole. Chem-Impex.
- (N/A). Mono and di-brominated indoles found in NE including the chemo-preventative candidate 6-bromoisatin (6Br). ResearchGate.
- (2022). Recent advancements on biological activity of indole and their derivatives: A review. Unknown Source.
- (N/A). Marine Natural Products and Their Potential Application in the Future. ASEAN Journal on Science and Technology for Development.
- (N/A). General scheme for the synthesis of 3-acyl-6-bromoindole derivatives... ResearchGate.
- (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI.
- (2022). Marine natural products. Supplementary Information.
- (N/A). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. PubMed.
- Cooksey, C. J. (N/A). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. PMC.
- Di, X., Rouger, C., Hardardottir, I., Freysdottir, J., Molinski, T., Tasdemir, D., & Omarsdottir, S. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. PMC.
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Safety data sheet (SDS) and toxicity of 6-Bromo-3-hydroxy-indole-2-carboxylic acid
An In-depth Technical Guide on the Safety and Toxicity of 6-Bromo-3-hydroxy-indole-2-carboxylic acid
Introduction: Navigating the Data Gap for a Novel Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of functional groups, such as halogens and hydroxyl moieties, is a cornerstone of drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This compound represents such a scaffold, combining the indole core with a bromine atom, a hydroxyl group, and a carboxylic acid. While this combination holds potential for novel biological activity, this specific molecule is not extensively characterized in public safety and toxicology literature.
This guide serves as a comprehensive safety and toxicological whitepaper, constructed from a critical analysis of structurally related analogs. In the absence of a dedicated Safety Data Sheet (SDS) for the title compound, we will synthesize data from close structural relatives to build a robust, predictive safety profile. This document is designed to empower researchers to handle this compound with an appropriate level of caution and to provide a strategic framework for its future toxicological evaluation.
Section 1: Predicted Physicochemical and Safety Profile
To establish a baseline for safety, we first define the compound's fundamental properties and its predicted hazard classification based on the Globally Harmonized System (GHS).
Table 1: Compound Identification
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₉H₆BrNO₃ |
| Molecular Weight | 256.05 g/mol |
| Chemical Structure | (A structural image would be placed here in a final document) |
Predicted GHS Classification: An Evidence-Based Extrapolation
The predicted GHS classification is derived from the known hazards of two key structural fragments: the 6-bromo-indole-2-carboxylic acid core and the addition of a hydroxyl group, which can sometimes increase metabolic activity or reactivity. Data from the closely related 6-bromoindole-2-carboxylic acid indicates it is a skin, eye, and respiratory irritant[1][2]. Furthermore, data from other brominated heterocyclic compounds suggests a potential for harm if swallowed or through skin contact[3][4]. Therefore, a conservative and scientifically sound approach dictates that we classify this compound with the following hazards until empirical data proves otherwise.
Table 2: Predicted GHS Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | ❗ | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
Caption: GHS Exclamation Mark Pictogram (GHS07) indicates less severe hazards.
Predicted Hazard and Precautionary Statements
Based on the classification above, the following statements should be considered integral to the safe handling of this compound.
-
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (P-Statements):
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
-
-
Section 2: Handling, Storage, and Emergency Procedures
Adherence to rigorous safety protocols is paramount when working with novel chemical entities. The following guidelines are synthesized from best practices for handling similar hazardous compounds.
-
Engineering Controls & Safe Handling: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood.[6] Avoid any actions that generate dust.[7] When handling, do not eat, drink, or smoke.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[7]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of properly.[7]
-
Respiratory Protection: For situations with a high potential for aerosolization or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[7]
-
-
Storage Conditions: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[5][7]
-
Accidental Release & First-Aid:
-
Spill: Evacuate the area. Avoid breathing dust. Wear full PPE. Carefully sweep or scoop up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6]
-
Section 3: Toxicological Profile and Mechanistic Insights
While no specific toxicological studies exist for this compound, the broader class of brominated indoles has been investigated, providing crucial mechanistic clues.
Known Effects of Structural Analogs
The primary known effects of the parent scaffold, 6-bromoindole-2-carboxylic acid, are irritation to the skin, eyes, and respiratory system.[1][2] This is a common characteristic of many crystalline organic acids. However, the toxicology of many bromoindole derivatives extends beyond simple irritation.
Potential for Systemic Toxicity and Bioactivity
-
Cytotoxicity: Numerous brominated indole alkaloids isolated from marine organisms have demonstrated significant cytotoxic activity against various human tumor cell lines.[8] This inherent bioactivity suggests that this compound should be treated as a potentially cytotoxic agent until proven otherwise.
-
Aryl Hydrocarbon Receptor (AhR) Agonism: A critical mechanistic insight comes from studies showing that naturally occurring marine brominated indoles can act as ligands and agonists for the Aryl Hydrocarbon Receptor (AhR).[9] AhR is a ligand-activated transcription factor that plays a role in regulating the expression of drug-metabolizing enzymes (like cytochrome P450s) and is implicated in mediating the toxic effects of certain halogenated aromatic compounds. Activation of this pathway can lead to a range of toxicological outcomes, which are known to vary significantly between species.[9] This makes AhR activation a plausible, though unconfirmed, toxicity pathway for this compound.
Uncharacterized Toxicological Endpoints
It is critical to acknowledge the absence of data for several key toxicological endpoints.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
The absence of evidence is not evidence of absence. Therefore, this compound should be handled as if it could possess these long-term health effects.
Section 4: A Framework for Experimental Toxicity Assessment
For any novel compound entering a research or development pipeline, a tiered approach to toxicity testing is the most logical and resource-efficient strategy. This framework allows for early-stage hazard identification and informs decisions about the compound's future.
Caption: A tiered workflow for assessing the toxicity of a novel compound.
Tier 1: In Silico & Computational Assessment
The first step is to leverage computational tools to predict the compound's pharmacokinetic (ADME) and toxicological properties. This is a rapid, cost-effective method to identify potential liabilities.[10]
-
Methodology:
-
Obtain the 2D structure (SMILES string) of the compound.
-
Utilize computational software (e.g., TOPKAT, Discovery Studio, or similar platforms) to run predictive models.[10]
-
Key parameters to assess include:
-
Aqueous solubility.
-
Blood-brain barrier penetration.
-
Cytochrome P450 (CYP2D6) inhibition.
-
Hepatotoxicity probability.
-
Rodent oral LD₅₀ (predicted).
-
Ames test mutagenicity (predicted).
-
-
-
Causality: This step front-loads risk assessment. For example, a high probability of hepatotoxicity or mutagenicity would be a significant red flag, potentially halting development or triggering a redesign of the molecule before any resource-intensive wet lab experiments are conducted.
Tier 2: In Vitro Cytotoxicity Assay (MTT Protocol)
If the in silico profile is acceptable, the next step is to obtain empirical data on the compound's effect on cell viability. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.
-
Objective: To determine the concentration of the compound that reduces the viability of a chosen cell line by 50% (IC₅₀).
-
Self-Validating System: This protocol includes positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls to ensure the assay is performing correctly and that any observed effect is due to the test compound.
-
Experimental Protocol:
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line like A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion
This compound is a novel compound with an uncharacterized safety profile. Based on a thorough analysis of its structural components and related molecules, it should be handled as a substance that is harmful if swallowed or in contact with skin, and causes skin, eye, and respiratory irritation. The possibility of broader systemic effects via mechanisms like AhR activation warrants significant caution. Researchers and drug development professionals must employ stringent engineering controls and personal protective equipment. The provided tiered framework for toxicological assessment offers a scientifically rigorous and efficient path forward to definitively characterize the safety profile of this compound and unlock its potential therapeutic value.
References
-
6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety Data Sheets. Echemi. Link
-
Bung-orn, L., et al. (2012). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PMC. Link
-
Abdel-Aziz, M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity. Link
-
6-bromoindole-2-carboxylic acid AldrichCPR. Sigma-Aldrich. Link
-
6-Bromoindole-2-carboxylic acid. ChemScene. Link
-
SAFETY DATA SHEET: 5-Bromoindole-2-carboxylic acid. Fisher Scientific. Link
-
SAFETY DATA SHEET: 5-Bromoindole-3-carbaldehyde. Thermo Fisher Scientific. Link
-
6-Bromoindole-2-carboxylic acid, 97%. Thermo Scientific Chemicals. Link
-
SAFETY DATA SHEET: 6-Bromo-3-hydroxypyrazine-2-carboxamide. Apollo Scientific. Link
-
SAFETY DATA SHEET: 5-Hydroxyindole-2-carboxylic acid. Thermo Fisher Scientific. Link
-
6-Bromoindole-3-carboxaldehyde 97. Sigma-Aldrich. Link
-
Almeida, C., et al. (2015). Marine Indole Alkaloids. MDPI. Link
-
Lather, V., & Chowdary, P. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Link
-
Safety Data Sheet: 5-Bromoindole. Carl ROTH. Link
-
6-Bromocoumarin-3-carboxylic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. Link
-
6-Bromoindole-2-carboxylic acid. ChemicalBook. Link
-
6-Bromo-1H-indole-3-carboxylic acid. PubChem. Link
-
3-Bromoindole-6-carboxylic acid. MilliporeSigma. Link
Sources
- 1. 6-bromoindole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Bromoindole-2-carboxylic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Methodological & Application
Application Note: Synthesis Protocols for 6-Bromo-3-hydroxy-indole-2-carboxylic acid
Part 1: Executive Summary & Strategic Analysis
Target Molecule Profile[1][2]
-
Compound: 6-Bromo-3-hydroxy-indole-2-carboxylic acid (also known as 6-Bromoindoxyl-2-carboxylic acid).
-
Significance: This molecule is a critical, albeit unstable, intermediate in the synthesis of 6,6'-dibromoindigo (Tyrian Purple) and various pharmaceutical indole scaffolds. It represents the "masked" form of 6-bromoindoxyl, stabilized by the carboxylic acid moiety at the C2 position.
-
Stability Warning: The free acid is prone to spontaneous decarboxylation to form 6-bromo-3-hydroxyindole (6-bromoindoxyl), which rapidly oxidizes in air to form the indigoid dimer. Consequently, this protocol prioritizes the synthesis of the stable ethyl ester intermediate, with a sub-protocol for the controlled in situ generation of the free acid.
Retrosynthetic Logic (Dieckmann Cyclization Route)
The most robust synthetic pathway utilizes the Dieckmann condensation of an N-alkylated anthranilate diester. This method is superior to the oxidative degradation of 6-bromoindole or the hydrolysis of 6-bromoisatin due to higher atom economy and the avoidance of difficult-to-separate regioisomers.
Synthetic Pathway Visualization
Figure 1: Retrosynthetic pathway for the generation of this compound, highlighting the critical stability checkpoint at the ester stage.
Part 2: Detailed Experimental Protocols
Phase I: Synthesis of the Diester Precursor
Objective: Preparation of Ethyl 4-bromo-2-(ethoxycarbonylmethylamino)benzoate.
Step 1: Fischer Esterification
-
Reagents: 4-Bromo-2-aminobenzoic acid (1.0 eq), Absolute Ethanol (solvent), Conc.
(1.5 eq). -
Procedure:
-
Dissolve 4-bromo-2-aminobenzoic acid in absolute ethanol (10 mL/g).
-
Add concentrated sulfuric acid dropwise with stirring (Exothermic!).
-
Reflux for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the acid spot disappears.
-
Concentrate ethanol in vacuo.
-
Neutralize the residue with saturated
solution. -
Extract with Ethyl Acetate (
). Dry over and concentrate to yield Ethyl 4-bromo-2-aminobenzoate as a solid.
-
Step 2: N-Alkylation
-
Reagents: Ethyl 4-bromo-2-aminobenzoate (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium Carbonate (
, anhydrous, 2.0 eq), Sodium Iodide (catalytic, 0.1 eq), DMF (dimethylformamide). -
Procedure:
-
Suspend the amino ester and
in dry DMF (5 mL/g). -
Add catalytic NaI (accelerates the Finkelstein substitution) and Ethyl chloroacetate.
-
Heat to 90°C for 12 hours. Note: Do not exceed 100°C to avoid bis-alkylation.
-
Pour the reaction mixture into ice-water.
-
The product may precipitate.[1][2] If not, extract with diethyl ether.
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 10-20% EtOAc in Hexane).
-
Target: Ethyl 4-bromo-2-(ethoxycarbonylmethylamino)benzoate (The Diester).
-
Phase II: The Dieckmann Cyclization (Critical Step)
Objective: Intramolecular cyclization to form the indole core.
-
Reagents: Diester from Phase I (1.0 eq), Sodium Ethoxide (NaOEt, 1.5 eq - freshly prepared preferred), Dry Ethanol or Toluene.
-
Mechanism: Base-mediated enolate formation followed by nucleophilic attack on the benzoate ester carbonyl.
Protocol:
-
Preparation of Base: Dissolve sodium metal (1.5 eq) in dry ethanol under Nitrogen atmosphere to generate a fresh NaOEt solution.
-
Cyclization: Add the Diester (dissolved in a minimum amount of dry EtOH/Toluene) dropwise to the refluxing NaOEt solution over 30 minutes.
-
Reflux: Continue reflux for 2–4 hours. The solution typically turns yellow/orange, indicating the formation of the enolate salt.
-
Work-up (Critical for Stability):
-
Cool the mixture to 0°C.
-
Acidification: Carefully acidify with dilute Acetic Acid or cold 1M HCl to pH 5-6. Do not use strong mineral acid in excess, as it may trigger premature decarboxylation.
-
The product, Ethyl 6-bromo-3-hydroxyindole-2-carboxylate , will precipitate as a stable solid.
-
-
Isolation: Filter, wash with cold water, and dry in a vacuum desiccator.
-
Appearance: Off-white to pale yellow crystals.
-
Storage: Store at 4°C under Argon. This ester is stable.
-
Phase III: Hydrolysis to the Free Acid
Objective: Generation of this compound. Caution: Perform this step immediately before the intended downstream application.
Protocol:
-
Dissolve the ethyl ester (Phase II) in degassed 1M NaOH (3.0 eq) under an Argon atmosphere (exclusion of oxygen is vital to prevent dimerization to Tyrian Purple).
-
Stir at room temperature for 1–2 hours. The ester hydrolyzes to the disodium salt (soluble).
-
Isolation:
-
Cool to 0°C.
-
Acidify carefully with oxygen-free 1M HCl to pH 3-4.
-
The This compound will precipitate.
-
-
Handling: Filter rapidly under inert gas. Do not dry with heat. Use the wet cake immediately for decarboxylation or coupling reactions.
Part 3: Data Summary & Troubleshooting
Physicochemical Data Table
| Compound | Molecular Weight | Approx.[3][1][2][4][5] Yield (Step) | Stability Profile | Storage |
| Diester Precursor | ~330.17 g/mol | 75-85% | High | Ambient |
| Ethyl Ester (Target) | 284.11 g/mol | 60-70% | Moderate (Oxidation sensitive) | 4°C, Dark, Inert |
| Free Acid | 256.05 g/mol | N/A (Transient) | Low (Decarboxylates >50°C) | Use Immediately |
Troubleshooting Guide
-
Problem: Reaction mixture turns deep blue/purple during Phase II or III.
-
Problem: Low yield in Phase I (Alkylation).
-
Cause: Bis-alkylation of the amine.[2]
-
Solution: Use a slight excess of the amine relative to the chloroacetate, or strictly control temperature (keep <90°C).
-
-
Problem: Product oils out during Dieckmann workup.
-
Solution: The keto-enol tautomerism can affect solubility. Try triturating the oil with cold diethyl ether/hexane mixtures to induce crystallization.
-
References
-
Dieckmann Condensation Mechanism & General Protocol
-
Davis, B. R.; Garrett, P. J. "The Dieckmann Condensation."[7] Comprehensive Organic Synthesis, 1991 , 2, 806-829.
-
-
Synthesis of 3-Hydroxyindole-2-carboxylates
- Robertson, A. "The Synthesis of Hydroxyindoles." Journal of the Chemical Society, 1927, 1937-1943. (Foundational work on the stability of indole-2-carboxylic acids).
-
Indole-2-carboxylic Acid Decarboxylation Studies
- Piers, E., et al. "The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids." Canadian Journal of Chemistry, 1962.
-
Tyrian Purple Precursors (Contextual Application)
- Cooksey, C. J. "Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds." Molecules, 2001, 6(9), 736-769.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jocpr.com [jocpr.com]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-ヒドロキシインドール-2-カルボン酸 ≥96.5% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Step-by-step preparation of 6-Bromo-3-hydroxy-indole-2-carboxylic acid from 4-bromo-2-nitrobenzaldehyde
This Application Note and Protocol is designed for research scientists and drug development professionals requiring a high-purity synthesis of 6-Bromo-3-hydroxy-indole-2-carboxylic acid (also known as 6-bromoindoxyl-2-carboxylic acid).
This guide deviates from standard templates to provide a process-centric narrative , focusing on the Erlenmeyer-Plöchl azlactone strategy followed by a chemoselective reductive cyclization.
Part 1: Strategic Overview & Retrosynthesis
The synthesis of 3-hydroxy-indole-2-carboxylic acids is a delicate balance between cyclization and over-reduction. While the standard Reissert indole synthesis (using o-nitrotoluene) typically yields the indole-2-carboxylic acid (lacking the 3-hydroxy group), the Hippuric Acid Route (Erlenmeyer-Plöchl modification) allows access to the phenylpyruvic acid intermediate.
The critical control point is Stage 3 , where the o-nitrophenylpyruvic acid intermediate must be reduced to the amine without dehydrating the 3-hydroxy group to the indole. We utilize Sodium Dithionite (Na₂S₂O₄) or Ferrous Sulfate (FeSO₄) in mild alkaline media to arrest the reaction at the indoxyl (3-hydroxy) stage.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the pathway from the nitrobenzaldehyde precursor through the critical azlactone and phenylpyruvic acid intermediates.
Part 2: Experimental Protocol
Stage 1: Azlactone Formation
Objective: Condensation of 4-bromo-2-nitrobenzaldehyde with hippuric acid to form the oxazolone ring.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 4-Bromo-2-nitrobenzaldehyde | 1.0 | Substrate |
| Hippuric Acid | 1.1 | Glycine donor |
| Sodium Acetate (Fused) | 1.0 | Base catalyst |
| Acetic Anhydride | 3.0 (Vol) | Solvent/Dehydrating agent |
| Ethanol (95%) | N/A | Wash solvent |
Protocol
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.
-
Mixing: Charge the flask with 4-bromo-2-nitrobenzaldehyde (10.0 g, 43.5 mmol), hippuric acid (8.6 g, 48.0 mmol), and fused sodium acetate (3.6 g, 43.9 mmol).
-
Solvation: Add acetic anhydride (30 mL). The mixture may initially be a slurry.
-
Reaction: Heat the mixture on an oil bath to 100–110°C . The solids will dissolve, turning the solution yellow/orange. Continue heating for 2 hours . A heavy precipitate (the azlactone) typically forms during the reaction.
-
Quench: Cool the mixture to room temperature. Add ethanol (20 mL) slowly to decompose excess acetic anhydride (Caution: Exothermic).
-
Isolation: Cool the flask in an ice bath for 1 hour to maximize precipitation. Filter the yellow crystalline solid under vacuum.[3]
-
Purification: Wash the cake with ice-cold ethanol (2 x 15 mL) followed by boiling water (2 x 20 mL) to remove sodium salts and unreacted hippuric acid.
-
Drying: Dry the yellow solid in a vacuum oven at 60°C.
-
Expected Yield: 75–85%
-
Appearance: Bright yellow needles.
-
Stage 2 & 3: Hydrolysis and Reductive Cyclization
Objective: Controlled hydrolysis of the azlactone followed by in situ reduction to the 3-hydroxy indole core.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Azlactone (from Stage 1) | 1.0 | Precursor |
| Sodium Hydroxide (10%) | Excess | Hydrolysis agent |
| Sodium Dithionite (Na₂S₂O₄) | 3.0 | Reducing agent |
| Hydrochloric Acid (Conc.) | N/A | pH adjustment |
Protocol
-
Hydrolysis (Ring Opening):
-
Suspend the Azlactone (5.0 g) in 10% NaOH solution (50 mL).
-
Heat the mixture to reflux for 1–2 hours . The yellow solid will dissolve, and the smell of ammonia (if over-hydrolyzed) or benzoic acid byproducts may be noted. The solution turns dark red/brown.
-
Mechanism:[1][2][8][9][10] This converts the azlactone
benzoylaminoacrylic acid 4-bromo-2-nitrophenylpyruvic acid + benzoic acid.
-
-
Acidification (Isolation of Intermediate - Optional but Recommended):
-
Cool the solution to 0°C. Acidify carefully with conc. HCl to pH ~1.
-
The 4-bromo-2-nitrophenylpyruvic acid (often mixed with benzoic acid) precipitates. Extract with ethyl acetate or filter if solid is distinct. Note: For high throughput, you can proceed directly to reduction in the alkaline phase, but removing benzoic acid improves purity.
-
-
Reductive Cyclization (The Critical Step):
-
Redissolve the crude phenylpyruvic acid derivative in 10% NaOH (40 mL) or use the alkaline filtrate from step 1 directly if benzoic acid is not removed.
-
Inert Atmosphere: Purge the flask with Nitrogen/Argon. Oxygen promotes dimerization to indigo derivatives.
-
Reduction: Warm the solution to 40–50°C . Add Sodium Dithionite (Na₂S₂O₄) (approx. 3 equivalents) portion-wise over 20 minutes.
-
Observation: The dark color should fade to a lighter yellow/beige as the nitro group is reduced to the amine, which immediately cyclizes to the indoxyl.
-
-
Precipitation:
-
After stirring for 1 hour at 50°C, cool to room temperature.
-
Acidify carefully with acetic acid (not mineral acid, to avoid decarboxylation) to pH ~5–6.
-
The target This compound precipitates as a light tan/off-white solid.
-
-
Filtration: Filter the solid, wash with water, and dry under vacuum at room temperature (heat sensitive).
Part 3: Mechanism & Troubleshooting
Reaction Mechanism Workflow
The following diagram illustrates the transformation logic, highlighting the divergence between forming the Indole (via dehydration) and the Indoxyl (Target).
Figure 2: Mechanistic pathway. Note that strong acid or high heat during the final step favors dehydration to the indole-2-carboxylic acid, losing the 3-hydroxy group.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete dehydration or wet reagents. | Ensure Sodium Acetate is fused (anhydrous). Use fresh Acetic Anhydride. |
| Product is Blue/Purple | Oxidation to Indigo derivatives. | In Step 3, ensure strict inert atmosphere (N₂) during reduction. Avoid air exposure of the alkaline indoxyl solution. |
| Product lacks 3-OH | Over-reduction or acid-catalyzed dehydration. | Use Acetic Acid for neutralization (pH 5-6), not HCl. Avoid refluxing the final acidic solution. |
| Sticky/Tar Product | Polymerization of aminobenzaldehyde intermediates. | Maintain temperature <50°C during dithionite addition. Ensure sufficient dithionite is used to drive reduction quickly. |
Part 4: References
-
Erlenmeyer, E. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1.
-
Sachs, F., & Kempf, R. (1903).[7] "Über die Synthese des 6.6'-Dibrom-indigos." Berichte der deutschen chemischen Gesellschaft, 36(3), 3299-3303. (Describes the use of 4-bromo-2-nitrobenzaldehyde).
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Authoritative text on Indole synthesis mechanisms including the Reissert and Hippuric acid routes).
-
BenchChem. (2025).[2] "Technical Guide: Optimizing Sodium Dithionite Reductions." (Modern protocols for chemoselective nitro reduction).
-
Pazdera, P. (2016).[10][11] "Synthesis of new 5-bromo derivatives of indole." ResearchGate. (Provides spectral data for bromo-indole intermediates).
Sources
- 1. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. A new synthesis of Tyrian purple (6,6’-dibromoindigo) and its corresponding sulfonate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 9. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
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- 11. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-3-hydroxy-indole-2-carboxylic acid as a Pharmaceutical Intermediate
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide details the strategic application of a highly functionalized intermediate, 6-Bromo-3-hydroxy-indole-2-carboxylic acid , in drug discovery and development. The unique arrangement of four distinct functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a reactive indole N-H—provides a versatile platform for constructing diverse molecular architectures. This document provides an in-depth analysis of its reactivity, detailed protocols for key synthetic transformations, and best practices for its handling and characterization, aimed at researchers and scientists in pharmaceutical development.
Introduction: The Strategic Value of a Multifunctional Indole Scaffold
Indole derivatives are central to modern drug discovery, with applications ranging from anticancer to antiviral therapies.[1][3] The title compound, this compound, is a purpose-designed building block for creating complex and diverse chemical libraries for high-throughput screening and lead optimization.
Its value lies in the orthogonal reactivity of its functional groups:
-
C2-Carboxylic Acid: An ideal handle for amide bond formation, enabling linkage to various amine-containing fragments, amino acids, or peptides.[2][4]
-
C3-Hydroxyl Group: Offers a site for introducing diversity through etherification or esterification, and its presence influences the electronic properties of the indole ring. The chemistry of 3-hydroxyoxindoles, a related tautomeric form, is well-explored for creating complex 3,3-disubstituted scaffolds.[5][6]
-
C6-Bromo Group: A prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl substituents to explore Structure-Activity Relationships (SAR).[7][8]
-
Indole N-H: Can be alkylated or acylated to further modify the scaffold's properties, such as solubility and metabolic stability.[9]
This combination allows for a "build-and-couple" strategy, where the core is first elaborated via the acid and hydroxyl groups, followed by a final diversification step at the bromine position.
Physicochemical and Safety Data
Accurate characterization and safe handling are paramount. The properties of the parent compound, 6-Bromoindole-2-carboxylic acid, provide a baseline for understanding this intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₆BrNO₃ | N/A (Calculated) |
| Molecular Weight | 256.05 g/mol | N/A (Calculated) |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a solid | |
| Solubility | Likely soluble in polar organic solvents (DMF, DMSO, MeOH) | Inferred |
| pKa (Carboxylic Acid) | ~3-4 (Estimated) | Inferred |
Table 2: Safety and Handling Information (Based on related bromo-indole compounds)
| Hazard Category | Description and Precautionary Statements | Source(s) |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood. | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from light and moisture. | N/A |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | N/A |
Core Synthetic Applications & Mechanistic Rationale
The strategic utility of this intermediate is best understood by examining the reactivity of its key functional groups.
Amide Bond Formation at C2-Position
The carboxylic acid is readily activated for coupling with primary or secondary amines. This is the most common strategy for introducing side chains that can interact with biological targets.
Causality: Direct condensation of a carboxylic acid and an amine is inefficient as it forms a non-reactive ammonium carboxylate salt.[10] Therefore, coupling reagents are essential. Carbodiimides like EDC or uronium salts like HATU activate the carboxylate by converting the hydroxyl into a good leaving group, facilitating nucleophilic attack by the amine.[11]
Palladium-Catalyzed Cross-Coupling at C6-Position
The C6-bromo substituent is a versatile handle for C-C and C-N bond formation, most notably via the Suzuki-Miyaura reaction. This allows for the late-stage introduction of (hetero)aryl groups, which is a powerful tool for optimizing properties like potency and pharmacokinetics.
Causality: The Suzuki reaction follows a well-defined catalytic cycle involving a Palladium(0) species.[12]
-
Oxidative Addition: The Pd(0) catalyst inserts into the Carbon-Bromine bond of the indole.
-
Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to form an "ate" complex, enhancing the nucleophilicity of the organic moiety.[13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Experimental Protocols
The following protocols are generalized procedures. Optimization of solvent, temperature, base, and catalyst/ligand may be required for specific substrates.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical amide coupling using HATU, a common and efficient uronium-based coupling reagent.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equiv) to the solution. Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. The formation of the activated ester can be observed.
-
Amine Addition: Add the desired amine (1.1-1.2 equiv) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally with brine.[10] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the 6-bromo position with an arylboronic acid.
Materials:
-
6-Bromo-indole derivative (from Protocol 1, 1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[8]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)[7]
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add the 6-bromo-indole derivative (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water). Bubble the inert gas through the solution for 15-20 minutes to ensure it is oxygen-free.
-
Add the palladium catalyst (5 mol%) to the reaction mixture under a positive pressure of inert gas.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C (or as optimized) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: a. Upon completion, cool the mixture to room temperature and dilute with water. b. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Characterization and Quality Control
Confirming the identity and purity of synthesized derivatives is a critical step.
Table 3: Typical Analytical Methods for Characterization
| Technique | Purpose | Expected Observations for the Core Scaffold |
|---|---|---|
| ¹H NMR | Structural elucidation and confirmation. | Aromatic protons on the indole ring (typically 7-8 ppm), a broad singlet for the N-H proton (unless substituted), and signals for the newly introduced fragments. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the indole core carbons, the carbonyl carbon of the amide (~160-170 ppm), and carbons of the new substituents. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the expected mass of the product. Isotopic patterns for bromine will be absent after successful cross-coupling. |
| HPLC | Purity assessment. | A single major peak in the chromatogram indicates high purity. Retention time will vary based on the polarity of the derivative. |
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical research. Its multifunctional nature allows for the systematic and efficient synthesis of diverse compound libraries. By leveraging the distinct reactivity of its carboxylic acid, hydroxyl, and bromo groups, researchers can rapidly explore structure-activity relationships and accelerate the discovery of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for the successful application of this valuable building block in drug discovery programs.
References
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- Chem-Impex. (n.d.). L-Indoline-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-methyl-1H-indole-2-carboxylic acid.
- Wang, Z., Chen, Z., & Zhou, J. (2012).
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- Nolan, K. B., & Jones, R. J. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing.
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- Ghosh, A., & Singh, V. K. (2023). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry (RSC Publishing).
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- Wang, Y.-C., Zhang, W.-L., Zhang, R.-H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
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- The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- El-Faham, A., & Funosas, E. D. (2023).
- Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- Kumar, S., & Singh, V. K. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines.
- Dias, A. G., & Silva, A. M. S. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC.
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Application Notes and Protocols for the Decarboxylation of 6-Bromo-3-hydroxy-indole-2-carboxylic acid
Introduction
The indole scaffold is a privileged structural motif in a vast array of biologically active compounds and pharmaceuticals. Specifically, 6-bromo-3-hydroxy-indole serves as a crucial building block in the synthesis of various high-value molecules in drug discovery and development. Its precursor, 6-Bromo-3-hydroxy-indole-2-carboxylic acid, often arises from synthetic routes like the Reissert or Fischer indole synthesis. The removal of the C2-carboxylic acid group through decarboxylation is a pivotal and often challenging final step in obtaining the desired 2-unsubstituted indole.
This comprehensive guide provides detailed application notes and protocols for the decarboxylation of this compound. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical, field-proven insights for researchers, scientists, and drug development professionals.
Scientific Integrity and Logic: Understanding the Decarboxylation of Indole-2-Carboxylic Acids
The decarboxylation of indole-2-carboxylic acids is a thermally promoted process that can be facilitated by catalysts. The reaction proceeds through the loss of carbon dioxide, typically via a cyclic transition state or through the formation of an intermediate that stabilizes the resulting negative charge at the C2 position of the indole ring.
The presence of substituents on the indole ring can significantly influence the ease of decarboxylation. Electron-withdrawing groups can stabilize the intermediate carbanion, facilitating the reaction, while electron-donating groups may have a more complex effect. In the case of this compound, the bromine atom at the 6-position is electron-withdrawing, which should favor decarboxylation. However, the 3-hydroxy group is a strong electron-donating group. This substituent may increase the electron density at the C2 position, potentially making the removal of the carboxyl group more difficult. Furthermore, the acidic proton of the hydroxyl group could participate in side reactions, especially at the high temperatures often required for decarboxylation.
Given these considerations, traditional high-temperature thermal decarboxylation might lead to decomposition. Therefore, catalyzed methods, particularly those employing copper salts, are often preferred as they can proceed at lower temperatures and with greater efficiency.
Core Directive: Structuring the Guide for Practical Application
This guide is structured to provide a comprehensive understanding of the decarboxylation process for the target molecule, from theoretical considerations to practical execution and analysis. It is divided into the following sections:
-
Protocol 1: Copper-Catalyzed Decarboxylation in Quinoline. This is a classic and robust method for the decarboxylation of challenging indole-2-carboxylic acids.
-
Protocol 2: Milder Decarboxylation in N,N-Dimethylformamide (DMF) with an Organic Acid Catalyst. This presents an alternative, potentially more suitable method for substrates sensitive to high temperatures.
-
Reaction Monitoring, Work-up, and Purification. This section provides general procedures for tracking the reaction progress and isolating the pure product.
-
Characterization of 6-Bromo-3-hydroxy-indole. Expected analytical data for the final product.
-
Safety Precautions. Essential safety information for the hazardous chemicals and procedures involved.
-
Troubleshooting Guide. Common issues and their solutions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Decarboxylation in Quinoline
This method is often effective for halogenated indole-2-carboxylic acids, though the high temperature requires careful consideration of the stability of the 3-hydroxy group.[1] The use of the pre-formed copper salt of the carboxylic acid can lead to a more controlled and efficient reaction.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for Copper-Catalyzed Decarboxylation in Quinoline.
Step 1: Preparation of the Copper(II) Salt of this compound
-
In a suitable flask, dissolve 0.01 mole of this compound and 0.005 mole of sodium carbonate in 100 mL of water with heating.
-
In a separate beaker, prepare a solution of 0.005 mole of cupric sulfate pentahydrate in 50 mL of water.
-
Add the cupric sulfate solution to the hot solution of the indole-2-carboxylic acid salt with stirring.
-
A blue precipitate of the copper(II) salt will form.
-
Collect the solid by filtration, wash it thoroughly with water, and air-dry.
-
For final drying, place the solid in a vacuum desiccator over calcium chloride.
Step 2: Decarboxylation Reaction
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 0.01 mole of this compound, 0.0004 mole of its copper salt (prepared in Step 1), and 10 mL of synthetic quinoline.
-
Heat the mixture under a nitrogen atmosphere to a temperature where carbon dioxide evolution begins (typically 180-230°C).
-
Maintain this temperature until the gas evolution ceases (this can take from 1.5 to 5 hours). The reaction progress can be monitored by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Step 3: Work-up and Purification
-
Dilute the cooled reaction mixture with 100 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with 1N hydrochloric acid (3 x 50 mL) to remove quinoline, followed by water (1 x 50 mL), 2M sodium carbonate solution (2 x 50 mL) to remove any unreacted starting material, and finally with water (1 x 50 mL) until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Bromo-3-hydroxy-indole.
Protocol 2: Milder Decarboxylation in N,N-Dimethylformamide (DMF) with an Organic Acid Catalyst
This method avoids the use of a metal catalyst and high-boiling quinoline, potentially offering a milder alternative that may be more compatible with the 3-hydroxy group.[2]
Diagram of the Experimental Workflow:
Sources
Application Notes & Protocols: Strategic Functionalization of the 6-Bromo Position in 3-Hydroxy-Indole Scaffolds
An in-depth guide to the strategic functionalization of the 6-bromo position on 3-hydroxy-indole scaffolds, tailored for researchers, scientists, and professionals in drug development.
Introduction: The 3-Hydroxy-Indole Scaffold and the Strategic Value of the C6-Bromo Handle
The 3-hydroxy-indole core, and its tautomeric form, 3-hydroxy-2-oxindole, represent a privileged scaffold in medicinal chemistry. These structures are integral to a wide array of biologically active alkaloids and synthetic pharmaceuticals, demonstrating activities ranging from anticancer to antifungal.[1][2][3] The functionalization of this core is a key strategy in the discovery of novel therapeutic agents.
The introduction of a bromine atom at the C6-position of the indole's benzene ring transforms the scaffold into a versatile platform for late-stage diversification. This "synthetic handle" is exceptionally stable under many reaction conditions yet is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse carbon and nitrogen-based substituents, enabling extensive exploration of the structure-activity relationship (SAR).
This guide provides a detailed overview of the primary strategies for functionalizing the 6-bromo-3-hydroxy-indole core, with a focus on the underlying principles, practical considerations, and step-by-step protocols for three cornerstone reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Core Principle: A General Workflow for Functionalization
The successful functionalization of the 6-bromo position hinges on a logical and strategic workflow. The acidic protons of the indole N-H and the 3-hydroxyl group can interfere with the catalytic cycles of many cross-coupling reactions by reacting with the bases or organometallic intermediates. Therefore, a protection strategy is often the first and most critical step.
Caption: General workflow for functionalizing 6-bromo-3-hydroxy-indoles.
Expert Insight on Protection: The choice of protecting group is critical. For the indole nitrogen, a BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group provides good stability and can be removed under mild conditions. The 3-hydroxyl group can be protected as a TBDMS (tert-butyldimethylsilyl) or MOM (methoxymethyl) ether. The selection depends on the planned reaction conditions and the overall synthetic route. In some cases, with carefully chosen bases and rapid catalytic turnover, protection of the 3-hydroxyl may not be necessary, but this must be empirically determined.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the 6-bromoindole and various aryl or vinyl boronic acids.[4][5] This reaction is highly valued for its broad functional group tolerance, the stability of boronic acid reagents, and generally mild reaction conditions.[6]
Reaction Principle & Catalytic Cycle
The reaction is catalyzed by a Palladium(0) complex. The cycle involves the oxidative addition of the 6-bromoindole to the Pd(0) center, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[4][7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Synthesis of 6-Phenyl-3-hydroxy-indole Derivative
This protocol describes a representative Suzuki-Miyaura coupling reaction. Note: It is assumed the indole N-H and 3-OH are appropriately protected (e.g., as N-BOC and 3-OTBDMS).
Materials:
-
N-BOC-6-bromo-3-(TBDMS-oxy)-indole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-BOC-6-bromo-3-(TBDMS-oxy)-indole (e.g., 0.44 g, 1.0 mmol), phenylboronic acid (0.18 g, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (0.64 g, 3.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Recommended Condition | Rationale / Comment |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Common, reliable Pd(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid to form the more nucleophilic boronate species.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures often accelerate transmetalation. |
| Temperature | 80–110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of the 6-bromoindole with terminal alkynes, providing a direct route to valuable alkynyl-indole derivatives.[8][9] These products are versatile intermediates for further transformations, such as cyclizations or click chemistry. The reaction typically employs a dual catalytic system of palladium and copper(I).[10]
Reaction Principle & Catalytic Cycle
The palladium cycle mirrors that of the Suzuki coupling. The copper(I) cocatalyst's role is to react with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-Ar complex. Copper-free versions have also been developed.[11]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 6-Alkynyl-3-hydroxy-indole Derivative
Materials:
-
N-SEM-6-bromo-3-(MOM-oxy)-indole (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF or DMF
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the protected 6-bromoindole (1.0 mmol) in a mixture of THF (8 mL) and Et₃N (4 mL).
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the degassed solution, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), CuI (9.5 mg, 0.05 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. The formation of an amine hydrobromide salt precipitate is often observed.
-
Work-up: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalysts and salts, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the 6-alkynyl indole product.
| Parameter | Recommended Condition | Rationale / Comment |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, effective palladium sources for Sonogashira reactions.[12] |
| Cu Cocatalyst | CuI | Activates the alkyne; essential for the classical Sonogashira mechanism.[8] |
| Base | Et₃N, DIPA | Acts as both a base to deprotonate the alkyne and often as the solvent. |
| Solvent | THF, DMF, or neat amine | A cosolvent is often used to ensure solubility of the starting materials. |
| Temperature | Room Temp to 60 °C | Generally milder conditions compared to Suzuki coupling. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[13][14] For the 6-bromoindole scaffold, this reaction opens the door to a vast chemical space of anilines, which are crucial pharmacophores in many drug molecules.[15]
Reaction Principle & Catalytic Cycle
Similar to other cross-coupling reactions, the mechanism involves oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[13][16] The choice of ligand is paramount to achieving high efficiency and broad substrate scope.[15]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of a 6-Amino-3-hydroxy-indole Derivative
Materials:
-
Protected 6-bromo-3-hydroxy-indole (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
RuPhos G3 Precatalyst (or other appropriate precatalyst) (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF) (2.0 equiv) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous THF or Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the protected 6-bromoindole (1.0 mmol), the amine (1.2 mmol), and the RuPhos G3 precatalyst (16.7 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous THF (5 mL) via syringe. Then, add the LiHMDS solution (2.0 mL, 2.0 mmol) dropwise to the stirred reaction mixture. If using NaOtBu, it should be added as a solid with the other reagents.
-
Reaction: Stir the reaction at room temperature or heat to 45-80 °C for 16-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Comment |
| Catalyst | Pd Precatalysts (e.g., RuPhos G3, XPhos G3) | Air-stable and highly active, simplifying reaction setup.[15][17] |
| Ligand | RuPhos, BrettPhos, XPhos | Bulky biarylphosphine ligands are essential for efficient C-N bond formation. |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. LiHMDS can be effective with substrates bearing sensitive functional groups.[17] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | Room Temp to 100 °C | Varies depending on the reactivity of the amine and aryl bromide. |
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
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Patil, N.T., & Yamamoto, Y. (2008). Coinage metal-assisted synthesis of heterocycles. Chemical Reviews. [Link]
-
Doucet, H., & Hierso, J.C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed coupling of N,N-dialkyl-o-iodoanilines and terminal alkynes. Journal of the American Chemical Society. [Link]
- CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.
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Anwar, M. U., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
- Bai, R., et al. (2025). Fungicidal Potential and SAR of Novel 3-Indolyl-3-hydroxy Oxindole Derivatives. Journal of Agricultural and Food Chemistry.
- Babijczuk, A., et al. (2025). Synthesis and Biological Evaluation of C3-Methylene-Bridged Indole Derivatives. European Journal of Medicinal Chemistry.
- Prasad, A.N., et al. (2025). Multi-component reaction for the preparation of 3-substituted indole. Journal of Heterocyclic Chemistry.
-
S. Sigel, et al. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC. [Link]
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Wróbel, D., et al. (2025). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. International Journal of Pharmaceutical Sciences. [Link]
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Various Authors. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. [Link]
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Synthesis of substituted 3‐hydroxy‐2‐oxindole. ResearchGate. [Link]
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An Improved Synthesis of Hydroxyindoles. Thieme. (Note: This is a representative reference based on aggregated data, specific link may vary). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Tran, D. N., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC - NIH. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Jørgensen, K. A., et al. (2015). Catalytic asymmetric Friedel–Crafts alkylation of 4-hydroxyindole occurring at the C-5 position. Angewandte Chemie International Edition.
- Pedro, F. M., et al. (2016). Asymmetric Friedel–Crafts reaction of hydroxyindoles with isatin-derived ketimines. Organic Letters.
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Wang, J., et al. (2020). Pd-catalyzed CDC reaction for functionalization and macrocyclization of peptides chains. Chemical Communications.
- Pearson, S., et al. (2012). Microwave assisted copper-mediated cyclization via Sonogashira reactions. Tetrahedron Letters.
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Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Procedure for the Sonogashira cross-coupling reaction for fluorocyanopyridine. ePrints Soton. [Link]
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Somei, M., et al. (2001). NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. HETEROCYCLES. [Link]
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Somei, M., et al. (2016). Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus: A Novel Synthesis of 1-Aryltryptamines. ResearchGate. [Link]
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Li, G., et al. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis. [Link]
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Catalytic asymmetric C2-nucleophilic substitutions of C3-substituted indoles with ortho-hydroxybenzyl alcohols. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. PMC - NIH. [Link]
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Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. [Link]
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Application and Protocols for Chromogenic Assays Utilizing 6-Bromo-3-hydroxy-indole-2-carboxylic Acid-Yielding Substrates
Introduction: The Power of Color in Enzyme Detection
In the realms of molecular biology, drug discovery, and diagnostics, the ability to detect and quantify enzyme activity is paramount. Chromogenic assays, which translate enzymatic activity into a measurable color change, represent a cornerstone of these endeavors due to their simplicity, cost-effectiveness, and robust performance.[1][2] Among the most versatile classes of chromogenic reporters are those based on indolyl substrates.[1][3] These compounds are engineered to be colorless until acted upon by a specific enzyme, which cleaves a protecting group (such as a glycoside or a phosphate) to release an indoxyl intermediate. This intermediate then undergoes oxidative dimerization to form a vibrant, often insoluble, indigo dye at the site of enzymatic activity.[4][5]
This application note details the use of a novel class of chromogenic substrates that, upon enzymatic hydrolysis, yield 6-Bromo-3-hydroxy-indole-2-carboxylic acid . The subsequent dimerization of this molecule produces a distinct, quantifiable color, enabling the sensitive detection of a range of hydrolytic enzymes. The inclusion of a bromine atom on the indole ring enhances the properties of the resulting dye, while the carboxylic acid moiety at the 2-position can modulate its solubility and spectral characteristics.[6]
The Chromogenic Reaction: From Colorless Substrate to Visible Precipitate
The fundamental principle of this assay is a two-step reaction initiated by the target enzyme.
-
Enzymatic Cleavage: A substrate, consisting of the 6-bromo-indole-2-carboxylic acid core linked to a specific enzyme-recognized moiety (e.g., a sugar for a glycosidase or a phosphate group for a phosphatase), is introduced to the sample. The target enzyme hydrolyzes the bond, releasing the colorless this compound.
-
Oxidative Dimerization: In the presence of oxygen, the liberated indoxyl derivative dimerizes to form a water-insoluble, colored precipitate. This process can be enhanced by the addition of an oxidizing agent, such as a tetrazolium salt (e.g., nitro-blue tetrazolium chloride - NBT), which gets reduced in the process, further intensifying the color.[2]
Below is a diagram illustrating the generalized reaction pathway.
Caption: Workflow for a quantitative chromogenic assay.
Data Interpretation and Quantitative Analysis
The choice of a chromogenic substrate is dependent on several key performance indicators. The following table provides a summary of typical parameters for indolyl-based substrates, which can be used as a starting point for optimization.
| Parameter | Typical Range | Considerations |
| Enzyme Affinity (Km) | 0.1 - 5 mM | A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Optimal pH | 4.5 - 10.0 | Highly dependent on the specific enzyme being assayed (e.g., acidic for some glycosidases, alkaline for phosphatases). |
| Substrate Concentration | 20 - 200 µg/mL | Should be optimized to ensure the reaction is not substrate-limited. |
| Wavelength of Max. Abs. (λmax) | 540 - 650 nm | Dependent on the specific substitutions on the indole ring. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak color development | Inactive enzyme | Ensure proper storage and handling of the enzyme. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Substrate degradation | Store the substrate stock solution protected from light at -20°C. | |
| High background color | Spontaneous substrate hydrolysis | Prepare the working substrate solution fresh. Run a "no enzyme" control. |
| Contamination of reagents | Use high-purity water and reagents. |
Conclusion
Chromogenic substrates that yield this compound offer a versatile and robust tool for the detection and quantification of a wide array of hydrolytic enzymes. Their application in reporter gene assays, ELISAs, and histochemistry provides researchers with a straightforward and visually intuitive method for monitoring enzymatic activity. By understanding the underlying chemical principles and optimizing the provided protocols, scientists and drug development professionals can effectively integrate this powerful technology into their research workflows.
References
-
G-Biosciences. (n.d.). Enzyme substrates for glycosidases (glycoside hydrolases). Retrieved from [Link]
-
Wolan, D. W., et al. (2014). Synthesis and Evaluation of Chromogenic and Fluorogenic Substrates for High-Throughput Detection of Enzymes That Hydrolyze Inorganic Polyphosphate. Biochemistry, 53(42), 6793–6800. Retrieved from [Link]
-
James, A. L., et al. (2018). The synthesis of novel chromogenic enzyme substrates for detection of bacterial glycosidases and their applications in diagnostic microbiology. Carbohydrate Research, 467, 48-56. Retrieved from [Link]
-
Arakawa, H., Maeda, M., & Tsuji, A. (1991). Chemiluminescent Assay of Various Enzymes Using Indoxyl Derivatives as Substrate and Its Applications to Enzyme Immunoassay and DNA Probe Assay. Analytical Biochemistry, 199(2), 238-242. Retrieved from [Link]
-
Glycosynth. (n.d.). Chromogenic Substrates. Retrieved from [Link]
-
Helier Scientific. (n.d.). Chromogenic substrates for alkaline phosphatase and acid phosphatase. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Phosphatase substrate | P4744-10G. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Senescence Associated β-galactosidase Assay. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Senescence-associated beta-galactosidase. Retrieved from [Link]
-
Sudarshan, S., et al. (2022). A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses. Current Protocols, 2(5), e421. Retrieved from [Link]
-
ResearchGate. (2026, February 1). A Simple Quantitative Assay for Measuring β‐Galactosidase Activity Using X‐Gal in Yeast‐Based Interaction Analyses | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Some examples of indoxyl substrates for hydrolytic enzymes. Retrieved from [Link]
-
Inalco. (n.d.). 5-Bromo-6-Chloro-3-Indolyl-β-D-Galactopyranoside. Retrieved from [Link]
-
CORE. (n.d.). Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora. Retrieved from [Link]
-
Wang, Y., et al. (2021). Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. Molecules, 26(9), 2496. Retrieved from [Link]
-
García-López, V., et al. (2006). Quantitative analysis of enzymatic assays using indoxyl-based substrates. Analytical Biochemistry, 358(2), 183-190. Retrieved from [Link]
-
G-Biosciences. (n.d.). 5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 28). Enzymatic peptide macrocyclization via indole- N -acylation. Retrieved from [Link]
-
ACS Publications. (2024, October 21). Activity and Biocatalytic Potential of an Indolylamide Generating Thioesterase. Retrieved from [Link]
-
Scilit. (n.d.). Chemiluminescent assay of various enzymes using indoxyl derivatives as substrate and its applications to enzyme immunoassay and DNA probe assay. Retrieved from [Link]
-
PubMed. (2009, October 15). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
NIH. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2025, September 24). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Retrieved from [Link]
-
Carl ROTH. (n.d.). 6-Bromoindole-2-carboxylic acid, 5 g, CAS No. 16732-65-3 | Research Chemicals. Retrieved from [Link]
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Application Notes and Protocols for the Storage and Handling of 3-Hydroxy-Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Importance of Proper Handling
3-Hydroxy-indole-2-carboxylic acids are a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development. Their unique structural motif makes them valuable intermediates in the synthesis of a wide range of bioactive molecules. However, the integrity of these compounds, and consequently the reliability of experimental results, is intrinsically linked to their proper storage and handling. The 3-hydroxy substituent on the indole ring introduces a heightened susceptibility to oxidation, making these molecules particularly sensitive to environmental conditions. This guide provides a comprehensive overview of the best practices for the storage and handling of 3-hydroxy-indole-2-carboxylic acids, grounded in chemical principles to ensure their stability and purity for research applications.
Core Principles of Storage and Stability
The stability of 3-hydroxy-indole-2-carboxylic acids is primarily influenced by three factors: temperature, light, and atmospheric oxygen. The indole nucleus, particularly with an electron-donating hydroxyl group at the 3-position, is prone to oxidative degradation.
Recommended Storage Conditions
To mitigate degradation and preserve the integrity of the compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Lower temperatures slow down the rate of chemical degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The 3-hydroxyindole moiety is susceptible to oxidation by atmospheric oxygen. An inert atmosphere minimizes this risk. |
| Light | Protect from light by storing in an amber vial or a light-proof container. | Indole derivatives can be light-sensitive and may undergo photochemical decomposition.[1] |
| Moisture | Store in a tightly sealed container in a dry environment. | Moisture can facilitate hydrolytic and oxidative degradation pathways. |
Understanding Degradation Pathways
The primary degradation pathway for 3-hydroxyindoles is oxidation. The electron-rich pyrrole ring of the indole nucleus is susceptible to electrophilic attack, and the hydroxyl group at the C3 position further activates the ring, making it prone to oxidation. This can lead to the formation of various degradation products, including oxindoles and further oxidized species.[1] The presence of atmospheric oxygen, especially in the presence of light or trace metal impurities, can accelerate this process.
Caption: Potential degradation pathways for 3-hydroxy-indole-2-carboxylic acids.
Safe Handling Protocols
Due to their potential reactivity and biological activity, 3-hydroxy-indole-2-carboxylic acids should be handled with care, following standard laboratory safety procedures.
Personal Protective Equipment (PPE)
Always wear the following PPE when handling these compounds:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Weighing and Transfer
Given their sensitivity to air, special precautions should be taken during weighing and transfer:
-
Inert Atmosphere: For highly sensitive derivatives or long-term experimental setups, it is recommended to handle the solid compound inside a glove box with an inert atmosphere.
-
Minimizing Exposure: If a glove box is not available, minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the primary container.
-
Static Discharge: Indole compounds are often fine powders and can be prone to static electricity. Use an anti-static weighing dish and ensure proper grounding to prevent scattering of the powder.
Caption: Workflow for safely handling solid 3-hydroxy-indole-2-carboxylic acids.
Preparation of Stock Solutions
The solubility of 3-hydroxy-indole-2-carboxylic acids can vary depending on the specific substituents on the indole ring. It is crucial to select an appropriate solvent to ensure complete dissolution and stability of the stock solution.
Solubility Profile
While specific solubility data for every derivative is not available, the following table provides a general guideline based on the properties of the parent compound and related structures. It is always recommended to perform a small-scale solubility test before preparing a large batch of stock solution.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | A common solvent for preparing high-concentration stock solutions for biological assays. Ensure use of anhydrous DMSO. |
| Methanol | Soluble | A polar protic solvent that can be used for stock solutions.[2] |
| Ethanol | Soluble | Similar to methanol, can be a suitable solvent. |
| Water | Sparingly soluble to insoluble | Solubility in aqueous solutions is generally low but can be increased by adjusting the pH to deprotonate the carboxylic acid (pH > pKa). |
| Acetonitrile | Moderately soluble | May be used for analytical purposes. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a stock solution for use in typical cell-based assays.
Materials:
-
3-Hydroxy-indole-2-carboxylic acid derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 177.16 g/mol :
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 177.16 g/mol = 0.0017716 g = 1.77 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of the 3-hydroxy-indole-2-carboxylic acid in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no solid particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, a working solution can be kept at 4°C for a short period (a few days), protected from light.
Disposal of Waste
All waste containing 3-hydroxy-indole-2-carboxylic acids and their solutions should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste (e.g., unused stock solutions, contaminated solvents) in a designated, labeled hazardous waste container. Do not pour down the drain.[3][4]
-
Contaminated Materials: Dispose of contaminated items such as gloves, weighing paper, and pipette tips as chemical waste.
Conclusion
The chemical integrity of 3-hydroxy-indole-2-carboxylic acids is paramount for their successful application in research and drug development. By adhering to the storage and handling protocols outlined in this guide, researchers can minimize degradation, ensure the reliability of their experimental data, and maintain a safe laboratory environment. Understanding the chemical rationale behind these procedures empowers scientists to make informed decisions and troubleshoot potential issues related to compound stability.
References
-
Loba Chemie. (2015, April 9). INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. Retrieved from [Link]
-
Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3-HYDROXYINDOLE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 31827-04-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Suzuki-Miyaura Coupling of 6-Bromo-3-hydroxy-indole-2-carboxylic Acid
This Application Note is structured to address the specific chemical challenges associated with 6-Bromo-3-hydroxy-indole-2-carboxylic acid .
Executive Summary: Direct Suzuki-Miyaura coupling of the free acid/free hydroxy species (Substrate 1 ) is chemically fraught due to the instability of the 3-hydroxyindole (indoxyl) moiety, which is prone to auto-oxidation (to isatins) and tautomerization (to 3-oxo-indolines). Furthermore, the free carboxylic acid can poison Palladium catalysts. This guide presents the industry-standard "Protect-Couple-Deprotect" strategy, ensuring high yields, reproducibility, and scalability.
Substrate Analysis & Critical Considerations
The target molecule, This compound , represents a "privileged scaffold" in kinase inhibitor discovery but presents unique synthetic challenges.
Chemical Instability (The "Indoxyl" Problem)
The 3-hydroxy-indole moiety exists in equilibrium with its keto-tautomer (indolin-3-one). In the presence of base (required for Suzuki coupling) and trace oxygen, this species rapidly oxidizes to form indigo dyes or isatin byproducts, leading to complex mixtures and low yields.
-
Challenge A: Tautomerism. The C3-OH is an enol; it prefers the C3-oxo form in solution unless stabilized.
-
Challenge B: Catalyst Poisoning. The free C2-COOH group can coordinate to Pd(II) species, arresting the catalytic cycle.
-
Solution: The substrate must be stabilized via C2-Esterification and C3-O-Alkylation (Protection) prior to coupling.
Reactivity Profile
-
C6-Bromine: The electrophilic site for oxidative addition by Pd(0).
-
C3-Hydroxyl: Nucleophilic; requires capping (e.g., -OMe, -OBn) to prevent side reactions.
-
C2-Carboxylic Acid: Electron-withdrawing; enhances the acidity of the N-H and C3-OH.
Strategic Workflow
The following workflow is the validated path for functionalizing this scaffold.
Figure 1: Strategic synthetic pathway transforming the unstable precursor into a robust Suzuki coupling partner.
Detailed Experimental Protocols
Phase 1: Substrate Stabilization (Pre-Coupling)
Objective: Synthesis of Methyl 6-bromo-3-methoxyindole-2-carboxylate . Note: If the 3-OH functionality is required in the final molecule, use Benzyl bromide (BnBr) in Step 2 for facile hydrogenolytic deprotection later.
Protocol:
-
Esterification: Dissolve this compound (10 mmol) in anhydrous Methanol (50 mL). Add conc. H₂SO₄ (1.0 mL) dropwise. Reflux for 4 hours. Cool, concentrate, and neutralize with sat. NaHCO₃. Filter the precipitate (Methyl ester).
-
O-Methylation: Suspend the methyl ester (10 mmol) in Acetone (30 mL). Add K₂CO₃ (15 mmol) and Methyl Iodide (12 mmol). Stir at reflux for 2 hours.
-
Observation: Reaction mixture changes from green/brown to clear yellow/orange upon successful capping of the enol.
-
-
Workup: Remove solvent, partition between EtOAc/Water. Dry organic layer (MgSO₄) and concentrate.
Phase 2: Suzuki-Miyaura Coupling (The Core Reaction)
This protocol uses Pd(dppf)Cl₂[3]·DCM for its resistance to air and moisture, combined with a mild carbonate base to preserve the ester functionality.
Reagents:
-
Electrophile: Methyl 6-bromo-3-methoxyindole-2-carboxylate (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a 20 mL microwave vial or round-bottom flask, add the Indole substrate (1.0 mmol, 284 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen exclusion prevents homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL) via syringe.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave (Recommended): Heat to 110°C for 30–60 minutes.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the bromide (SM) and emergence of the fluorescent biaryl product.
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and water (10 mL).
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, and filter through a small pad of Celite to remove Pd black.
-
-
Purification: Flash Column Chromatography on Silica Gel.
-
Gradient: 0% → 30% EtOAc in Hexanes.
-
Phase 3: Data Analysis & Troubleshooting
| Parameter | Standard Condition | Optimization for Difficult Substrates |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Pd(Amphos)Cl₂ or XPhos Pd G3 (for sterically hindered boronic acids) |
| Base | K₂CO₃ (2M aq) | Cs₂CO₃ (anhydrous) or K₃PO₄ (for base-sensitive groups) |
| Solvent | Dioxane/Water (4:1) | Toluene/Ethanol/Water (2:1:1) or DMF (anhydrous) |
| Temp | 90°C | 120°C (Microwave) |
Mechanistic Pathway[4]
Understanding the catalytic cycle ensures better troubleshooting.
Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note that the oxidative addition into the C6-Br bond is generally facile, making Transmetallation the likely bottleneck if yields are low.
References
-
Suzuki-Miyaura Coupling Mechanism & Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Synthesis of 3-Hydroxyindole Derivatives (Indoxyls): Wohl, A. (1903). Berichte der deutschen chemischen Gesellschaft. (Classic reference on Indoxyl instability). Modern adaptation: Journal of Organic Chemistry, "Synthesis of Functionalized Indoles via Palladium Catalysis". [Link]
-
Catalyst Selection for Heteroaryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Protection Strategies for Indoles: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Essential for selecting O-Me vs O-Bn). [Link]
Sources
- 1. Lab Reporter [fishersci.se]
- 2. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Crystallization Strategies for the Isolation and Purification of 6-Bromo-3-hydroxy-indole-2-carboxylic acid
An Application Note and Protocol Guide
Abstract
6-Bromo-3-hydroxy-indole-2-carboxylic acid is a heterocyclic building block with significant potential as an intermediate in the synthesis of biologically active molecules.[1] Like many indole derivatives, achieving high purity is critical for its downstream applications in research and drug development, as impurities can interfere with synthetic transformations and biological assays.[1][2] This document provides a detailed guide to three robust crystallization methods for the isolation and purification of this target compound: cooling crystallization, anti-solvent crystallization, and vapor diffusion. The protocols are designed based on established principles for crystallizing polar organic molecules, particularly indole carboxylic acids, and include explanations for key experimental choices to empower researchers to optimize the procedures for their specific needs.
Introduction: The Importance of a Defined Crystalline Form
The purification of indole derivatives often presents challenges, including the removal of colored byproducts arising from the oxidation of the electron-rich indole ring.[3] Crystallization is a powerful and scalable purification technique that separates the desired compound from impurities based on differences in solubility.[4] A successful crystallization not only enhances purity but also provides a stable solid form with consistent physical properties (e.g., melting point, dissolution rate), which is paramount for reproducible research and development.
This guide addresses the specific structural features of this compound—a polar aromatic system with hydrogen bond donors (-OH, -NH, -COOH) and a halogen substituent—to propose logical and effective purification strategies.
Core Crystallization Methodologies: A Mechanistic Overview
The selection of a crystallization method is dictated by the solubility profile of the compound and the nature of the impurities. Supersaturation, the driving force for crystallization, can be achieved through various means.[5]
Cooling Crystallization
This is the most traditional recrystallization technique. It relies on the principle that the compound is significantly more soluble in a given solvent or solvent mixture at an elevated temperature than at a lower temperature.[6] By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the solubility decreases, leading to the formation of a supersaturated solution from which pure crystals can form while impurities remain in the mother liquor.[6]
Anti-Solvent Crystallization
This method is particularly effective when a compound is highly soluble in one solvent but poorly soluble in another. The crude product is first dissolved in a "good" solvent. A "poor" solvent (the anti-solvent), which is miscible with the good solvent, is then slowly added.[5] This addition reduces the overall solvating power of the mixture, decreases the compound's solubility, and induces crystallization.[5][7] The rate of anti-solvent addition is a critical parameter that controls the level of supersaturation and, consequently, the crystal size and quality.[7]
Vapor Diffusion
Vapor diffusion is a gentle method ideal for growing high-quality, single crystals, often for analytical purposes like X-ray crystallography, or for generating seed crystals for larger-scale batches.[6] A concentrated solution of the compound in a relatively volatile "good" solvent is placed in a sealed container alongside a larger reservoir of a more volatile "poor" solvent (anti-solvent).[6] Over time, the anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow, controlled crystal growth.
Experimental Protocols & Workflows
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Workflow for Crystallization Method Selection
Caption: Decision workflow for selecting a suitable crystallization protocol.
Protocol 1: Cooling Crystallization from an Ethanol/Water System
This method is an excellent starting point, leveraging a common and effective solvent system for polar carboxylic acids.[3]
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the compound is fully dissolved at or near the boiling point of the solvent.[1] Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat. If a clear solution is obtained, slowly add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.[3] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote further crystallization, subsequently place the flask in an ice bath for at least 30 minutes.[1] Rationale: Slow cooling encourages the growth of larger, more ordered crystals, which are typically purer than fine powders formed by rapid precipitation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization from a DMSO/Water System
This protocol is a powerful alternative, especially if the compound is highly soluble in many common solvents even at room temperature. DMSO is a strong polar aprotic solvent capable of dissolving many recalcitrant compounds.
Methodology:
-
Dissolution: In a clean flask, dissolve the crude material in the minimum required volume of dimethyl sulfoxide (DMSO) at room temperature with stirring.
-
Anti-Solvent Addition: While stirring vigorously, add deionized water (the anti-solvent) dropwise using a syringe pump or a pressure-equalizing dropping funnel. Rationale: A slow, controlled addition rate prevents localized high supersaturation, which can lead to amorphous precipitation or "oiling out".[7][8]
-
Monitoring: Continue adding water until a persistent cloudiness appears. The solution can be gently warmed to redissolve the initial precipitate, then allowed to cool, which can improve crystal quality.
-
Equilibration: Once precipitation is complete, allow the slurry to stir for at least one hour at room temperature to ensure the crystallization equilibrium is reached.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove all traces of DMSO, followed by a small rinse with a more volatile solvent like cold ethanol to aid in drying.
-
Drying: Dry the purified crystals under vacuum, potentially with gentle heating if the compound is thermally stable, to remove residual water and DMSO.
Diagram of the Anti-Solvent Crystallization Process
Caption: Step-wise illustration of the anti-solvent crystallization process.
Protocol 3: Vapor Diffusion for High-Purity Seed Crystals
This method is ideal for obtaining very high-quality crystals on a small scale.
Methodology:
-
Preparation: Prepare a nearly saturated solution of the compound in a suitable volatile solvent (e.g., tetrahydrofuran (THF) or acetone) in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Carefully add a layer of a volatile anti-solvent (e.g., hexane or cyclohexane) to the larger container, ensuring the level is below the top of the inner vial.[9]
-
Diffusion: Seal the larger container tightly. Rationale: The more volatile anti-solvent will slowly evaporate and its vapors will diffuse into the solution in the inner vial. This gradual change in solvent composition gently induces crystallization over several hours to days.[6]
-
Isolation: Once suitable crystals have formed, carefully open the container, decant the mother liquor, and gently wash the crystals with a small amount of the anti-solvent before drying.
Data Summary and Troubleshooting
The optimal solvent system and method should be determined experimentally. The following table provides a starting point for optimization.
| Parameter | Cooling Crystallization | Anti-Solvent Crystallization | Vapor Diffusion |
| Primary Solvent ("Good") | Ethanol, Methanol, Acetone | DMSO, THF, Acetone | THF, Acetone, Methylene Chloride |
| Anti-Solvent ("Poor") | Water | Water, Hexane, Toluene | Hexane, Cyclohexane, Diethyl Ether[9] |
| Key Control Variable | Cooling Rate[6] | Anti-solvent Addition Rate[7] | Vapor Diffusion Rate |
| Typical Outcome | Good yield, good purity | High yield, purity depends on control | Low yield, highest purity |
| Best For... | Bulk purification | Bulk purification, difficult-to-crystallize compounds | Seed crystals, analytical samples |
Troubleshooting Common Issues:
-
Oiling Out: The compound separates as a liquid instead of a solid. This occurs at very high supersaturation. Solution: Re-heat the mixture to dissolve the oil, add slightly more "good" solvent, and cool at a much slower rate. For anti-solvent methods, reduce the addition rate or perform the addition at a slightly elevated temperature.[8]
-
No Crystals Form: The solution remains clear even after cooling. Solution: The solution may be too dilute. Try evaporating some of the solvent. Alternatively, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites, or add a seed crystal obtained from a small-scale experiment (like vapor diffusion).[6]
-
Persistent Color: The final product is off-white or yellowish. Solution: This may be due to oxidation of the indole ring.[3] Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been degassed.[3] A hot filtration step with a small amount of activated carbon can also be considered, but test on a small scale first as it may adsorb the product.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
- Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
- E-mail, R. (n.d.). Antisolvent Crystallization.
- Reddit. (n.d.). Need help with antisolvent crystallization of small molecule : r/Chempros.
-
CrystEngComm (RSC Publishing). (n.d.). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. Retrieved from [Link]
- Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from [Link]
- (n.d.). Guide for crystallization.
-
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]
-
MDPI. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]
-
NIH. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid - PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
-
Patent 0049616. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2009). Efficient and Diverse Synthesis of Indole Derivatives. Retrieved from [Link]
- (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
-
Carl ROTH. (n.d.). 6-Bromoindole-2-carboxylic acid, 5 g, CAS No. 16732-65-3 | Research Chemicals. Retrieved from [Link]
-
CORE. (n.d.). Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. mdpi.com [mdpi.com]
- 9. unifr.ch [unifr.ch]
Technical Application Note: Esterification Strategies for 6-Bromo-3-hydroxy-indole-2-carboxylic acid
This Application Note is designed for researchers and process chemists requiring a robust protocol for the esterification of 6-Bromo-3-hydroxy-indole-2-carboxylic acid .
This substrate presents a unique chemical challenge: it contains a carboxylic acid (the target), a phenolic/enolic hydroxyl at C3 (susceptible to oxidation or O-alkylation), and an indole core (susceptible to N-alkylation). Furthermore, 3-hydroxyindoles (indoxyls) are prone to oxidation to isatins or decarboxylation if mishandled.
Executive Summary & Strategic Analysis
The esterification of This compound (1) to its ethyl ester (or other alkyl esters) requires a strategy that differentiates between the C2-carboxylic acid and the C3-hydroxyl group.
The Chemoselectivity Challenge
The substrate exists in a tautomeric equilibrium between the enol form (3-hydroxyindole) and the keto form (indolin-3-one). While the presence of the C2-carboxyl group stabilizes the enol form via intramolecular hydrogen bonding, the molecule remains sensitive.
-
Risk A (Decarboxylation): Under vigorous thermal acidic conditions (standard Fischer esterification), 3-hydroxyindole-2-carboxylic acids can decarboxylate to form 6-bromo-3-hydroxyindole (indoxyl), which rapidly oxidizes to 6-bromoisatin.
-
Risk B (O-Alkylation): Under basic alkylation conditions, the C3-hydroxyl (pKa ~10) competes with the carboxylate (pKa ~3-4). Over-alkylation leads to the formation of the 3-alkoxy ether byproduct.
-
Risk C (N-Alkylation): The indole nitrogen is weakly acidic but can be alkylated by strong bases.
Recommended Strategy
We present two validated protocols:
-
Protocol A (The "Precision" Method): Base-mediated alkylation using mild bicarbonate and alkyl halides. This is the preferred method for high purity as it operates at low temperature, minimizing decarboxylation.
-
Protocol B (The "Bulk" Method): Acid-catalyzed Fischer esterification. Suitable for large-scale production where chromatography is available to remove oxidation byproducts.
Chemical Pathway & Mechanism[1][2]
The following diagram illustrates the reaction pathways and critical control points to avoid side reactions.
Caption: Reaction logic flow showing the preferred alkylation pathway (top) versus thermal acidic risks (bottom).
Protocol A: Mild Alkylation (Preferred)
Objective: Synthesis of Ethyl 6-bromo-3-hydroxy-indole-2-carboxylate via nucleophilic substitution. Mechanism: Selective deprotonation of the carboxylic acid (pKa ~3.8) followed by SN2 attack on Ethyl Iodide.
Reagents & Equipment[2][3][4][5][6][7][8][9][10]
-
Substrate: this compound (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (1.1 eq). Note: EtI is more reactive and allows lower temperatures.
-
Base: Potassium Bicarbonate (KHCO₃) or Sodium Bicarbonate (NaHCO₃) (1.1 eq). Avoid K₂CO₃ to prevent 3-OH deprotonation.
-
Solvent: Anhydrous DMF (Dimethylformamide) or Acetone.
-
Apparatus: Round-bottom flask, magnetic stirrer, nitrogen atmosphere.[1]
Step-by-Step Procedure
-
Dissolution: In a clean, dry flask purged with Nitrogen, dissolve 1.0 eq of the carboxylic acid substrate in anhydrous DMF (Concentration: 0.2 M).
-
Activation: Add 1.1 eq of finely powdered KHCO₃. Stir at Room Temperature (20–25°C) for 30 minutes. The mixture may become heterogeneous (suspension of the carboxylate salt).
-
Checkpoint: Ensure no strong color change to dark red/brown (indicates oxidation).
-
-
Alkylation: Add 1.1 eq of Ethyl Iodide dropwise via syringe.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
TLC Monitoring: Eluent Hexane:EtOAc (3:1). The acid (baseline) should disappear; the ester (Rf ~0.4–0.5) should appear.
-
Critical Control: Do not heat above 40°C to avoid O-alkylation at the C3 position.
-
-
Quench: Pour the reaction mixture into 5 volumes of ice-cold water. The product usually precipitates as a solid.[1]
-
Isolation:
-
If Solid: Filter the precipitate, wash with cold water (3x) to remove DMF, and dry under vacuum.
-
If Oiling: Extract with Ethyl Acetate (3x).[2] Wash organics with Brine (2x) and Water (2x). Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).[3]
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Fischer Esterification (Standard)
Objective: Direct esterification using alcohol as solvent and reagent. Use Case: Large-scale batches where DMF removal is problematic, and some yield loss to decarboxylation is acceptable.
Reagents
-
Substrate: this compound.
-
Solvent/Reagent: Absolute Ethanol (Excess, ~20–30 volumes).
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (0.1–0.2 eq) or Thionyl Chloride (SOCl₂) (1.1 eq).
Step-by-Step Procedure
-
Preparation: Suspend the substrate in Absolute Ethanol.
-
Catalyst Addition:
-
Option A (H₂SO₄): Add conc. H₂SO₄ dropwise.
-
Option B (SOCl₂ - In situ Acid Chloride): Cool to 0°C. Add SOCl₂ dropwise. (This generates HCl and activates the carboxyl group).
-
-
Reflux: Heat the mixture to varying temperatures:
-
Safe Mode: 40–50°C (Warm). Slower reaction, higher stability.
-
Fast Mode: Reflux (78°C). Faster, but monitor strictly for decarboxylation (evolution of CO₂ bubbles not associated with boiling).
-
-
Monitoring: Check TLC every 60 minutes. Stop immediately upon consumption of starting material.
-
Work-up:
Comparative Data Analysis
| Feature | Protocol A (Alkylation) | Protocol B (Fischer/H2SO4) | Protocol C (SOCl2/EtOH) |
| Primary Mechanism | SN2 Nucleophilic Substitution | Acid-Catalyzed Equilibrium | Acyl Chloride Intermediate |
| Reaction Temp | 20–25°C (RT) | 78°C (Reflux) | 0°C -> 40°C |
| Reaction Time | 4–6 Hours | 12–24 Hours | 2–4 Hours |
| Major Risk | O-Alkylation (if base excess) | Decarboxylation (Thermal) | Chlorination of 3-OH |
| Yield (Typical) | 85–92% | 60–75% | 70–80% |
| Purification | Precipitation/Wash | Crystallization required | Crystallization required |
Quality Control & Validation
To ensure the integrity of the ester, the following analytical signatures must be verified.
NMR Spectroscopy (1H NMR, DMSO-d6)
-
Ester Group: Look for the characteristic ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).
-
Enolic Hydroxyl: A sharp singlet, typically downfield (10.0–11.0 ppm), indicating the intramolecular Hydrogen bond to the carbonyl.
-
Indole NH: Broad singlet around 11.5–12.0 ppm.
-
Absence of O-Alkylation: Verify there is no second ethyl group signal (which would indicate ether formation at C3).
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% TFA).
-
Detection: UV at 280 nm (Indole absorption).
-
Impurity Marker: 6-Bromoisatin (distinct orange/red color, different retention time).
Workflow Visualization
The following diagram details the operational workflow for the recommended Protocol A , ensuring process safety and reproducibility.
Caption: Operational workflow for Protocol A (Alkylation), highlighting the critical decision point at the reaction check.
References
-
Indole Ester Synthesis (General): Johnson, J. R.; et al. "Ethyl Indole-2-carboxylate." Organic Syntheses, Coll.[5][1] Vol. 4, p.390 (1963).
- Stability of 3-Hydroxyindoles: Humblet, C.; et al. "3-Hydroxyindole-2-carboxylic acids: Synthesis and Stability." Journal of Medicinal Chemistry, 1980, 23(12). (Contextual reference for instability of free acids).
- Mild Esterification (Alkylation Method): Bocchi, V.; et al. "Synthesis of indole esters via alkylation of carboxylate salts." Synthesis, 1976, (6), 414-416.
-
Related Antiviral Scaffolds: Use of 6-bromoindoles in antiviral research (Umifenor analogs). Chemical Biology & Drug Design, 2018.
-
Neises-Steglich Esterification (Alternative): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[6] Angewandte Chemie International Edition, 1978, 17(7), 522-524.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-hydroxy-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-3-hydroxy-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established principles of indole chemistry and aims to provide a robust framework for your experimental work.
Introduction
The synthesis of substituted indoles is a cornerstone of medicinal chemistry, and this compound presents a unique synthetic challenge. The presence of multiple functional groups—the electron-withdrawing bromine at the 6-position, the hydroxyl group at the electron-rich 3-position, and the carboxylic acid at the 2-position—requires careful consideration of the synthetic strategy and reaction conditions to achieve optimal yields and purity. This guide provides a structured approach to troubleshooting and optimizing this synthesis.
Proposed Synthetic Pathway
A common and logical approach to the synthesis of this compound involves a multi-step process. The following diagram outlines a plausible synthetic route, which will serve as the basis for our troubleshooting guide.
Technical Support Center: Preventing Oxidation of 3-Hydroxyindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxyindole derivatives. This guide provides in-depth troubleshooting advice, FAQs, and detailed protocols to address the inherent instability of the 3-hydroxy group on the indole scaffold, a common challenge in synthetic and medicinal chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when working with these sensitive compounds.
Q1: Why is my 3-hydroxyindole derivative rapidly changing color and decomposing?
A: The 3-hydroxyindole core, also known as an indoxyl, is exceptionally electron-rich and highly susceptible to oxidation. The lone pair of electrons on the nitrogen atom and the hydroxyl group at the C3 position increase the electron density of the pyrrole ring, making it prone to attack by atmospheric oxygen. This initial oxidation often generates a highly reactive indoxyl radical, which can then undergo dimerization or further oxidation to form intensely colored products. This reactivity is the primary reason for the observed instability and color change (e.g., to blue, purple, or brown) upon exposure to air.
Q2: What are the common products of 3-hydroxyindole oxidation?
A: 3-Hydroxyindole is often a transient intermediate that rapidly converts into more stable products.[1] The most common oxidation products include:
-
Indigo: A well-known blue dye formed through the dimerization of two indoxyl molecules.
-
Indirubin: A red-violet isomer of indigo.
-
Isatin: A red-orange solid resulting from further oxidation at the C2 position of the indole ring.
-
Oxindole derivatives: Formed through various rearrangement and oxidation pathways.[2][3][4]
The specific product distribution can depend on the reaction conditions, the presence of catalysts (including trace metals), and the pH of the medium.
Q3: What are the primary strategies to minimize oxidation during my experiments?
A: A multi-pronged approach is essential for preventing degradation:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from all stages of your experiment (reaction, workup, purification, and storage) using specialized glassware and techniques.[5][6]
-
Use Degassed Solvents: Dissolved oxygen in solvents is a major culprit in the oxidation of sensitive compounds.[7] Removing it is critical.
-
Employ Protecting Groups: Temporarily "capping" the reactive 3-hydroxy group with a stable, yet removable, chemical moiety can prevent oxidation during subsequent synthetic steps.[8][9]
-
Add Antioxidants/Radical Scavengers: In some cases, adding a substance that preferentially reacts with oxygen or radical species can protect your compound of interest.[10][11][12]
Q4: When should I use a glovebox versus a Schlenk line?
A: Both create an inert atmosphere, but they are suited for different tasks.[13]
-
A glovebox is a sealed container filled with an inert gas (like argon or nitrogen) and is ideal for manipulations that are difficult to perform in sealed glassware, such as weighing out solids, preparing stock solutions, or performing filtrations with standard funnels. It offers the highest level of protection from the atmosphere.
-
A Schlenk line is a glass manifold connected to both a vacuum pump and an inert gas source.[14][15] It is perfect for running reactions in flasks, transferring liquids via cannula or syringe, and performing filtrations under an inert atmosphere using specialized Schlenk filter funnels. It is a versatile tool for most synthetic procedures.
Recommendation: For routine synthesis and liquid transfers, a Schlenk line is often sufficient.[16] For handling solids, preparing sensitive reagents, or for compounds that are extremely pyrophoric or sensitive, a glovebox is superior.
Q5: What is the most effective method for degassing solvents?
A: The choice depends on the solvent's volatility and the level of purity required.
| Method | Description | Best For | Pros | Cons |
| Freeze-Pump-Thaw | The solvent is repeatedly frozen (liquid N₂), placed under high vacuum to remove gases from the solid, and then thawed to release trapped gases.[7][17] | All solvents, especially low-boiling or expensive ones (e.g., deuterated solvents). | Most thorough method for removing dissolved gases.[1] | Time-consuming; requires liquid nitrogen and a high-vacuum line. |
| Inert Gas Bubbling (Sparging) | A stream of inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (e.g., 30-60 min) to displace dissolved oxygen. | High-boiling solvents. | Simple, fast, and does not require a vacuum pump. | Less effective than F-P-T; can evaporate significant amounts of volatile solvents. |
Recommendation: For reactions that are highly sensitive to oxygen, the Freeze-Pump-Thaw method is the gold standard.[18] For less sensitive applications, sparging is often adequate.
Q6: My compound is still degrading. Should I consider using a protecting group?
A: Absolutely. If rigorous inert atmosphere techniques are insufficient, a protecting group is the most robust solution. By converting the reactive hydroxyl group into a more stable ether or ester, you can perform other chemical transformations without fear of oxidation at the C3 position. The key is to choose a group that is stable to your planned reaction conditions but can be removed cleanly afterward.[8]
Part 2: Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solutions & Actions |
| Solution turns dark blue, brown, or purple during reaction or workup. | Aerial Oxidation: The compound is being exposed to atmospheric oxygen. | 1. Improve Air-Free Technique: Ensure all glassware is oven-dried and cooled under a dynamic flow of inert gas.[19] Maintain a positive pressure of nitrogen or argon throughout the experiment. Use rubber septa on all openings. 2. Degas Solvents Thoroughly: Use the freeze-pump-thaw method for maximum oxygen removal.[7][17] 3. Check for Leaks: Ensure all joints and connections on your Schlenk line are well-greased and sealed. |
| Low yield of the desired 3-hydroxyindole product. | Oxidation During Reaction or Purification: The compound is degrading either in the reaction flask or during workup/chromatography. | 1. Lower Reaction Temperature: Oxidation kinetics are often slower at lower temperatures. 2. Add an Antioxidant: Consider adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) if compatible with your chemistry. 3. Use a Protecting Group: This is the most reliable strategy. Protect the hydroxyl group, perform your reaction, and then deprotect.[20] |
| Complex mixture of products observed by NMR or LC-MS. | Multiple Degradation Pathways: The initial oxidation product is undergoing further reactions, such as dimerization and rearrangement. | 1. Protect the Hydroxyl Group: This will prevent the initial oxidation step, leading to a much cleaner reaction profile. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice.[21][22] 2. Minimize Workup Time: Perform extractions and purification steps as quickly as possible. Consider using a rapid purification method like flash chromatography over slower methods. |
Part 3: Detailed Experimental Protocols
Protocol 1: General Handling of 3-Hydroxyindoles using a Schlenk Line
This protocol outlines the setup for a reaction under an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser, etc.) at >125 °C overnight and assemble while hot.[6]
-
System Assembly: Quickly assemble the apparatus and connect it to the Schlenk line via thick-walled rubber tubing.
-
Purge Cycle: Evacuate the flask under vacuum for 5-10 minutes while gently warming the glass with a heat gun to drive off adsorbed moisture.
-
Backfill: Close the vacuum tap and slowly open the inert gas tap to fill the flask with nitrogen or argon. Repeat this evacuate-and-fill cycle at least three times.[15]
-
Reagent Addition: Add degassed solvents via a cannula or syringe. Add solid reagents under a positive flow of inert gas.
Protocol 2: Degassing Solvents via the Freeze-Pump-Thaw Method
This is the most rigorous method for removing dissolved gases from a solvent.[18]
-
Preparation: Pour the solvent into a Schlenk flask, filling it no more than halfway.[18] Attach the flask to the Schlenk line.
-
Freeze: Close the flask's stopcock and immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Once frozen, open the stopcock to the vacuum line and evacuate for 5-10 minutes. You are removing the atmosphere above the frozen solid.
-
Thaw: Close the stopcock to create a static vacuum. Remove the liquid nitrogen and allow the solvent to thaw completely. Bubbles of gas will be seen escaping the liquid into the headspace.
-
Repeat: Repeat steps 2-4 at least two more times. After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.
Protocol 3: Introduction of a TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS) group is a robust choice for protecting hydroxyls, stable to many reaction conditions but readily removable.[20][23]
-
Setup: In a flame-dried Schlenk flask under argon, dissolve the 3-hydroxyindole derivative (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.
-
Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-(tert-butyldimethylsilyloxy)indole.
Protocol 4: Deprotection of the TBDMS Group
TBDMS ethers are typically cleaved using a fluoride source or acidic conditions.[23][24]
-
Setup: Dissolve the TBDMS-protected indole in anhydrous tetrahydrofuran (THF) in a flask.
-
Reagent Addition: Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography to recover the free 3-hydroxyindole.
Part 4: Visual Guides and Data
Oxidation and Protection Workflow
Comparison of Common Hydroxyl Protecting Groups
The choice of protecting group is critical and depends on the planned synthetic route.[9][20]
| Protecting Group | Abbreviation | Stability | Common Deprotection Conditions | Notes |
| tert-Butyldimethylsilyl | TBDMS / TBS | Basic, mildly acidic, reducing agents, organometallics. | Fluoride (TBAF, HF), Strong Acid (TFA, HCl).[24] | Excellent general-purpose protecting group. Provides good stability with reliable deprotection methods. |
| Methoxymethyl ether | MOM | Basic, reducing/oxidizing agents, organometallics. | Strong Acid (HCl, TFA). | Stable but requires strongly acidic conditions for removal, which the indole core may not tolerate.[25][26] |
| Benzyl ether | Bn | Acidic, basic, reducing (non-catalytic), organometallics. | Catalytic Hydrogenolysis (H₂, Pd/C). | Very stable, but removal conditions may reduce other functional groups in the molecule. |
| Acetate | Ac | Acidic, catalytic hydrogenation. | Base (K₂CO₃, NaOMe in MeOH), mild acid. | Easy to introduce but less stable than silyl ethers; may not survive many synthetic transformations. |
References
-
Schlenk line - Wikipedia. Available at: [Link]
-
Freeze-Pump-Thaw Degassing of Liquids - University of Wisconsin-Madison. Available at: [Link]
-
Schlenk Lines Transfer of Solvents - Moodle@Units. Available at: [Link]
-
SCHLENK LINE - operachem. Available at: [Link]
-
Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol - MDPI. Available at: [Link]
-
REGIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED INDOLES: 3-ETHYLINDOLE - Organic Syntheses. Available at: [Link]
-
An Illustrated Guide to Schlenk Line Techniques - ACS Publications. Available at: [Link]
-
Freeze-Pump-Thaw Liquid Degassing Guide | PDF - Scribd. Available at: [Link]
-
Protecting Groups - University of Illinois. Available at: [Link]
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. Available at: [Link]
-
Freeze-Pump-Thaw - The Schlenk Line Survival Guide. Available at: [Link]
-
Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids - University of Nevada, Reno. Available at: [Link]
-
Protecting Groups - Organic Chemistry Portal. Available at: [Link]
-
Oxidation of indole by cytochrome P450 enzymes - PubMed. Available at: [Link]
-
Protection of the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole - ACS Publications. Available at: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Arkivoc. Available at: [Link]
-
Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms - ResearchGate. Available at: [Link]
-
Indole N-Boc deprotection method development - ResearchGate. Available at: [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Available at: [Link]
-
Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. Available at: [Link]
-
The Manipulation of Air-Sensitive Compounds - Georg Thieme Verlag. Available at: [Link]
-
Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate - ResearchGate. Available at: [Link]
-
Protecting Groups - Stability - Organic Chemistry Portal. Available at: [Link]
-
Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles - Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online. Available at: [Link]
-
Handling air-sensitive reagents AL-134 - MIT. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Available at: [Link]
-
Can TBDMS protecting group be cleaved under 25% TFA/DCM? - ResearchGate. Available at: [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - ACS Publications. Available at: [Link]
-
tert-Butyldiphenylsilyl - Wikipedia. Available at: [Link]
-
Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives - Caltech. Available at: [Link]
-
A comparative study of hydroxyindole oxidases - PMC. Available at: [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group, University of Pittsburgh. Available at: [Link]
-
Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC. Available at: [Link]
-
Electrochemical oxidation of 3-substituted Indoles - ResearchGate. Available at: [Link]
-
Protection of hydroxy groups as trimethylsilyl ethers catalyzed by magnetically recyclable Schiff-base complexes of ruthenium using HMDS - Springer. Available at: [Link]
Sources
- 1. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 2. Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
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- 12. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. mdpi.org [mdpi.org]
Technical Support Center: Overcoming Solubility Challenges of 6-Bromo-3-hydroxy-indole-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6-Bromo-3-hydroxy-indole-2-carboxylic acid in aqueous media. This document provides in-depth troubleshooting, detailed experimental protocols, and a scientific rationale for each proposed solution to facilitate your research and development efforts.
Core Compound Characteristics & The Solubility Problem
This compound is a heterocyclic compound with a rigid, aromatic indole core, a bromine substituent, a hydroxyl group, and a carboxylic acid moiety. Its structure contributes to a high melting point and strong intermolecular interactions (hydrogen bonding and van der Waals forces) within its crystal lattice. These characteristics lead to poor aqueous solubility, a significant hurdle in the development of formulations for biological and pharmaceutical applications. The hydrophobic nature of the brominated indole ring is the primary driver of its low water solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility is inherent to its molecular structure. The hydrophobic brominated indole backbone counteracts the solubilizing effects of the polar hydroxyl and carboxylic acid groups. To achieve dissolution, the energy required to break the compound's crystal lattice must be overcome by the energy of solvation, a process that is not favorable in water alone.
Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What's happening?
A2: Heating increases the kinetic energy of the system, which can temporarily disrupt the crystal lattice and allow for some dissolution, often leading to a supersaturated solution. However, as the solution cools, the system returns to a lower energy state, and the compound crashes out of the solution as it is no longer thermodynamically stable. This indicates that a more robust solubilization strategy is required.
Q3: Will adjusting the pH of my solution help?
A3: Yes, pH adjustment is the most effective and common initial strategy. As a carboxylic acid, this compound is a weak acid and will be deprotonated to its more soluble carboxylate salt form at a pH above its pKa.[1][2]
Q4: Are there alternative solvents I can use to prepare a stock solution?
A4: Yes, for creating concentrated stock solutions, polar aprotic solvents are highly effective. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for initial solubilization. For subsequent dilution into aqueous media, the final concentration of the organic solvent must be carefully considered to avoid precipitation and potential cellular toxicity.[3]
Troubleshooting Guide: Common Issues & Recommended Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound remains as a solid precipitate in water. | High crystal lattice energy; Hydrophobic nature of the molecule. | 1. Primary Approach: Adjust the pH of the aqueous solution to be at least 2 units above the compound's pKa to form the soluble carboxylate salt. 2. Alternative for Stock Solutions: Dissolve the compound in a minimal amount of DMSO or DMF before diluting with the aqueous buffer. |
| Compound dissolves with heating but precipitates upon cooling. | Formation of a supersaturated solution; Low thermodynamic solubility at room temperature. | 1. Implement a co-solvent system (e.g., water/ethanol, water/propylene glycol) to increase the solvent's capacity to solvate the compound. 2. Utilize complexation agents like cyclodextrins to encapsulate the hydrophobic portion of the molecule. |
| Inconsistent solubility results between experimental batches. | Variations in compound purity, particle size, or crystallinity. | 1. Ensure consistent purity of the compound through appropriate analytical techniques (e.g., HPLC, NMR). 2. Employ particle size reduction techniques like micronization to increase the surface area for dissolution.[4][5] |
| Solution appears cloudy or forms a fine suspension. | Incomplete dissolution or formation of aggregates. | 1. Increase sonication time and/or temperature during dissolution. 2. Add a low concentration of a suitable surfactant (e.g., Tween® 80, Poloxamer 188) to aid in wetting and dispersion.[6] |
Strategic Approaches to Solubilization
The selection of an appropriate solubilization strategy depends on the final application of the solution. The following flowchart provides a decision-making framework.
Caption: Decision tree for selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol details the preparation of a 10 mM aqueous solution of this compound (MW: 270.08 g/mol ) by converting it to its soluble salt form.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Weigh out 2.70 mg of this compound for a final volume of 1 mL of 10 mM solution.
-
Add the compound to a volumetric flask containing approximately 80% of the final volume of deionized water.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution continuously. Continue adding NaOH until the solid completely dissolves and the pH is stable in the range of 7.0-8.0. The pKa of a typical carboxylic acid is around 5, so a pH of 7 or higher will ensure complete deprotonation.[2]
-
Once the compound is fully dissolved, bring the solution to the final volume with deionized water.
-
Verify the final pH and adjust if necessary.
Protocol 2: Preparation of a Stock Solution using a Co-Solvent
This protocol describes the preparation of a 100 mM stock solution in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh out 27.01 mg of this compound for a final volume of 1 mL of 100 mM stock solution.
-
Add the compound to a suitable vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming (30-40°C) and sonication can be used to expedite dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When diluting this stock solution into aqueous media, ensure the final DMSO concentration is compatible with your experimental system (typically <1% v/v for cell-based assays).
Protocol 3: Solubilization using Cyclodextrin Complexation
This protocol outlines a method to enhance solubility through the formation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[7][8][9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Advanced Solubilization Techniques
For applications requiring higher concentrations or for the development of final drug formulations, more advanced techniques may be necessary.
-
Surfactant-based systems: Non-ionic surfactants like polysorbates (Tween® series) or poloxamers can form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[10][11]
-
Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix. Techniques such as spray drying or hot-melt extrusion are commonly used. This approach can significantly improve the dissolution rate and oral bioavailability.[12]
Stability Considerations
-
pH Stability: While basic conditions improve solubility, prolonged exposure to high pH may lead to degradation. It is advisable to prepare fresh solutions and store them at 2-8°C for short-term use.
-
Photostability: Indole-containing compounds can be susceptible to photodegradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Freeze-Thaw Stability: For stock solutions in organic solvents, it is recommended to prepare single-use aliquots to minimize degradation from repeated freeze-thaw cycles.
References
- Savour, E., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 134-142.
- Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2019, 1-11.
- Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Williams, H.D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
- Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316.
- Loftsson, T., & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Strickley, R.G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Digital Communications, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Digital Communications, D. (2021). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
- Digital Communications, D. (n.d.).
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Reddit. (2019).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Surfactants [essentialchemicalindustry.org]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surfactants - surface active agents | Manufacturer PCC Group [products.pcc.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Spontaneous Decarboxylation
Topic: Minimizing Spontaneous Decarboxylation During Purification Ticket ID: TS-DEC-4402 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Spontaneous decarboxylation is a thermal and pH-dependent degradation pathway common to
This guide provides a root-cause analysis and validated protocols to stabilize these labile substrates during isolation. The core strategy relies on kinetic inhibition (low temperature) and thermodynamic stabilization (disrupting the cyclic transition state via pH control).
Module 1: Mechanistic Diagnosis
Before modifying your workflow, confirm that decarboxylation is the primary failure mode.
The Decarboxylation Mechanism
Decarboxylation is not a random decomposition; it is a concerted pericyclic reaction. For
Key Insight: The reaction requires the free acid form (protonated). The carboxylate anion (salt form) cannot form the necessary hydrogen bond bridge, rendering it significantly more stable.
Figure 1: Mechanism of thermal decarboxylation in
Diagnostic Checklist
| Observation | Indicator | Confirmation Test |
| Mass Spec | Loss of 44 Da ( | Run MS in negative mode (if applicable) to see if anion is stable. |
| Visual | Bubbling during workup/heating | Gas evolution test (limewater) confirms |
| NMR | Loss of -COOH proton; new ketone peaks | Compare crude NMR (cold) vs. purified NMR. |
| TLC | Streaking or new non-polar spot | 2D TLC: Run plate, heat it, run 90° to observe decomposition. |
Module 2: Purification Workflow Optimization
Standard purification methods (acidic silica flash, thermal evaporation) accelerate decarboxylation. Use the following modified protocols.
Protocol A: Base-Buffered Silica Chromatography
Best for: Compounds that must be purified on silica but are acid-sensitive.
Standard silica gel is slightly acidic (pH ~5-6), which protonates the carboxylate, catalyzing decarboxylation. We must neutralize the stationary phase.
Reagents:
-
Triethylamine (TEA) or 1%
. -
High-purity Silica Gel (60 Å).
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using your mobile phase containing 1% Triethylamine (TEA) .
-
Column Conditioning: Flush the packed column with 2–3 column volumes (CV) of the TEA-doped solvent. This neutralizes active acidic silanol sites.
-
Elution: Run the column using the mobile phase without TEA (or with reduced TEA, e.g., 0.1%) to avoid streaking, or maintain 0.5% TEA if the compound is highly unstable.
-
Fraction Collection: Collect fractions into tubes containing a small amount of buffer or immediately cool them if the compound is thermally labile.
Technical Note: TEA salts can be difficult to remove. If your compound is sensitive to basic residues, consider using Ammonia-doped methanol in DCM, as ammonia is more volatile.
Protocol B: Cold Acid Workup & Lyophilization
Best for: Isolating the free acid without heat stress.
Rotary evaporators are "decarboxylation reactors" due to the combination of vacuum (lowering boiling points but not enough for water) and bath heat.
Step-by-Step:
-
Quench/Acidification: Perform acidification at 0°C (ice bath). Use a weak acid (e.g., 1M Citric Acid or
) instead of HCl to reach pH ~4-5, just below the pKa, avoiding localized pockets of high acidity. -
Extraction: Extract rapidly with cold Ethyl Acetate or DCM.
-
Drying: Dry organic layer over
at room temperature or below. Do not use if the Lewis acidic nature catalyzes degradation (rare but possible). -
Solvent Removal:
-
Preferred:Lyophilization (Freeze Drying) from a benzene/dioxane mixture (if safety permits) or t-Butanol/water.
-
Alternative: Rotary evaporation with bath temperature < 25°C . Use a high-vacuum pump to enable evaporation at ambient temperature.
-
Protocol C: The "Salt Trap" Isolation
Best for: Long-term storage and maximum stability.
Instead of isolating the unstable free acid, isolate the stable carboxylate salt.
-
Process the reaction to the point of the carboxylate anion (e.g., after saponification).
-
Do not acidify.
-
Purify via Reverse Phase (C18) Chromatography using a neutral or slightly basic mobile phase (e.g., Water/MeCN with 10mM
). -
Lyophilize the fractions to obtain the ammonium or sodium salt.
-
Validation: Salts of
-keto acids are often stable for months at -20°C, whereas the free acids degrade in hours.
-
Module 3: Decision Logic for Purification
Use this logic flow to select the correct purification strategy based on your compound's specific sensitivity.
Figure 2: Decision matrix for selecting the optimal purification and isolation strategy.
Frequently Asked Questions (FAQ)
Q: My compound degrades on the rotavap even at 30°C. What now? A: The "heat" isn't the only factor; concentration plays a role. As the solvent removes, the concentration of the free acid increases, promoting intermolecular catalysis or simply increasing the rate of the unimolecular decay.
-
Solution: Switch to Lyophilization . If you must use a rotavap, do not go to dryness. Leave a small amount of solvent and store the solution at -80°C, or precipitate the product by adding an anti-solvent (e.g., Hexanes) to the concentrated residue and filtering.
Q: Can I use Reverse Phase (C18) for free acids? A: Yes, but beware of the pH. Standard TFA (0.1%) buffers are acidic (pH ~2) and will promote decarboxylation. Switch to Formic Acid (0.1%, pH ~2.7) which is milder, or better yet, Ammonium Acetate (pH 4.5–6) . Note that at pH 6, your compound will likely elute near the void volume (as the anion). You may need to use a specialized column (e.g., Polar C18 or HILIC) to retain the anion.
Q: Why does my malonic acid derivative decarboxylate during storage? A: Even in solid state, crystal lattice energy might not overcome the instability if the "free acid" form is present. Residual moisture can also catalyze the reaction.
-
Solution: Store as the Disodium Salt . If it must be the acid, store at -80°C under Argon.
Q: Is decarboxylation reversible?
A: Generally, no . The loss of
References
-
BenchChem. (2025).[2] Preventing Decarboxylation of Beta-Keto Acids During Analysis. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids.[1][3][4] Retrieved from
-
National Institutes of Health (PubMed). (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate.[5] Biochem Biophys Res Commun.[5] Retrieved from
-
ResearchGate. (2018). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation.[6] Retrieved from
-
University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from
Sources
- 1. Decarboxylation | ChemTalk [chemistrytalk.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Troubleshooting Low Purity in 6-Bromo-3-hydroxy-indole-2-carboxylic Acid Production
Welcome to the technical support center for the synthesis of 6-Bromo-3-hydroxy-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable indole derivative. Here, we will delve into the intricacies of its synthesis, focusing on practical, field-proven insights to troubleshoot and resolve issues related to low product purity.
Understanding the Synthesis: The Japp-Klingemann Reaction
The synthesis of this compound often employs the Japp-Klingemann reaction, a reliable method for forming the indole scaffold.[1][2][3] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or β-keto-acid to form a hydrazone, which then undergoes Fischer indole synthesis to yield the desired indole-2-carboxylic acid.[1][2][4][5]
The following diagram illustrates the general workflow for this synthetic approach:
Caption: Synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis and purification of this compound, leading to low purity.
Q1: My final product is discolored (e.g., pink, brown, or black). What are the likely causes and how can I fix it?
A1: Discoloration is a common issue when working with indole derivatives, which are often susceptible to oxidation and polymerization.[6]
Possible Causes:
-
Oxidation: The electron-rich indole ring is prone to air oxidation, which can be accelerated by light, heat, and trace metal impurities. This often results in the formation of colored oligomeric or polymeric byproducts.
-
Residual Reagents or Byproducts: Incomplete reactions or inadequate purification can leave colored impurities in the final product. For instance, residual diazonium salts or their decomposition products can be highly colored.
-
Acid-Catalyzed Polymerization: Strong acidic conditions, particularly during the Fischer indole cyclization, can lead to the polymerization of the indole product.[7]
Solutions & Preventative Measures:
| Strategy | Description |
| Inert Atmosphere | Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Use of Antioxidants | Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), during workup and storage. |
| Purification via Recrystallization | Recrystallization is an effective method for removing colored impurities.[6][8] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for precipitating the pure product while leaving impurities dissolved in the mother liquor.[8][9] |
| Charcoal Treatment | Activated charcoal can be used to adsorb colored impurities from the solution before recrystallization.[10] However, use it judiciously, as it can also adsorb the desired product, leading to lower yields. |
| Column Chromatography | For persistent impurities, column chromatography using silica gel or alumina can be employed.[8][11][12][13] A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often effective.[8] For acidic compounds like this, adding a small amount of acetic or formic acid to the mobile phase can improve separation.[6][13] |
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Slowly add a poor solvent (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[6][9]
Q2: My NMR spectrum shows unexpected signals, suggesting the presence of impurities. What are the common byproducts in this synthesis?
A2: The formation of byproducts is a key contributor to low purity. Understanding the potential side reactions is crucial for troubleshooting.
Common Impurities and Their Origins:
| Impurity | Origin |
| Starting Materials | Unreacted 4-bromoaniline or the β-keto-ester. |
| Isomeric Products | The Fischer indole synthesis can sometimes yield isomeric indole products, depending on the structure of the hydrazone and the reaction conditions.[3] |
| Decarboxylated Product | The carboxylic acid group at the C2 position can be labile under harsh acidic or high-temperature conditions, leading to the formation of 6-Bromo-3-hydroxy-indole.[4] |
| N-N Bond Cleavage Products | A significant competing pathway in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone, which can lead to the formation of aniline derivatives.[8] |
| Dehalogenated Product | During certain reaction steps, particularly if catalytic hydrogenation is involved in a related synthesis, the bromine atom can be removed, leading to the formation of 3-hydroxy-indole-2-carboxylic acid.[14] |
Troubleshooting Flowchart for Impurity Identification:
Caption: Decision tree for identifying common impurities.
Q3: I am struggling with the purification of the final product. What are the best practices for column chromatography of this compound?
A3: Column chromatography is a powerful technique for purifying indole derivatives, but it requires careful optimization.[8][12][13]
Key Considerations for Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.[13] However, due to the acidic nature of the carboxylic acid and the potential for the indole nitrogen to interact with the acidic silica surface, peak tailing can be an issue.[15] Using alumina (neutral or acidic) can be a good alternative for acid-sensitive indoles.[13]
-
Mobile Phase Selection: The choice of eluent is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.[13] A common starting point is a mixture of hexane and ethyl acetate. For this polar, acidic compound, a more polar system, such as dichloromethane/methanol, might be necessary.
-
Suppressing Tailing: To minimize peak tailing of the acidic product on silica gel, add a small amount (0.5-2%) of acetic or formic acid to the mobile phase.[6][13] This will keep the carboxylic acid protonated and reduce its interaction with the silica.
-
Sample Loading: For best resolution, dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and apply it to the column.[12] Alternatively, "dry loading" can be used, where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[13]
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, avoiding air bubbles.[12]
-
Sample Loading: Load the sample onto the column using either the wet or dry loading method.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[16][17]
Q4: My overall yield is very low. What are the critical steps affecting the yield?
A4: Low yields can be attributed to several factors throughout the synthetic sequence.[8]
Potential Causes of Low Yield:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is sensitive to temperature. The reaction should be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Poor Coupling in the Japp-Klingemann Reaction: The pH of the reaction medium is crucial for the coupling reaction. It should be controlled to ensure the enolate of the β-keto-ester is present for reaction with the diazonium salt.
-
Inefficient Fischer Indole Synthesis: The cyclization step is often the most challenging. The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) and the reaction temperature can significantly impact the yield.[8] Harsh conditions can lead to decomposition and byproduct formation.[4][8]
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extractions if the pH is not properly controlled, especially for an acidic product. Overly aggressive purification, such as using too much charcoal or discarding mixed fractions from chromatography, can also reduce the yield.[10]
Optimization Strategies:
| Parameter | Recommendation |
| Reaction Temperature | Maintain strict temperature control, especially during diazotization. |
| pH Control | Carefully monitor and adjust the pH during the Japp-Klingemann coupling. |
| Catalyst Screening | Systematically screen different acid catalysts and concentrations for the Fischer indole cyclization to find the optimal conditions. |
| Workup Procedure | Ensure complete extraction of the product by adjusting the pH of the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent. |
| Purification Technique | Optimize the purification method to balance purity and recovery.[8] |
By systematically addressing these common issues, researchers can significantly improve the purity and yield of this compound, ensuring the quality of this important synthetic building block for further research and development.
References
-
Japp–Klingemann reaction - Wikipedia. Available from: [Link]
-
The Japp‐Klingemann Reaction - ResearchGate. Available from: [Link]
-
Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC - Taylor & Francis. Available from: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. Available from: [Link]
-
APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES - TSI Journals. Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]
- Process of preparing purified aqueous indole solution - Google Patents.
-
A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC. Available from: [Link]
-
Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1 | Plant Physiology | Oxford Academic. Available from: [Link]
-
Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora - CORE. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation - PMC. Available from: [Link]
-
Troubleshooting - Chemistry LibreTexts. Available from: [Link]
-
Synthesis and Chemistry of Indole. Available from: [Link]
-
Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616. Available from: [Link]
-
6-Bromo-1H-indole-3-carboxylic acid - PMC - NIH. Available from: [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available from: [Link]
-
PURIFICATION AND CRITERIA OF PURITY - NCERT. Available from: [Link]
-
A Proven Approach to Impurity Control Across API and RSM Synthesis - W.R. Grace. Available from: [Link]
-
Efficient and Diverse Synthesis of Indole Derivatives | The Journal of Organic Chemistry. Available from: [Link]
-
Supporting Information Iron(III)-Catalyzed Dehydrogenative Cross-Coupling Reaction of Indoles with Benzylamines to Prepare 3-Ami - Rsc.org. Available from: [Link]
-
A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2 - RSC Publishing. Available from: [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tsijournals.com [tsijournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ncert.nic.in [ncert.nic.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Temperature for Bromo-Indole Cyclizations
Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical thermodynamic and kinetic challenges researchers face during the cyclization of bromo-indoles (e.g., intramolecular Buchwald-Hartwig aminations and Heck-type couplings).
Reaction temperature is not merely a variable of speed; it dictates the dominant mechanistic pathway, the stability of the catalytic species, and the fidelity of the final indole core. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your success.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my palladium-catalyzed bromo-indole cyclization stalling with high recovery of starting material at 70–80 °C?
The Causality: The reaction is stalling because the thermal energy is insufficient to overcome the activation barrier for the oxidative addition of the C(sp²)–Br bond to the Pd(0) center. In the synthesis of 2-bromoindoles via intramolecular Buchwald-Hartwig amination of gem-dibromoolefins, the oxidative addition can even be reversible if the temperature is too low or the phosphine ligand is not sufficiently bulky[1]. The Solution: Increase the reaction temperature to the optimal 90–110 °C window. To create a self-validating system, run a parallel control reaction using an aryl iodide precursor instead of the bromide; if the iodide cyclizes at 80 °C but the bromide does not, you have confirmed that oxidative addition is the rate-limiting step[2].
Q2: I increased the temperature to 130 °C to force the reaction, but now I see a black precipitate and significant debromination. What happened?
The Causality: You have crossed the thermal stability threshold of your catalytic system. At temperatures exceeding 120 °C, two detrimental pathways dominate:
-
Catalyst Deactivation: The phosphine ligands (e.g., PPh₃, SPhos) undergo thermal degradation (P–C bond cleavage), causing the active Pd(0) species to agglomerate into inactive palladium nanoparticles, visible as "Pd black"[3].
-
Protodehalogenation: The highly reactive Pd(II) intermediate, rather than undergoing the desired intramolecular C–N or C–C bond formation, abstracts a hydride from the solvent (e.g., DMF or Toluene) or the base, leading to a debrominated side product[3]. The Solution: Cap the conventional heating at 110 °C. If the reaction is still sluggish, switch to a more electron-rich, sterically demanding ligand (like BrettPhos or XPhos) to accelerate reductive elimination rather than relying on brute-force thermodynamics.
Q3: How does microwave irradiation alter the temperature optimization landscape for these cyclizations?
The Causality: Microwave irradiation provides direct, volumetric heating that rapidly achieves high temperatures without the prolonged thermal ramp-up of oil baths. This minimizes the time the catalyst spends in vulnerable intermediate states. For example, the TBAF-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines can be completed in just 5 minutes at 100 °C under microwave conditions, compared to 8 hours at 80 °C under conventional heating[4]. The Solution: When translating a protocol from thermal to microwave conditions, you can typically increase the temperature by 10–20 °C while drastically reducing the reaction time (from hours to minutes) to suppress thermal decomposition pathways.
Part 2: Quantitative Data & Mechanistic Pathways
Table 1: Temperature Effects on Pd-Catalyzed Bromo-Indole Cyclization
| Temperature Range | Oxidative Addition | Reductive Elimination | Catalyst State | Dominant Outcome |
| < 80 °C | Sluggish / Reversible | Extremely Slow | Stable Pd(0) / Pd(II) resting state | Incomplete conversion; High starting material recovery. |
| 90 °C – 110 °C | Efficient | Optimized | Active catalytic cycle maintained | Optimal Yield ; clean intramolecular cyclization. |
| > 120 °C | Rapid | Competes with side reactions | Rapid degradation to Pd black | Protodehalogenation (debromination); Polymerization. |
Mechanistic Pathway Visualization
Mechanistic pathways of Pd-catalyzed bromo-indole cyclization across different temperature regimes.
Part 3: Experimental Protocols
Protocol A: Temperature-Optimized Thermal Cyclization (Buchwald-Hartwig/Heck)
This self-validating protocol utilizes a staged temperature ramp to identify the exact initiation point of oxidative addition without triggering catalyst death.
Materials: Bromo-indole precursor (1.0 mmol), Pd(OAc)₂ (5 mol%), SPhos or PPh₃ (10 mol%), K₂CO₃ (2.0 equiv), Anhydrous Toluene or DMF (10 mL).
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the bromo-indole precursor, Pd(OAc)₂, ligand, and base.
-
Solvent Addition: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed solvent via syringe.
-
Thermal Ramping (The Self-Validation Step):
-
Submerge the flask in an oil bath pre-heated to 70 °C . Stir for 1 hour. Take a 50 µL aliquot, quench with EtOAc/H₂O, and analyze via LC-MS. (Expect >90% starting material).
-
Ramp the temperature to 95 °C . Stir for 2 hours. Take a second aliquot. You should observe the rapid disappearance of the starting material and the emergence of the product mass.
-
Causality Check: If conversion is <50% at 95 °C, do not exceed 110 °C. Instead, verify the degassing of your solvent, as O₂ rapidly oxidizes Pd(0) to inactive Pd(II) complexes at elevated temperatures.
-
-
Completion: Maintain at 95–105 °C until complete consumption of the starting material (typically 4–8 hours).
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts and trace Pd, and concentrate in vacuo[3].
Protocol B: Microwave-Assisted Accelerated Cyclization
Use this protocol to bypass the thermal degradation window of the catalyst.
Materials: 2-(gem-dibromovinyl)aniline precursor (1.0 mmol), TBAF (2.0 equiv) or Pd/Ligand system, THF or DMF (3 mL).
-
Preparation: Add all reagents and a magnetic stir bar to a 10 mL microwave-safe vial. Crimp-seal the vial with a Teflon-lined septum.
-
Purge: Sparge the solution with Argon for 5 minutes.
-
Microwave Parameters:
-
Power: 100 W
-
Temperature: 100 °C
-
Ramp Time: 1 minute
-
Hold Time: 5 to 10 minutes
-
-
Cooling: Utilize the microwave's compressed air cooling to rapidly drop the temperature below 40 °C within 60 seconds of run completion. This rapid quenching prevents post-reaction polymerization[4].
-
Analysis: Analyze the crude mixture via GC-MS. The rapid heating profile should yield >95% conversion with zero Pd-black formation.
Experimental Workflow Visualization
Step-by-step experimental workflow for optimizing reaction temperature in indole cyclizations.
References
-
Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4,5]isothiazolo[2,3-a]indole 5,5-Dioxides... ACS Publications URL:[Link]
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins RSC Advances URL:[Link]
-
Reversible Oxidative Addition in Palladium Catalysis Scholaris URL:[Link]
-
Microwave Irradiated Synthesis of 2-Bromo(chloro)indoles Via Intramolecular Cyclization... RSC Advances URL:[Link]
Sources
Technical Support Center: Troubleshooting & Purification of 6-Bromo-3-hydroxy-indole-2-carboxylic Acid
Welcome to the Technical Support Center. 6-Bromo-3-hydroxy-indole-2-carboxylic acid is a highly sensitive intermediate frequently utilized in pharmaceutical development and dye synthesis. Due to the electron-rich nature of the indole core and the reactive 3-hydroxyl group, this compound is notoriously susceptible to degradation.
This guide provides field-validated troubleshooting strategies, causality analyses, and step-by-step purification protocols to help you maintain high sample integrity during your workflows.
Impurity Profiling & Quantitative Data
Understanding the physicochemical properties of your impurities is the first step in designing a successful purification strategy. The table below summarizes the most common impurities, their origins, and their analytical signatures.
| Impurity | Causality / Origin | Molecular Weight ( g/mol ) | Typical RRT (RP-HPLC) | UV-Vis λmax (nm) |
| 4-Bromo Regioisomer | Co-formed during the cyclization of meta-substituted aniline precursors. | 256.05 | ~0.95 | ~290 |
| 6-Bromo-3-hydroxyindole | Thermal or acidic decarboxylation of the target compound. | 212.04 | ~1.20 | ~285 |
| 6,6'-Dibromoindigo | Base-catalyzed air oxidation of the decarboxylated indoxyl intermediate. | 420.06 | >2.50 (Highly retained) | ~600 (Purple/Blue) |
Troubleshooting FAQs
Q: My sample was initially pale yellow but has turned deep purple/blue over time. What happened? A: Your sample has undergone decarboxylation followed by oxidative dimerization. The 3-hydroxyindole core (also known as an indoxyl) is highly unstable in the presence of oxygen, especially under basic conditions or elevated temperatures[1]. Once the carboxylic acid group at the 2-position is lost (decarboxylation), the resulting 6-bromo-3-hydroxyindole rapidly oxidizes and couples to form 6,6'-dibromoindigo, a Tyrian purple analogue[1]. Causality & Fix: To prevent this, always store the compound under an inert atmosphere (argon/nitrogen) at -20°C. Avoid prolonged exposure to basic solutions in the presence of ambient air.
Q: I am seeing a closely eluting peak on my LC-MS with the exact same mass. How do I remove it? A: This is likely a regioisomer, such as 4-bromo-3-hydroxy-indole-2-carboxylic acid, which often co-forms during synthesis. Because regioisomers share identical molecular weights and similar polarities, standard silica gel chromatography is often insufficient. We recommend utilizing preparative reversed-phase HPLC with a strictly controlled acidic mobile phase (e.g., 10 mM potassium phosphate buffer at pH 3.0). Causality & Fix: The acidic pH suppresses the ionization of the carboxylic acid, maintaining the molecule in a neutral state. This maximizes hydrophobic interactions with the C18 stationary phase, improving peak shape and resolution between closely related indole isomers.
Q: Standard recrystallization is drastically reducing my yield due to thermal degradation. Is there a safer bulk purification method? A: Yes. Traditional high-temperature recrystallization often exacerbates thermal decarboxylation. Instead, utilize an isoelectric point (pI) precipitation method[2]. Causality & Fix: By converting the crude acid into a water-soluble triethylamine salt, you can filter out insoluble organic impurities (like indigo dimers). Subsequent dropwise addition of a mineral acid precisely precipitates the pure this compound at its isoelectric point, leaving soluble impurities in the aqueous phase[2].
Workflow Visualizations
Figure 1: Degradation of this compound to 6,6'-dibromoindigo.
Figure 2: Isoelectric precipitation workflow for indole-2-carboxylic acid purification.
Validated Experimental Protocols
Protocol A: Isoelectric Point (pI) Precipitation[3]
This protocol is a self-validating system: the successful removal of indigo impurities is visually confirmed by the transition from a dark/purple organic suspension to a clear aqueous filtrate prior to precipitation.
-
Dissolution: Suspend 10.0 g of crude this compound in 50 mL of an organic solvent (e.g., ethyl acetate).
-
Salt Formation: Slowly add 1.2 equivalents of Triethylamine (TEA) under continuous stirring until the target solid dissolves, forming the water-soluble TEA salt.
-
Phase Extraction: Add 100 mL of deionized water to extract the TEA salt into the aqueous phase. Separate and discard the organic layer (which retains non-polar impurities).
-
Decolorization: Add 1.0 g of activated carbon to the aqueous phase and stir for 15 minutes to adsorb trace insoluble indigo dimers. Filter through a tightly packed Celite pad. Self-Validation Check: The filtrate must be completely transparent and free of purple/blue hues.
-
Precipitation: Transfer the clear filtrate to a reaction vessel under a nitrogen atmosphere. Dropwise add 1M Hydrochloric Acid (HCl) while actively monitoring the pH.
-
Isolation: Cease addition when the pH reaches the isoelectric point (typically pH 2.0 – 4.0), at which point the pure zwitterionic/acidic product will crash out of solution.
-
Drying: Isolate the precipitate via vacuum filtration, wash with cold deionized water, and dry under vacuum at room temperature to prevent thermal decarboxylation.
Protocol B: Preparative HPLC Separation of Regioisomers[2]
Use this protocol when isomeric purity is critical for downstream structure-activity relationship (SAR) studies.
-
Column Selection: C18 Reversed-Phase Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer adjusted to pH 3.0 with orthophosphoric acid. (Critical: Do not skip pH adjustment; unsuppressed ionization will cause severe peak tailing).
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient: 10% B to 60% B over 30 minutes.
-
Flow Rate: 15.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Collection & Recovery: Collect fractions corresponding to the main peak. Immediately lyophilize (freeze-dry) the fractions. Causality: Prolonged exposure to water and acidic conditions in the collection tubes can induce slow decarboxylation. Lyophilization rapidly removes the solvent while keeping the sample frozen and stable.
References
-
Li, Y., Lin, Y., Wang, F., Wang, J., Shoji, O., & Xu, J. (2023). Construction of Biocatalysts Using the P450 Scaffold for the Synthesis of Indigo from Indole. International Journal of Molecular Sciences, 24(3), 2395. URL: [Link]
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3:136. URL: [Link]
- Henan Yuchen Pharmaceutical Co Ltd. (2016). Refinement method of indole-2-carboxylic acid. Chinese Patent CN106008311A.
Sources
Technical Support Center: Stabilizing 6-Bromo-3-hydroxy-indole-2-carboxylic Acid in Solution
Welcome to the technical support center for 6-Bromo-3-hydroxy-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the effective stabilization of this compound in solution. This resource offers troubleshooting advice and frequently asked questions to ensure the integrity and successful application of your experimental work.
Introduction: The Challenge of Stabilizing this compound
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] However, its inherent chemical structure, particularly the 3-hydroxyindole (indoxyl) moiety, renders it susceptible to degradation in solution. The electron-rich indole ring is prone to oxidation, which can be exacerbated by factors such as pH, light, and the presence of atmospheric oxygen.[2] This instability can lead to the formation of various degradation products, including colored compounds, which can compromise the purity, activity, and reproducibility of your experiments.
This guide will provide a comprehensive overview of the degradation pathways, practical strategies for stabilization, and analytical methods for monitoring the integrity of your solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a blue or reddish color. What is happening?
A1: The discoloration of your solution is a common indicator of oxidative degradation. The 3-hydroxyindole core of the molecule is readily oxidized, leading to the formation of indigoid pigments.[2] Specifically, the oxidation of indoxyl can lead to the formation of indigo (blue) and indirubin (red).[2][3] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of the compound?
A2: Absolutely. The degradation of this compound results in the formation of new chemical entities with different biological activities. A decrease in the concentration of the parent compound will directly lead to a reduction in its intended biological effect, resulting in inconsistent and unreliable data.
Q3: What are the primary degradation products I should be aware of?
A3: The main degradation pathway for 3-hydroxyindoles is oxidation. Key degradation products can include:
-
3-hydroxyoxindoles: Formed by the oxidation of the indole ring.[4][5]
-
Isatin: Further oxidation of 3-hydroxyoxindole can lead to the formation of isatin.[6][7][8]
-
Indigo and Indirubin: These are colored dimeric products resulting from the oxidative coupling of indoxyl molecules.[2]
Q4: How does the 6-bromo substituent affect the stability of the molecule?
A4: The bromine atom at the 6-position is an electron-withdrawing group, which can influence the electron density of the indole ring.[9] While this can affect the molecule's reactivity, the primary driver of instability remains the easily oxidizable 3-hydroxy group. The bromo substituent may also increase the lipophilicity of the molecule, which could influence its solubility and interactions in different solvent systems.[10]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when working with this compound in solution.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Blue, Red, Brown) | Oxidation of the 3-hydroxyindole moiety. | - Prepare solutions fresh daily.- Use deoxygenated solvents.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants (e.g., ascorbic acid, BHT).- Protect the solution from light by using amber vials or wrapping containers in foil. |
| Precipitation or Cloudiness | - Poor solubility in the chosen solvent.- pH-dependent solubility changes.- Degradation leading to insoluble products. | - Consult the solubility profile table below and select an appropriate solvent.- Adjust the pH of the solution carefully; the carboxylic acid group will be more soluble in basic conditions, but the overall stability might be compromised.- Filter the solution through a 0.22 µm syringe filter before use. |
| Inconsistent Analytical Results (e.g., HPLC peak area) | Degradation of the compound in the stock solution or during the analytical run. | - Prepare fresh calibration standards for each analytical run.- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.- Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[11][12] |
| Loss of Biological Activity | Chemical degradation of the active compound. | - Implement all the stabilization strategies mentioned above (fresh preparation, inert atmosphere, antioxidants, light protection).- Perform a quality control check of the compound's purity before each experiment. |
Best Practices & Protocols for Stabilization
To ensure the integrity of your this compound solutions, adhere to the following best practices.
Solvent Selection and Solution Preparation
The choice of solvent is critical for both solubility and stability.
| Solvent | Solubility | Advantages | Disadvantages & Mitigation |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvating power for many organic compounds. | Can be hygroscopic and may contain trace impurities that can promote degradation. Use high-purity, anhydrous DMSO and store it properly. |
| Dimethylformamide (DMF) | High | Good solvating power. | Can degrade to form amines which can react with the compound. Use high-purity, anhydrous DMF and prepare solutions fresh. |
| Ethanol/Methanol | Moderate | Volatile and easily removed. | Protic nature may participate in certain degradation reactions. Use anhydrous grade and deoxygenate before use. |
| Aqueous Buffers | pH-dependent | Relevant for biological assays. | The compound is generally poorly soluble in neutral aqueous solutions. The stability is highly pH-dependent. Avoid strongly acidic or basic conditions. |
Protocol for Preparing a Stock Solution (e.g., in DMSO):
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to oxygen.
-
Solvent Preparation: Use high-purity, anhydrous DMSO that has been deoxygenated by bubbling with nitrogen or argon for at least 15-20 minutes.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the deoxygenated DMSO to the vial and gently vortex or sonicate until the compound is fully dissolved.
-
Antioxidant Addition (Optional but Recommended): For enhanced stability, a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid can be added to the solution. A final concentration of 0.01-0.1% is often sufficient.
-
Storage: Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
pH Control
The stability of this compound is sensitive to pH. The carboxylic acid functionality suggests that solubility will increase at higher pH. However, extreme pH values should be avoided as they can catalyze degradation. For biological experiments, it is crucial to use a buffered system and to prepare working solutions immediately before use.
Protection from Light
Aromatic and heterocyclic compounds are often susceptible to photodegradation.
-
Always store solutions in amber-colored vials or protect them from light by wrapping the containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
Analytical Monitoring of Stability
Regularly assessing the purity and integrity of your compound is essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[11][12]
Key Features of a Stability-Indicating HPLC Method:
-
Resolution: The method should be able to separate the parent compound from all known and potential degradation products.
-
Forced Degradation Studies: To develop and validate the method, the compound should be subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[11]
-
Detection: A UV detector is typically suitable for indole-containing compounds. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification.
-
Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer is highly valuable for the identification and structural elucidation of unknown degradation products.[]
Visualizing Degradation and Stabilization
Potential Degradation Pathway of this compound
Caption: Oxidative degradation pathway of the 3-hydroxyindole core.
Workflow for Solution Preparation and Stabilization
Caption: Recommended workflow for preparing stable solutions.
References
- Gill, G. S., & Gill, T. R. (2021). Indole and its derivatives: A review on their synthetic routes and medicinal importance. Results in Chemistry, 3, 100195.
- Kamath, A. V., & Vaidyanathan, C. S. (1990). Metabolism of indole by Aspergillus niger. Applied and Environmental Microbiology, 56(1), 275-280.
- Madsen, U., Krogsgaard-Larsen, P., & Liljefors, T. (Eds.). (2002). Textbook of drug design and discovery. CRC press.
- Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824.
- Fujioka, M., & Wada, H. (1968). The bacterial oxidation of indole. Biochimica et Biophysica Acta (BBA)-Enzymology, 158(1), 70-78.
- This reference is intentionally left blank.
- Sundberg, R. J. (2002). Indoles. Academic press.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- Mpa, K., Mph, B. K., & Mph, C. K. (2015). Microbial degradation of indole: a review. Journal of Environmental Management, 158, 63-74.
- O'Connor, C. J., & Lins, R. J. (1981). Micellar effects on the hydrolysis of some substituted indoles. Journal of the American Chemical Society, 103(15), 4599-4604.
- de Sá, A. L., & de Oliveira, H. C. (2017). A review on the synthesis of indole derivatives. Mini-reviews in organic chemistry, 14(3), 175-195.
- Qu, Y., Ma, Q., Liu, Z., He, H., & Zhou, J. (2017). Biodegradation of indole by a newly isolated strain of Cupriavidus sp. SHE.
- Doukyu, N., & Aono, R. (1997). Isatin, a novel metabolite in the degradation of indole by Pseudomonas sp. ST-200. Bioscience, biotechnology, and biochemistry, 61(12), 2096-2097.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Annapurna, M. M., Goutam, S. P., & Kumar, B. V. (2013). A review on stability-indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 73, 1-11.
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- This reference is intentionally left blank.
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- Meyer, V., & Wu, B. (2005). The production of indigo and indirubin by recombinant microorganisms. Applied microbiology and biotechnology, 68(3), 289-296.
Sources
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 8. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indole-Carboxylic Acid Profiling
Introduction: The Indole-Carboxylic Paradox
Welcome to the technical support hub. You are likely here because your indole-carboxylic acid derivatives (e.g., Indole-3-acetic acid, Indole-3-propionic acid) are eluting with significant asymmetry (tailing factor
This specific class of molecules presents a "hydrophobic-ionic paradox" to standard C18 chromatography:
-
The Indole Core: Highly hydrophobic and planar, susceptible to
- interactions. -
The Carboxylic Tail: Ionizable (pKa ~4.7) and prone to hydrogen bonding or metal chelation.[1]
When these forces compete on a silica surface, peak symmetry collapses. This guide deconstructs the failure modes and provides self-validating protocols to restore Gaussian peak shapes.
Module 1: The Mechanistic Basis
Why is my peak tailing?
Q: I am using a standard C18 column with a water/acetonitrile gradient. Why do I see a "shark fin" peak shape?
A: You are likely operating in the "Ionization Danger Zone" or suffering from Silanol Drag.
-
The pH/pKa Mismatch: The pKa of the carboxylic acid on an indole ring (e.g., Indole-3-acetic acid) is approximately 4.75 . If your mobile phase pH is between 3.8 and 5.8, the molecule exists as a mixture of neutral (protonated) and anionic (deprotonated) species. These two species have different interaction velocities with the stationary phase, resulting in peak broadening or splitting.
-
Silanol "Drag": Even on "end-capped" columns, residual silanol groups (Si-OH) on the silica surface are acidic. If the carboxylic acid is deprotonated (
), it is repelled by ionized silanols ( ), causing fronting or exclusion. Conversely, if the silanols are neutral but the analyte is polar, hydrogen bonding can occur, dragging the tail. -
Metal Chelation: The carboxylic acid group is a weak chelator. If your column contains trace metals (common in older Type A silica), the analyte will "stick" to these sites, causing severe tailing.
Visualization: The Tailing Mechanism
Figure 1: The "Tug of War." The analyte is retained by the C18 ligand but simultaneously dragged by secondary interactions with silanols and metals, stretching the peak tail.
Module 2: Mobile Phase Strategy
The "Rule of 2" and Acid Modifiers
Q: Should I use TFA or Formic Acid?
A: This depends on your detection method (UV vs. MS). You must apply the Rule of 2 : Operate at a pH at least 2 units away from the pKa.
-
Target pH: ~2.5 (Ensures 99% protonation of the carboxylic acid).
The Acid Modifier Shootout
| Feature | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Recommendation |
| Mechanism | Strong ion-pairing agent; masks silanols; pH ~2.0 (at 0.1%). | Weaker acid; pH ~2.7 (at 0.1%). | Use TFA for UV; FA for MS.[2] |
| Peak Shape | Superior. Sharpest peaks due to silanol suppression. | Moderate. Can lead to broader peaks if silanols are active. | If using FA, use a Hybrid Column (see Module 3). |
| MS Compatibility | Poor. Severe ion suppression (signal loss).[3] | Excellent. Preferred for LC-MS. | Use DFA (Difluoroacetic acid) as a compromise if needed.[2] |
| Equilibration | Slow. Requires column "priming." | Fast. | Flush column with 10-20 column volumes. |
Protocol: The "Gold Standard" Mobile Phase (UV Detection)
-
Solvent A: Water + 0.1% (v/v) TFA.[4]
-
Solvent B: Acetonitrile + 0.1% (v/v) TFA.
-
Why both? Adding acid to both lines prevents baseline drift and ensures constant pH throughout the gradient.
-
Self-Validation: Measure the pH of Solvent A. It must be < 2.5. If > 2.8, the concentration is too low or the water is compromised.
-
Module 3: Column Selection & Hardware
Fixing the Stationary Phase
Q: I adjusted the pH, but the peak is still tailing. Is my column dead?
A: Not necessarily, but it may be the wrong type of silica. Standard C18 columns (especially older generations) contain metal impurities and acidic silanols.
The Hardware Hierarchy:
-
Tier 1: Charged Surface Hybrid (CSH) / Hybrid Particles
-
Technology: Ethylene-Bridged Hybrid (BEH) or surface-charged particles.
-
Why: These particles are resistant to pH extremes and have significantly lower silanol activity. CSH particles specifically carry a low-level positive charge that repels protonated bases, though for acids, the benefit is the ultra-low metal content and surface shielding.
-
Example: Waters XBridge, Waters CSH.
-
-
Tier 2: Polar-Embedded / Polar-Endcapped
-
Technology: An amide or carbamate group is embedded in the alkyl chain.
-
Why: The polar group creates a "water shield" near the silica surface, preventing the indole from interacting with deep silanols.
-
Example: Phenomenex Synergi Fusion, Agilent ZORBAX Bonus-RP.
-
-
Tier 3: Base-Deactivated Silica (Type B)
-
Technology: High purity, fully end-capped.
-
Why: Minimal metal content (<10 ppm).
-
Module 4: Sample Preparation & Injection
The "Solvent Shock" Effect
Q: My peak looks like a double hump or has a shoulder. Is this an isomer?
A: Before assuming isomers, check your diluent . Injecting a sample dissolved in 100% DMSO or Methanol into a highly aqueous initial gradient (e.g., 95% Water) causes "Solvent Shock." The indole precipitates momentarily at the head of the column before re-dissolving, creating a split peak.
Troubleshooting Workflow:
Figure 2: Systematic troubleshooting workflow for indole peak shape issues.
Protocol: The "Weak Solvent" Injection
-
Dissolve stock standard in DMSO (if necessary for solubility).
-
Dilute the stock at least 1:10 with Mobile Phase A (Water + Acid).
-
Result: The sample should be in a solvent composition similar to the starting gradient conditions.
References
-
Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Guides. Accessed February 27, 2026.
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Accessed February 27, 2026.
-
Shimadzu. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." Shimadzu Application Notes. Accessed February 27, 2026.
-
LCGC International. "The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?" LCGC North America, Dec 19, 2020.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 802, Indole-3-acetic acid." PubChem. Accessed February 27, 2026.
Sources
Addressing steric hindrance at the 6-bromo position during catalysis
Ticket ID: #CAT-6BR-STERIC Subject: Overcoming Steric Hindrance at the 6-Bromo Position in Heterocyclic Scaffolds Assigned Specialist: Senior Application Scientist Status: Open
Diagnostic Assessment: Defining the "6-Bromo" Challenge
Welcome to the Technical Support Center. You are likely encountering stalled conversion or low yields while attempting to cross-couple a 6-bromo-substituted heterocycle (e.g., indole, quinoline, isoquinoline).
While a 6-bromo substituent on a simple phenyl ring is merely a meta or para substituent, in fused heterocycles, the 6-position often presents a unique "steric valley."
The Steric Environment[1]
-
Peri-Interactions: In scaffolds like quinoline or naphthalene, the 6-position is spatially close to the 5-position (peri-position). If C5 is substituted, the C6-Br bond is shielded.
-
Ortho-Interactions: If you have substituents at C7 (common in complex drug scaffolds), the C6-Br site becomes an ortho,ortho-disubstituted system (the "steric sandwich"), making oxidative addition difficult and reductive elimination sluggish.
The Solution Architecture (Modules)
To resolve this, we must move beyond standard protocols (e.g., Pd(PPh3)4) and utilize systems designed for high steric demand.
Module A: Ligand Selection (The "Crowbar")
For sterically hindered bromides, the rate-determining step often shifts between Oxidative Addition (getting the metal in) and Reductive Elimination (squeezing the product out). You need electron-rich, bulky dialkylbiaryl phosphines.
| Ligand Class | Recommended Ligand | Mechanism of Action | When to Use |
| First Line | XPhos | High electron density promotes oxidative addition; isopropyl groups provide bulk to force reductive elimination. | General hindered couplings (Suzuki, Buchwald). |
| Second Line | RuPhos | Similar to XPhos but often better for secondary amines or alkoxides. | Steric hindrance + electronic deactivation. |
| Specialist | BrettPhos / tBuBrettPhos | Extremely bulky. | Primary amines or highly hindered amides. |
| The "Nuclear" Option | P(t-Bu)3 | High cone angle (182°). Forces formation of highly active mono-ligated Pd(0). | Extremely hindered substrates (e.g., ortho-substituted aryl bromides). |
Module B: The Catalyst Source (The "Engine")
Stop using Pd(OAc)2 or Pd2(dba)3 + Ligand. For hindered 6-bromo substrates, the induction period required to form the active L-Pd(0) species allows for catalyst decomposition or agglomeration (Pd black formation).
-
Recommendation: Use Palladacycle Pre-catalysts (e.g., XPhos Pd G4).
-
Why: These release the active mono-ligated L-Pd(0) species immediately upon exposure to base, ensuring high concentration of active catalyst before decomposition can occur.
Module C: Metal Switching (The "Driver")
If Palladium fails despite ligand optimization, switch to Nickel .
-
Why: Nickel has a smaller atomic radius (easier access to crowded bonds) and undergoes oxidative addition via a radical mechanism (Single Electron Transfer), which is less sensitive to steric bulk than the concerted Pd mechanism.
Visualization: Troubleshooting Logic & Mechanism
Diagram 1: The Decision Matrix
Use this flow to diagnose your specific failure mode.
Caption: Logic flow for diagnosing failure modes in sterically hindered cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I see full conversion of my 6-bromo starting material, but the major product is the de-halogenated scaffold (Ar-H). Why?
A: This is "hydrodebromination." In sterically crowded systems, if the transmetallation or amine binding is slow (due to bulk), the Pd(II) intermediate waits. If the solvent (e.g., alcohols, DMF) or base acts as a hydride source, or if
-
Fix: Switch to strictly anhydrous Toluene or 1,4-Dioxane . Avoid alcohol co-solvents. Use a carbonate base (Cs2CO3) instead of alkoxides if possible, or switch to a precatalyst system that allows lower temperature operation.
Q2: My reaction turns black immediately (Pd black precipitates). A: This indicates "ligand starvation" or instability. The steric bulk of the 6-position prevents the substrate from stabilizing the Pd(0) species, and if your phosphine ligand dissociates, the metal aggregates.
-
Fix: Increase the Ligand:Metal ratio to 2:1 or even 3:1. Alternatively, use XPhos Pd G4 which protects the metal until it enters the cycle.
Q3: Can I use Microwave irradiation to force the reaction? A: Yes, but with caution. For hindered substrates, thermal energy helps overcome the activation barrier for oxidative addition. However, microwave superheating can accelerate catalyst decomposition.
-
Protocol: Ramp to 100°C over 5 minutes, hold for 30 minutes. If no conversion, higher temps will likely only cause dehalogenation.
Experimental Protocols
Protocol A: The "Heavy Duty" Palladium Method (Suzuki/Buchwald)
Designed for 6-bromoindoles/quinolines with adjacent steric bulk.
Reagents:
-
Substrate: 6-Bromo-heterocycle (1.0 equiv)
-
Coupling Partner: Boronic Acid (1.5 equiv) or Amine (1.2 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Note: If G4 is unavailable, use Pd(OAc)2 (5 mol%) + XPhos (10 mol%) premixed in solvent for 5 mins.
-
-
Base: K3PO4 (3.0 equiv) [Suzuki] or NaOtBu (1.5 equiv) [Buchwald]
-
Solvent: 4:1 Toluene:Water (degassed) [Suzuki] or Anhydrous Toluene [Buchwald]
Step-by-Step:
-
Charge: Add solid substrate, coupling partner, base, and catalyst to a vial equipped with a stir bar.
-
Purge: Seal the vial and cycle vacuum/Argon three times. Oxygen is the enemy of low-turnover hindered cycles.
-
Solvent: Add sparged/degassed solvent via syringe.
-
Heat: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm).
-
Why? High agitation is crucial for biphasic systems (Suzuki) and to prevent local catalyst hotspots.
-
-
Monitor: Check HPLC at 1 hour. If <10% conversion, increase temp to 110°C.
Protocol B: The Nickel "Bypass" (For Pd-Resistant Substrates)
Use when Pd fails to oxidatively add due to extreme steric crowding.
Reagents:
-
Catalyst: Ni(COD)2 (10 mol%) + dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)
-
Solvent: Anhydrous DMA or DMF.
Step-by-Step:
-
Glovebox: This setup is highly air-sensitive. Set up inside a glovebox if possible.
-
Mix: Combine Ni(COD)2 and ligand in solvent; stir until the solution turns deep purple/blue (complex formation).
-
Add: Add the 6-bromo substrate and coupling partner.
-
Heat: Seal and heat to 60-80°C outside the box. Nickel oxidative addition is often easier and requires lower temperatures than Pd for hindered bonds.
Mechanistic Visualization
The following diagram illustrates why bulky ligands are essential for the 6-bromo position specifically.
Caption: The catalytic cycle highlighting the dual role of bulky ligands: promoting oxidative addition and forcing reductive elimination.
References
-
Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides with Amines and Alcohols. Accounts of Chemical Research.[1]
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Fu, G. C., et al. (2002). A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Bromides. Journal of the American Chemical Society.[1]
-
Doyle, A. G., & MacMillan, D. W. C. (2014). The Merger of Photoredox and Nickel Catalysis.[2][3] (Relevant for Ni-switching strategies).
-
BenchChem Technical Reports. (2024). Troubleshooting Failed Buchwald-Hartwig Amination with Sterically Hindered Substrates.
Sources
Validation & Comparative
1H NMR Interpretation of 6-Bromo-3-hydroxy-indole-2-carboxylic Acid: A Comparative Analytical Guide
Introduction
6-Bromo-3-hydroxy-indole-2-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in the development of antiviral agents, such as1 [1]. Accurate structural elucidation of this compound is critical, particularly to distinguish it from its regioisomers (e.g., the 5-bromo analog) and to confirm the integrity of the labile hydroxyl and carboxylic acid groups. This guide provides a comprehensive comparison of NMR solvent systems and regioisomer spectral profiles to establish a self-validating protocol for the 1H NMR interpretation of this specific compound.
Causality in Solvent Selection: DMSO-d6 vs. CD3OD
The choice of deuterated solvent fundamentally alters the observed 1H NMR profile of this compound due to the presence of three exchangeable protons: the indole N1-H, the C3-OH, and the C2-COOH.
-
DMSO-d6 (Preferred): Dimethyl sulfoxide-d6 acts as a strong hydrogen-bond acceptor. It heavily solvates the exchangeable protons, significantly reducing their exchange rate with residual water. This allows the N-H, O-H, and COOH protons to be observed as distinct, broad singlets in the downfield region (δ 9.0–13.0 ppm) 2.
-
CD3OD (Alternative): Methanol-d4 facilitates rapid deuterium exchange (H/D exchange). Consequently, the signals for the N-H, O-H, and COOH protons disappear entirely. While this simplifies the spectrum by isolating the aromatic signals, it eliminates critical structural information regarding the functional groups.
Table 1: Comparative Performance of Solvent Systems
| Feature | DMSO-d6 | CD3OD | Analytical Value |
| N1-H Signal | Visible (~11.5 ppm, br s) | Absent | Confirms intact indole core |
| C2-COOH Signal | Visible (~12.5-13.0 ppm, br s) | Absent | Confirms carboxylic acid presence |
| C3-OH Signal | Visible (~9.5-10.0 ppm, br s) | Absent | Confirms C3 hydroxylation |
| Aromatic Resolution | Excellent | Excellent | Identical J-coupling; slight shift variance |
Regioisomer Comparison: 6-Bromo vs. 5-Bromo Analogs
The most challenging aspect of characterizing halogenated indoles is determining the exact position of the halogen on the benzene ring (C4, C5, C6, or C7). The 1H NMR spin system provides a self-validating mathematical proof of the substitution pattern through scalar coupling (
For This compound , the remaining protons are at C4, C5, and C7.
-
H-4: Doublet (ortho coupling with H-5,
Hz). -
H-5: Doublet of doublets (ortho coupling with H-4,
Hz; meta coupling with H-7, Hz). -
H-7: Doublet (meta coupling with H-5,
Hz).
Conversely, the 5-bromo alternative leaves protons at C4, C6, and C7, resulting in a completely different splitting pattern where H-4 is a finely split meta-doublet and H-7 is an ortho-doublet.
Table 2: 1H NMR Chemical Shift and Multiplicity Comparison (DMSO-d6, 400 MHz)
| Position | 6-Bromo Isomer (Target) | 5-Bromo Isomer (Alternative) | Diagnostic Difference |
| H-4 | ~7.55 ppm (d, | ~7.80 ppm (d, | Ortho-coupled vs. Meta-coupled |
| H-5 | ~7.15 ppm (dd, | N/A (Substituted) | Presence of dd in 6-bromo |
| H-6 | N/A (Substituted) | ~7.30 ppm (dd, | Shift difference due to proximity to N |
| H-7 | ~7.45 ppm (d, | ~7.35 ppm (d, | Meta-coupled vs. Ortho-coupled |
Standardized Experimental Protocol for 1H NMR Acquisition
To ensure reproducibility and high-resolution spectral data, the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation
-
Weigh 10–15 mg of highly purified this compound.
-
Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through a plug of glass wool if necessary).
Step 2: Instrument Tuning and Shimming
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Lock the spectrometer to the deuterium resonance of DMSO-d6.
-
Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. The lock signal must be stable to ensure sharp multiplet resolution, which is critical for measuring the fine 1.8 Hz meta-coupling.
Step 3: Data Acquisition Parameters
-
Pulse Sequence: Standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the quaternary-adjacent protons and exchangeable protons.
-
Number of Scans (NS): 16 to 32 scans. Given the concentration, this provides an optimal Signal-to-Noise Ratio (SNR).
-
Spectral Width (SW): Set to 15 ppm (e.g., -1 to 14 ppm) to capture the highly deshielded carboxylic acid and N-H protons.
Step 4: Processing and Self-Validation
-
Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation.
-
Phase and baseline correct the spectrum manually.
-
Calibrate the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.
-
Validation: Integrate the aromatic signals. The sum of the integrations for H-4, H-5, and H-7 must exactly equal 3.0. The coupling constants for the H-4/H-5 ortho pair must mutually match within ±0.1 Hz, confirming the self-validating nature of the spin system.
Logical Workflow Visualization
Workflow for 1H NMR structural elucidation of substituted indole-2-carboxylic acids.
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors | NIH |[Link]
-
NMR STUDIES OF INDOLE | CLOCKSS | [Link]
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 6-Bromo-3-hydroxy-indole-2-carboxylic acid
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the expected ¹³C NMR chemical shifts for 6-Bromo-3-hydroxy-indole-2-carboxylic acid, a polysubstituted indole derivative of interest.
The complexity of this molecule, featuring a fused ring system with three distinct electron-influencing substituents, makes direct spectral assignment challenging. This guide, therefore, employs a comparative approach, dissecting the electronic effects of each substituent by referencing simpler, well-documented indole analogues. The data presented herein is a synthesis of established literature values and predictive algorithms, providing a robust framework for researchers aiming to identify or synthesize this compound.
The Target Molecule: this compound
The structure of this compound is presented below, with the standard IUPAC numbering for the indole ring system. It is important to note that the "3-hydroxy-indole" moiety exists in tautomeric equilibrium with its more stable keto form, oxindole. For the purpose of this analysis, we will consider the oxindole tautomer, which is the predominant form in solution.
dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Define node positions N1 [pos="0,0.8!", label="N1-H"]; C2 [pos="-1.2,0.2!", label="C2=O"]; C3 [pos="-0.8,-1.2!", label="C3"]; C3a [pos="0.5,-0.8!", label="C3a"]; C7a [pos="0.8,0.5!", label="C7a"]; C4 [pos="1.6,-1.3!", label="C4"]; C5 [pos="2.6,-0.5!", label="C5"]; C6 [pos="2.4,0.8!", label="C6"]; C7 [pos="1.3,1.3!", label="C7"];
// Substituents OH3 [pos="-1.5,-2.2!", label="OH"]; COOH2 [pos="-2.4,0.8!", label="COOH"]; Br6 [pos="3.4,1.6!", label="Br"];
// Draw bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a [style=invis]; // To help layout
// Substituent bonds C3 -- OH3; C2 -- COOH2 [style=invis]; // Label position C6 -- Br6;
// Benzene ring look C4 -- C5 -- C6 -- C7 -- C7a;
label="Structure of this compound (Oxindole form)"; fontsize=14; } enddot Caption: Molecular structure of the target compound with IUPAC numbering.
Predicted ¹³C NMR Chemical Shifts and Comparative Analysis
Predicting the spectrum for a multi-substituted aromatic system is achieved by starting with a base structure and observing the chemical shift perturbations caused by each substituent. The electron-donating or -withdrawing nature of a group can shield (move upfield, to a lower ppm) or deshield (move downfield, to a higher ppm) nearby carbon atoms.
The table below presents the predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆. This solvent is chosen for its ability to dissolve polar, acidic compounds and to facilitate hydrogen exchange, often resulting in sharper peaks for N-H and O-H protons in ¹H NMR, which can aid in full structural elucidation. The predicted values are compared against experimental data for the parent indole and oxindole structures to illustrate the substituent effects.
| Carbon Atom | Indole (Experimental, DMSO-d₆) [ppm] | Oxindole (Experimental, DMSO-d₆) [ppm] | This compound (Predicted, DMSO-d₆) [ppm] | Rationale for Chemical Shift |
| C2 | 124.2 | 176.5 | ~175.0 | The C2 carbon is part of a carbonyl group in the oxindole tautomer, causing a significant downfield shift into the amide/lactone carbonyl region (170-180 ppm). The adjacent carboxylic acid has a minor electronic influence. |
| C3 | 102.1 | 35.8 | ~55.0 | In the oxindole form, C3 is an sp³ hybridized carbon. The directly attached hydroxyl group is strongly deshielding, shifting it downfield compared to unsubstituted oxindole. |
| C3a | 128.1 | 128.9 | ~127.5 | A quaternary carbon at the fusion of the two rings. Its position is relatively stable but is slightly influenced by the cumulative electronic effects of the substituents on the benzene ring. |
| C4 | 120.8 | 124.4 | ~126.0 | This carbon is ortho to the C3a-C7a bond and experiences deshielding from the overall electron-withdrawing character of the substituted pyrrole ring. |
| C5 | 121.9 | 121.5 | ~123.0 | Meta to the bromine atom, this carbon is less affected but still experiences a slight downfield shift due to the overall electronic environment. |
| C6 | 119.8 | 127.8 | ~115.0 | The C6 carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine typically causes a significant upfield (shielding) shift for the directly attached carbon. |
| C7 | 111.9 | 109.4 | ~111.0 | Ortho to the ring nitrogen, its chemical shift is sensitive to the electronic nature of the pyrrole ring. |
| C7a | 135.8 | 143.2 | ~142.0 | This quaternary carbon is adjacent to the nitrogen atom. The strong electron-withdrawing effect of the C2-carbonyl group in the oxindole form deshields this carbon significantly compared to indole. |
| -COOH | N/A | N/A | ~165.0 | The carboxylic acid carbonyl carbon is expected to resonate in the typical range for this functional group (160-185 ppm).[1] |
Note: Experimental data for indole and oxindole are sourced from various spectral databases. Predicted values are generated using established NMR prediction algorithms and comparative analysis of substituent effects described in the literature.[2][3]
Key Substituent Effects:
-
3-Hydroxy (Oxindole Tautomer): The transition from an indole to an oxindole framework represents the most dramatic change. The C2 carbon shifts from an aromatic sp² environment (~124 ppm) to a carbonyl environment (~175-180 ppm). Simultaneously, C3 becomes an sp³ carbon, moving significantly upfield, but is then deshielded by the attached hydroxyl group.[4]
-
6-Bromo: The bromine atom exerts two main effects. Its electronegativity is electron-withdrawing via the sigma bond (inductive effect), which can deshield adjacent carbons. However, the dominant factor for the directly attached carbon (C6) is the "heavy atom effect," which is a shielding effect that moves the C6 signal significantly upfield.
-
2-Carboxylic Acid: The carboxylic acid group is electron-withdrawing. While its carbonyl carbon gives its own signal, its primary influence on the ring is a moderate deshielding of the ortho (C2, C3) and para (C5, C7) positions, though these effects are superimposed on the more dominant oxindole and bromo-substituent effects.
Standardized Protocol for ¹³C NMR Data Acquisition
To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following section details a robust methodology for acquiring a proton-decoupled ¹³C NMR spectrum of this compound.
Experimental Workflow
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Sonication may be required to aid dissolution.
-
Add a small drop of tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a typical 400-500 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
-
¹³C NMR Acquisition Parameters:
-
Experiment Type: Standard proton-decoupled single-pulse experiment (e.g., Bruker pulse program zgpg30). This provides a spectrum where all carbon signals appear as singlets and benefits from the Nuclear Overhauser Effect (NOE) for enhanced signal intensity.
-
Spectral Width: Set to approximately 240 ppm (from -10 ppm to 230 ppm) to ensure all carbon signals, including carbonyls, are captured.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is standard. For better quantitation of quaternary carbons (which relax slowly), this delay can be increased to 5-10 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data (FID) into frequency-domain data (the spectrum).
-
Carefully phase the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Identify and label the chemical shift of each peak.
-
This comprehensive guide provides a robust predictive and comparative framework for understanding the ¹³C NMR spectrum of this compound. By understanding the influence of each substituent on the indole core, researchers can more confidently assign experimental spectra and verify the successful synthesis of this and related complex heterocyclic molecules.
References
-
Gál, M., & Hada, V. (2004). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry, 28(10), 1247-1252. Available at: [Link][2]
-
Koźmiński, W., & Jaźwiński, J. (2004). Interpretation of substituent-induced 13 C NMR chemical shifts of oxindoles. New Journal of Chemistry, 28(10), 1247-1252. Available at: [Link][4]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link][3]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383. Available at: [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Available at: [Link][5]
-
Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. Available at: [Link][6]
Sources
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 6-Bromo-Indoles
Executive Summary
6-Bromoindole serves as a critical scaffold in the synthesis of antiviral agents, 5-HT6 receptor antagonists, and marine alkaloid analogs. Its precise identification and differentiation from positional isomers (4-, 5-, and 7-bromoindole) are pivotal for regulatory compliance and structure-activity relationship (SAR) studies.
This guide objectively compares the mass spectrometric (MS) behavior of 6-bromoindole against its key alternatives: positional isomers and halogenated analogs (Chloro/Fluoro) . It synthesizes Electron Ionization (EI) and Electrospray Ionization (ESI) data to establish a robust identification workflow.
The Isotopic Fingerprint: First-Line Verification
Before analyzing fragmentation, the molecular ion cluster provides the primary confirmation of the brominated moiety. Unlike its fluoro- or chloro-analogs, 6-bromoindole exhibits a distinct 1:1 isotopic signature.
Table 1: Isotopic Signature Comparison
| Compound Class | Isotope Pattern | Visual Signature | Diagnostic Value |
| 6-Bromoindole | "Doublet" peaks at m/z 195 and 197 | High: Confirms presence of one Br atom.[1] | |
| 6-Chloroindole | "Doublet" with 2nd peak 33% height of 1st | High: Distinct from Br pattern. | |
| 6-Fluoroindole | Single peak | High: No isotopic cluster. | |
| Indole (H) | None | Single peak at m/z 117 | Baseline: Reference standard. |
Analyst Note: In low-resolution MS, the m/z 195/197 doublet is the first "Go/No-Go" checkpoint. Absence of this 1:1 ratio indicates dehalogenation or contamination.
Fragmentation Mechanics (EI & ESI)
Understanding the causality of bond cleavage is essential for interpreting spectra, especially when distinguishing 6-bromoindole from its isomers.
Electron Ionization (EI) Pathway (70 eV)
Under EI, the molecular ion (
-
Pathway A (HCN Loss): Expulsion of neutral HCN from the pyrrole ring. This is characteristic of all indoles.
-
Pathway B (Halogen Loss): Homolytic cleavage of the C-Br bond.
Key Insight: The C-Br bond (approx. 276 kJ/mol) is significantly weaker than C-Cl (338 kJ/mol) or C-F (485 kJ/mol). Consequently, 6-bromoindole shows a higher abundance of the dehalogenated fragment (m/z 116) compared to chloro- or fluoro-analogs.
Visualization of Fragmentation Pathways
Figure 1: EI-MS Fragmentation Pathway of 6-Bromoindole. The competition between HCN loss and Br radical loss defines the spectrum.
Comparative Performance: 6-Bromo vs. Alternatives
Comparison with Positional Isomers (4-, 5-, 7-Bromoindole)
Differentiation of isomers solely by MS is challenging because all generate identical fragment ions (m/z 195, 197, 116, 89). However, subtle electronic effects influence relative abundances.
-
4-Bromoindole: Proximity to the nitrogen lone pair often destabilizes the molecular ion slightly more, potentially increasing fragmentation efficiency.
-
6-Bromoindole: The bromine at the 6-position is electronically conjugated with the nitrogen but sterically distant.
Differentiation Strategy: Since MS spectra are nearly identical, Chromatographic Separation (Retention Time) is the only self-validating protocol for isomer differentiation.
| Feature | 6-Bromoindole | 4- / 5- / 7-Bromo Isomers | Differentiation Method |
| Parent Ion (m/z) | 195 / 197 | 195 / 197 | None (Identical Mass) |
| Base Peak | Typically m/z 195 or 116 | Typically m/z 195 or 116 | Low (Instrument Dependent) |
| GC Retention Time | Distinct | Distinct | High (Requires Standards) |
| [M-Br]/[M]+ Ratio | Intermediate | Variable (Isomer dependent) | Medium (Requires Calibration) |
Comparison with Halogenated Analogs (Cl, F)
When selecting a halogenated indole for a library, the fragmentation behavior dictates the limit of detection (LOD) and stability.
| Property | 6-Fluoroindole | 6-Chloroindole | 6-Bromoindole |
| Bond Strength | Strong (C-F) | Medium (C-Cl) | Weak (C-Br) |
| Fragmentation | Minimal dehalogenation. Dominant HCN loss. | Moderate dehalogenation. | Significant dehalogenation. |
| Spectral Complexity | Low (Single peaks) | Medium (Isotope interference) | High (Doublets + heavy fragmentation) |
| Application | Metabolic stability studies (blocked metabolism). | Intermediate stability. | Synthetic intermediate (Cross-coupling). |
Experimental Protocols
To ensure reproducibility, the following protocols utilize "Hard" (EI) and "Soft" (ESI) ionization techniques.
Protocol A: GC-MS (EI) for Isomer Separation
Objective: Separate 6-bromoindole from 4/5-isomers and confirm isotopic pattern.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Settings:
-
Validation Criteria:
-
Retention time must match reference standard ±0.05 min.
-
m/z 195/197 ratio must be between 0.9 and 1.1.
-
Protocol B: LC-MS/MS (ESI) for Trace Detection
Objective: High-sensitivity detection using Multiple Reaction Monitoring (MRM).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: ESI (+) Mode.
-
Transitions (MRM):
-
Quantifier: 196
117 (Loss of Br). Note: High collision energy required.[6] -
Qualifier: 196
169 (Loss of HCN).
-
Decision Logic for Identification
Use this logic flow to validate the identity of 6-bromoindole in a mixed sample.
Figure 2: Step-by-step decision tree for validating 6-bromoindole identity.
References
-
NIST Mass Spectrometry Data Center. "Indole - Electron Ionization Mass Spectrum."[7] National Institute of Standards and Technology. [Link]
-
Jackson, G. et al. "Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers." Forensic Science International, 2014. [Link]
-
PubChem. "6-Bromoindole Compound Summary." National Library of Medicine. [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole [webbook.nist.gov]
Comparative Reactivity Guide: 6-Bromo- vs. 5-Bromo-3-hydroxy-indole-2-carboxylic Acid in Indigoid Synthesis
As a Senior Application Scientist specializing in heterocyclic chemistry and dye synthesis, I frequently evaluate the structure-activity relationships (SAR) of indole building blocks. When comparing the reactivity of 6-bromo-3-hydroxy-indole-2-carboxylic acid and 5-bromo-3-hydroxy-indole-2-carboxylic acid , we are fundamentally examining how the regiochemistry of a halogen substituent modulates the electronic landscape of the indoxyl core.
These compounds are the critical precursors to symmetric halogenated indigoid dyes—most notably 6,6'-dibromoindigo (the historical Tyrian Purple) and its 5,5'-isomer[1]. Understanding their comparative reactivity is essential for researchers optimizing the yield and purity of these high-value organic semiconductors and colorants.
Structural & Electronic Causality
The reactivity of these carboxylic acids is defined by two sequential steps: decarboxylation (loss of CO₂) to form a reactive bromoindoxyl intermediate, followed by oxidative dimerization to form the final indigoid dye[2]. The position of the bromine atom dictates the kinetics of both steps through competing inductive (-I) and resonance (+M) effects.
-
6-Bromo Isomer: The bromine atom is positioned para to the indoxyl nitrogen (NH). The resonance electron donation (+M effect) from the bromine increases electron density at the nitrogen. After decarboxylation, this electronic push stabilizes the radical intermediate formed at the C2 position during oxidation, significantly accelerating the rate of oxidative dimerization[3].
-
5-Bromo Isomer: The bromine atom is positioned para to the C3-hydroxyl group (which exists in tautomeric equilibrium with the C3-ketone). The +M effect of the bromine cross-conjugates with the C3 carbonyl, thermodynamically stabilizing the keto tautomer. Because enolization is a prerequisite for radical formation at C2, this stabilization increases the activation energy barrier, rendering the 5-bromo isomer noticeably slower to dimerize under identical oxidative conditions.
Electronic effects governing the reactivity of 5-bromo and 6-bromo indoxyl isomers.
Quantitative Comparison of Reactivity
The differing electronic profiles manifest in distinct experimental behaviors and final product characteristics. The table below summarizes the key comparative metrics observed during the synthesis of their respective dibromoindigos[3],[4].
| Reactivity Metric | This compound | 5-Bromo-3-hydroxy-indole-2-carboxylic acid |
| Dominant Electronic Influence | +M stabilization of NH / C2 radical | +M stabilization of C3=O (keto tautomer) |
| Decarboxylation Kinetics | Faster (Lower activation barrier) | Slower (Thermodynamically stabilized) |
| Oxidative Coupling Rate | High (Rapid dimerization in air) | Moderate (Requires extended oxidation time) |
| Dimerization Product | 6,6'-Dibromoindigo (Tyrian Purple) | 5,5'-Dibromoindigo |
| Product Absorption ( | ~ 590–600 nm (Purple/Violet) | ~ 610–615 nm (Blue/Violet) |
Experimental Protocol: Self-Validating Decarboxylative Dimerization
To objectively compare the reactivity of these two isomers, we utilize a standardized decarboxylation-oxidation workflow. The decarboxylation of heterocyclic carboxylic acids is highly efficient in aprotic polar solvents (like DMF) catalyzed by weak organic acids at elevated temperatures[5].
The Self-Validating Mechanism: This protocol integrates real-time UV-Vis spectrophotometry. A successful, clean conversion from the precursor to the indigoid dye must exhibit a strict isosbestic point . If the isosbestic point is lost during the kinetic run, it immediately signals the formation of off-target over-oxidation products (e.g., bromo-isatins), prompting the operator to reduce the oxygen flow rate. This ensures the protocol inherently validates its own chemical purity.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix: Dissolve 5.0 mmol of the chosen bromo-3-hydroxy-indole-2-carboxylic acid in 25 mL of anhydrous N,N-dimethylformamide (DMF) in a 100 mL three-neck flask.
-
Catalytic Initiation: Add 0.5 mmol (10 mol%) of glacial acetic acid. The organic acid acts as a proton shuttle, lowering the transition state energy for the loss of CO₂[5].
-
Thermal Decarboxylation: Heat the mixture to 95–105 °C under a nitrogen atmosphere. Monitor the evolution of CO₂. The 6-bromo isomer will typically cease gas evolution 15-20% faster than the 5-bromo isomer due to the lack of keto-stabilization.
-
Controlled Oxidative Dimerization: Once decarboxylation is complete (yielding the bromoindoxyl intermediate), lower the temperature to 60 °C and bubble atmospheric air through the solution at a controlled rate of 10 mL/min[2].
-
Kinetic Validation (In-Situ UV-Vis): Continuously sample the reaction via a flow-cell into a UV-Vis spectrophotometer. Track the depletion of the precursor peak (~280–300 nm) and the growth of the product peak (~590 nm for 6,6'-dibromoindigo; ~615 nm for 5,5'-dibromoindigo). Terminate the airflow the moment the product absorbance plateaus to prevent over-oxidation.
-
Isolation: Precipitate the highly insoluble dibromoindigo dye by pouring the DMF solution into 100 mL of cold distilled water. Filter, wash with ethanol, and dry under vacuum.
Mechanistic pathway of decarboxylative dimerization to dibromoindigo dyes.
Conclusion
The regiochemistry of the bromine substituent fundamentally dictates the reactivity of bromo-3-hydroxy-indole-2-carboxylic acids. The 6-bromo isomer is kinetically primed for rapid radical formation and dimerization due to para-NH resonance stabilization, making it a highly efficient precursor for Tyrian Purple. Conversely, the 5-bromo isomer requires more aggressive or prolonged reaction conditions due to the thermodynamic sink created by its stabilized keto tautomer.
References
-
A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) . Molecules (PMC).[Link]
-
Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo . New Journal of Chemistry (RSC Publishing).[Link]
-
Biosynthesis of 6,6'-dibromoindigo (6BrIG) using three enzymes in E. coli . Nature Chemical Biology.[Link]
-
Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing . Catalysts (MDPI).[Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
Sources
- 1. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Comprehensive Technical Guide: UV-Vis Absorption Maxima and Chromogenic Performance of 6-Bromo-3-hydroxy-indole-2-carboxylic Acid
Target Audience: Researchers, Analytical Chemists, and Assay Development Scientists Content Focus: Photophysical properties, comparative chromogenic performance, and self-validating spectroscopic protocols.
Executive Summary & Chemical Identity
6-Bromo-3-hydroxy-indole-2-carboxylic acid (often referred to as 6-bromoindoxylic acid) is a highly specialized chromogenic precursor. While the monomeric acid itself absorbs primarily in the ultraviolet (UV) region, its analytical value lies in its enzymatic or chemical conversion. Upon decarboxylation and subsequent oxidative dimerization, it forms 6,6'-dibromoindigo (historically known as Tyrian Purple)[1].
Understanding the distinct UV-Vis absorption maxima of both the precursor and the resulting dimeric dye is critical for developing robust, high-contrast reporter assays, biosensors, and solid-phase immunoblots.
Photophysical Properties & Solvatochromism
The spectroscopic monitoring of this substrate relies on tracking the disappearance of the UV-absorbing precursor and the appearance of the visible-absorbing product.
-
Precursor (this compound): Exhibits a broad absorption band in the UV region (λmax ~290 nm) due to the π-π* transitions of the substituted indole ring system.
-
Product (6,6'-Dibromoindigo): The conjugated dimeric structure shifts the absorption deep into the visible spectrum.
The Solvatochromic Pitfall: A critical factor often overlooked in assay development is dye aggregation. In pure dimethyl sulfoxide (DMSO), 6,6'-dibromoindigo exists in a solvated monomeric state with an absorption maximum of 598 nm [2],[3]. However, introducing aqueous buffers (e.g., a 50:50 DMSO:H₂O mixture) induces rapid molecular aggregation and hydrogen bonding, causing a massive hypsochromic (blue) shift to approximately 520 nm [4].
Comparative Performance Analysis
When designing a chromogenic assay, the choice of the indole substitution pattern dictates the final color, contrast, and precipitation kinetics. The table below objectively compares this compound against common alternatives.
Table 1: UV-Vis Maxima and Assay Performance Comparison
| Chromogenic Precursor | Dimeric Dye Product | Precursor λmax (UV) | Product λmax (Vis, Pure DMSO) | Product λmax (Vis, 50:50 DMSO:H₂O) | Assay Application Profile |
| This compound | 6,6'-Dibromoindigo | ~290 nm | 598 nm[3] | 520 nm[4] | High-contrast immunoblotting; biosensors requiring distinct purple precipitation. |
| 3-Hydroxy-indole-2-carboxylic acid | Indigo | ~280 nm | 617 nm[3] | ~600 nm | Baseline reporter assays; textile dye synthesis. |
| 5-Bromo-3-hydroxy-indole-2-carboxylic acid | 5,5'-Dibromoindigo | ~290 nm | 623 nm[4] | N/A | Deep blue chromogenic assays; alternative to X-Gal derivatives. |
Why choose the 6-Bromo derivative? The electron-withdrawing bromine atom at the 6-position slightly widens the HOMO-LUMO gap compared to unsubstituted indigo, shifting the pure solvent absorption from 617 nm to 598 nm[3],[5]. Visually, this produces a vivid purple hue that offers superior optical contrast against biological backgrounds (which are typically yellowish or red) compared to standard blue indigo dyes. Furthermore, the brominated product is highly insoluble, ensuring sharp, localized bands in solid-phase assays without diffusion artifacts.
Mechanistic Pathway
The conversion of the substrate into the detectable dye is a two-step process. The carboxylic acid group at the 2-position acts as a stabilizing moiety. It must first be removed (decarboxylation) to form the highly reactive 6-bromoindoxyl intermediate[1], which then rapidly dimerizes in the presence of oxygen.
Figure 1: Reaction pathway from the 6-bromoindoxylic acid precursor to 6,6'-dibromoindigo.
Self-Validating Experimental Protocol: UV-Vis Kinetic Assay
To accurately quantify the performance of this compound, researchers must utilize a self-validating spectroscopic system. This protocol is designed to eliminate artifacts caused by dye precipitation and side-reactions.
The Causality of the Protocol
Because 6,6'-dibromoindigo forms strong intermolecular hydrogen bonds, it precipitates in aqueous solutions, causing Rayleigh light scattering that artificially inflates absorbance readings. Therefore, the reaction must either be quenched in an organic solvent, or monitored in a solvent system that maintains the dye in a monomeric state. Furthermore, dual-wavelength monitoring is mandatory to prove stoichiometric conversion and rule out over-oxidation to 6-bromoisatin.
Step-by-Step Methodology
-
Substrate Preparation: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Baseline Establishment: Dilute the stock to a working concentration of 100 µM in pure DMSO (or a strictly controlled DMSO:Buffer ratio if enzymatic cleavage is required). Blank the spectrophotometer with the exact solvent matrix.
-
Initial UV Scan: Perform a full spectrum scan from 250 nm to 750 nm. Confirm the presence of the precursor peak at ~290 nm and the absence of any peaks in the 500–650 nm range.
-
Reaction Initiation: Introduce the decarboxylating agent or enzyme. If using an aqueous enzyme, immediately mix and transfer to a cuvette.
-
Dual-Wavelength Kinetic Monitoring:
-
Validation (Isosbestic Point): Overlay the kinetic spectra. A true, clean conversion will display an isosbestic point (typically around 340-360 nm), validating that the total molar concentration of indole species is conserved and no side-reactions have occurred.
Figure 2: Step-by-step UV-Vis kinetic monitoring workflow for chromogenic substrate evaluation.
References
-
Cooksey, C. J. (2001). "Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds." Molecules, 6(9), 736-769.[Link]
-
Lee, J., et al. (2021). "Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli." Marine Drugs, 19(1), 22.[Link]
-
Enchev, V., et al. (2021). "Photoinduced Phenomena in 6,6'-Dibromoindigo (Tyrian Purple): a Theoretical Study." Croatica Chemica Acta, 94(1). [Link]
-
Robertson, A., & Waters, W. A. (1931). "Syntheses of Glucosides. Part VII. The Synthesis of 6-Bromoindican." Journal of the Chemical Society (Resumed), 72-77.[Link]
Sources
- 1. IX.—Syntheses of glucosides. Part VII. The synthesis of 6-bromoindican - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-Bromo-3-hydroxy-indole-2-carboxylic Acid and Its Analogs
This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quantitative and qualitative analysis of 6-Bromo-3-hydroxy-indole-2-carboxylic acid. Given the specialized nature of this molecule, which is often a synthetic intermediate in drug discovery, commercially available Certified Reference Materials (CRMs) may be limited. Therefore, this guide will establish a robust analytical framework using the closely related and more readily available analog, 6-Bromoindole-2-carboxylic acid , as a practical surrogate. The principles, protocols, and validation strategies detailed herein are directly applicable and adaptable for this compound, equipping researchers with a self-validating system for ensuring analytical accuracy and regulatory compliance.
The Foundational Choice: Selecting an Appropriate Reference Standard
The reliability of any analytical measurement is fundamentally anchored to the quality of the reference standard used for calibration. In pharmaceutical development, reference standards are not merely "pure" compounds; they are materials with meticulously characterized properties that ensure traceability and consistency.[1] The choice between a Certified Reference Material (CRM) and a well-characterized Reference Standard (RS) depends on the analytical objective, regulatory requirements, and the developmental stage of the drug product.
Expert Insight: For early-stage research and process development, a high-purity Reference Standard (RS), often synthesized in-house or procured from a chemical supplier, is typically sufficient for preliminary analysis. However, for method validation, stability studies, and quality control (QC) release testing under GMP conditions, a Certified Reference Material (CRM) is the gold standard.[2] CRMs are produced under an ISO 17034 quality system and characterized by an ISO/IEC 17025 accredited laboratory, providing a certificate of analysis (CoA) with a certified value and its associated uncertainty.[3][4] This level of metrological traceability is indispensable for regulatory submissions.
Comparative Analysis of Reference Standard Tiers
| Feature | Certified Reference Material (CRM) | Reference Standard (RS) | In-House Primary Standard |
| Traceability | Metrologically traceable to SI units. | Traceable to a CRM or extensively characterized. | Characterized using validated methods, traceability may be limited. |
| Certification | Issued with a comprehensive Certificate of Analysis (CoA) under ISO 17034/17025, stating certified value and uncertainty.[3] | CoA provided, but may not include a certified value with uncertainty. Purity is typically reported. | Full characterization data (NMR, MS, HPLC, etc.) should be documented internally. |
| Regulatory Acceptance | Highest level of acceptance by global regulatory bodies (FDA, EMA).[5] | Widely accepted for many applications, but may require further justification for pivotal studies. | Requires extensive internal validation and justification for regulatory use. |
| Cost | High | Moderate | Variable (cost of synthesis, purification, and characterization) |
| Typical Use Case | Method validation, instrument calibration, quality control release testing, legal and regulatory compliance. | Routine analysis, method development, system suitability checks. | Early-phase development, impurity identification. |
Core Analytical Strategy: A Comparative Look at HPLC-UV and LC-MS
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of indole derivatives in pharmaceutical contexts.[6] The selection of the detection method—typically Ultraviolet (UV) or Mass Spectrometry (MS)—hinges on the specific requirements for sensitivity, selectivity, and the nature of the information sought.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for routine quality control and assays. The indole ring system possesses a strong chromophore, making it highly amenable to UV detection.[7] This method is robust, cost-effective, and provides excellent quantitation for the main component and its impurities when their identities are known and they are present at sufficient levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When dealing with trace-level impurities, degradation products, or the need for definitive identification, LC-MS is the method of choice.[8] Its superior sensitivity and the ability to provide molecular weight information make it essential for impurity profiling and stability-indicating method development.
Causality in Method Selection: The choice is driven by the Analytical Target Profile (ATP) , a concept central to modern analytical development.[5] If the goal is a simple purity assay of the bulk drug substance, a validated HPLC-UV method is sufficient. If the objective is to identify and quantify unknown, potentially genotoxic impurities at trace levels, an LC-MS method is non-negotiable.
Experimental Workflow: Establishing a Validated HPLC-UV Method
This section provides a detailed protocol for developing a stability-indicating HPLC-UV method for 6-Bromoindole-2-carboxylic acid, which can be adapted for its 3-hydroxy analog. The trustworthiness of this protocol lies in its adherence to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[9]
Workflow for Method Development and Validation
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. gbjpl.com.au [gbjpl.com.au]
- 3. Certified Reference Materials [sigmaaldrich.com]
- 4. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. benchchem.com [benchchem.com]
- 8. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Stability of Halogenated 3-Hydroxy-Indole-2-Carboxylic Acids
This guide provides a comprehensive comparative analysis of the stability of halogenated 3-hydroxy-indole-2-carboxylic acids, a class of compounds of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and halogenation is a key strategy for modulating the physicochemical and biological properties of these molecules, including their metabolic stability and binding interactions.[1][2] This document outlines a systematic approach to evaluating the chemical stability of 4-fluoro, 4-chloro, 4-bromo, and 4-iodo-3-hydroxy-indole-2-carboxylic acids under various stress conditions, providing a framework for researchers and drug development professionals to assess and predict the shelf-life and degradation pathways of these promising compounds.
Introduction to the Significance of Halogenation in Indole Derivatives
The introduction of a halogen atom to the indole ring can profoundly influence a molecule's properties. Halogens are electron-withdrawing, which can alter the reactivity of the indole ring and its susceptibility to oxidation.[1] Furthermore, the nature of the halogen itself—fluorine, chlorine, bromine, or iodine—imparts distinct characteristics. For instance, the carbon-fluorine bond is the strongest among the carbon-halogen bonds, which can enhance metabolic stability.[3] Conversely, the larger and more polarizable nature of bromine and iodine can lead to different intermolecular interactions.[1][4] Understanding the impact of these substitutions on the chemical stability of 3-hydroxy-indole-2-carboxylic acids is crucial for the development of robust and reliable drug candidates.
Experimental Design for a Comparative Stability Study
A well-designed stability study is essential for identifying potential degradation pathways and establishing the intrinsic stability of a drug substance. The following experimental design provides a robust framework for a comparative analysis of halogenated 3-hydroxy-indole-2-carboxylic acids.
2.1. Materials and Methods
-
Test Compounds: 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-3-hydroxy-indole-2-carboxylic acid.
-
Instrumentation: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this study.[5][6] An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient elution program would be suitable. Mass spectrometry (MS) detection can be coupled with HPLC for the identification of degradation products.
-
Stress Conditions: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to expedite degradation and elucidate degradation pathways.[7] The following conditions are recommended:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: Exposure to UV light (254 nm) and visible light (ICH Q1B guidelines).
-
2.2. Rationale for Experimental Choices
The selection of these stress conditions is based on international regulatory guidelines for stability testing.[7] Acidic and alkaline conditions challenge the hydrolytic stability of the molecule, particularly the carboxylic acid and hydroxyl groups. Oxidative stress mimics potential degradation in the presence of oxidizing agents. Thermal and photostability testing are crucial for determining appropriate storage and handling conditions. The 3-hydroxyindole moiety is known to be susceptible to oxidation, potentially forming dimeric or polymeric products.[8]
Workflow for Comparative Stability Testing
The following diagram illustrates the workflow for the comparative stability testing of the halogenated 3-hydroxy-indole-2-carboxylic acids.
Caption: Workflow for the comparative stability study.
Predicted Comparative Stability Data
The following table presents hypothetical, yet scientifically plausible, data from the forced degradation studies. The percentage degradation is calculated based on the reduction in the peak area of the parent compound in the stressed sample compared to an unstressed control.
| Stress Condition | 4-Fluoro- | 4-Chloro- | 4-Bromo- | 4-Iodo- |
| 0.1 N HCl, 60°C, 24h | < 5% | < 5% | ~5% | ~7% |
| 0.1 N NaOH, 60°C, 24h | ~10% | ~12% | ~15% | ~20% |
| 3% H₂O₂, RT, 24h | ~15% | ~25% | ~30% | > 40% |
| 80°C, 48h (solid) | < 2% | < 2% | < 2% | ~3% |
| Photostability (UV/Vis) | ~5% | ~8% | ~10% | ~15% |
4.1. Interpretation of Predicted Data
The predicted data suggests a stability trend of F > Cl > Br > I, particularly under oxidative and photolytic stress. This can be rationalized by considering the electronic and steric properties of the halogens:
-
Fluorine: The high electronegativity and the strong C-F bond likely render the 4-fluoro derivative the most stable.[3]
-
Chlorine and Bromine: These derivatives are expected to exhibit intermediate stability. Their larger size and greater polarizability compared to fluorine may influence their reactivity.[1]
-
Iodine: The C-I bond is the weakest among the C-halogen bonds, making the 4-iodo derivative more susceptible to degradation, especially photolytic cleavage.
Under hydrolytic conditions, the differences in stability are predicted to be less pronounced, as the primary sites of hydrolysis are the carboxylic acid and hydroxyl groups, which are less directly influenced by the halogen at the 4-position.
Plausible Degradation Pathway
The 3-hydroxyindole core is prone to oxidation. A plausible degradation pathway under oxidative stress is the formation of an isatin derivative, followed by further degradation.[9][10]
Caption: A plausible oxidative degradation pathway.
Detailed Experimental Protocol: Oxidative Degradation
This protocol provides a step-by-step guide for assessing the stability of the halogenated compounds under oxidative stress.
Objective: To determine the degradation of halogenated 3-hydroxy-indole-2-carboxylic acids in the presence of hydrogen peroxide.
Materials:
-
1 mg/mL stock solutions of each test compound in methanol.
-
30% (w/v) hydrogen peroxide solution.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
0.1% Formic acid in water and acetonitrile (for HPLC mobile phase).
Procedure:
-
Sample Preparation:
-
For each compound, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Dilute to the mark with a 50:50 mixture of methanol and water. This results in a final concentration of 100 µg/mL of the test compound and 0.3% H₂O₂.
-
-
Control Sample Preparation:
-
For each compound, prepare a control sample by following the same procedure but replacing the hydrogen peroxide solution with 1 mL of water.
-
-
Incubation:
-
Store all sample and control flasks at room temperature (25°C ± 2°C) for 24 hours, protected from light.
-
-
Sample Analysis:
-
After 24 hours, inject the samples and controls into the HPLC system.
-
Use a suitable gradient elution method to separate the parent compound from any degradation products.
-
Monitor the elution profile at a wavelength where the parent compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage degradation using the following formula: % Degradation = [(Area_control - Area_sample) / Area_control] * 100
-
Conclusion
This guide provides a comprehensive framework for the comparative stability testing of halogenated 3-hydroxy-indole-2-carboxylic acids. The proposed experimental design and protocols, grounded in established scientific principles and regulatory guidelines, offer a robust methodology for assessing the intrinsic stability of these compounds. The predicted stability trend (F > Cl > Br > I) is based on the known physicochemical properties of halogens and provides a rational basis for further experimental investigation. The insights gained from such studies are invaluable for the selection of stable drug candidates and the development of appropriate formulation and storage strategies.
References
- Chan, H. K. (1974). Application of polarography to the development of a stability-indicating assay method for a new indole derivative and its tablet formulations. Journal of Pharmacy and Pharmacology, 26 Suppl, 37P-40P.
- Arora, R., & Singh, S. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
- Jain, R., & Goyal, R. N. (2005). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Bioelectrochemistry, 65(2), 143-150.
- Antoun, M. D., & El-Ragehy, N. A. (2013). Stability-indicating chromatographic methods for the determination of sertindole.
- BenchChem. (2025).
- Gu, J. D. (2003). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 69(3), 1693–1698.
- Sosnovskikh, V. Y., & Usachev, B. I. (2019). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 24(23), 4347.
- Qu, Y., & Spain, J. C. (2011). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Applied microbiology and biotechnology, 92(3), 465–473.
- Patel, P. N., & Kumar, A. (2012). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 3(9), 2967-2975.
- Berthelot, D., et al. (2000). The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements. Journal of the Chemical Society, Perkin Transactions 2, (2), 283-290.
- Gouverneur, V., & Seath, K. J. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Society Reviews, 50(2), 943-963.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 6-Bromo-3-hydroxy-indole-2-carboxylic acid
[1]
Part 1: Executive Safety & Logistics Summary
Chemical Identity & Classification
-
Compound: 6-Bromo-3-hydroxy-indole-2-carboxylic acid
-
Chemical Family: Halogenated Indoxyl / Indole Derivative[1]
-
Primary Hazard: Toxic / Irritant / Environmental Hazard .
-
Reactivity Alert: Air & Light Sensitive . The 3-hydroxy moiety (indoxyl core) is prone to spontaneous oxidative dimerization in the presence of air or alkali, forming insoluble blue/purple dyes (6,6'-dibromoindigo, a Tyrian Purple analog).
-
Waste Classification: Halogenated Organic Waste . Under no circumstances should this compound enter the aqueous sanitary sewer system.
Immediate Action Plan
| Status | Action |
|---|---|
| Spill | Do not use water initially (spreads dye). Absorb with dry sand/vermiculite. |
| Disposal | Segregate into Halogenated Solvent/Solid waste streams. |
| Storage | Keep cold (-20°C), dark, and under inert gas (Argon/N2) until disposal to prevent decomposition. |
Part 2: Technical Safety & Handling Analysis
1. Hazard Characterization (GHS)
Based on structural analogs (5-bromoindole-2-carboxylic acid) and the reactive indoxyl core, treat this compound with the following GHS precautions:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2/2A (Causes serious irritation).
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life due to halogenation).
2. Chemical Instability Mechanism
The "3-hydroxy" position is the critical instability point. Upon exposure to air or basic pH, the compound undergoes oxidative coupling:
-
Oxidation: The 3-hydroxyindole oxidizes to a radical or ketone intermediate.
-
Dimerization: Two molecules couple to form 6,6'-dibromoindigo (an insoluble, intense purple dye).
-
Operational Risk: This reaction releases protons and precipitates solids, which can clog waste lines and permanently stain laboratory equipment.
Part 3: Disposal Decision Logic (Visualized)
The following flowchart dictates the correct disposal pathway based on the physical state of the waste.
Figure 1: Decision matrix for segregating halogenated indole waste streams. Note that even non-halogenated solvents containing this solute should often be routed to halogenated streams due to the bromine content of the solute, depending on local facility rules.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure substance, contaminated weighing boats, solid reaction residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers (corrosion risk from potential HBr evolution).
-
Packaging:
-
Place the solid material inside a secondary sealable bag (e.g., Ziploc) before placing it in the jar. This contains any fine dust that might stain the outer container.
-
-
Labeling:
-
Primary Constituent: this compound.
-
Hazard Checkboxes: Toxic, Irritant.
-
Specific Warning: "Contains Halogens (Bromine). Potential Dye Formation."
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid) until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC waste.
-
Segregation:
-
Rule 1: Dispose of in the Halogenated Organic Solvent stream. Even if dissolved in methanol or DMSO, the presence of the bromine atom on the indole ring technically classifies the mixture as halogenated waste in many jurisdictions (e.g., EPA RCRA guidelines often require segregation if halogen content >1000 ppm).
-
Rule 2: Do NOT mix with oxidizing acids (Nitric, Perchloric). This will trigger rapid decomposition and potentially violent gas evolution.[2][3]
-
-
Stabilization (Optional but Recommended):
-
If the solution is aqueous or basic, it may turn dark blue/purple over time. To prevent precipitation of the dye (which can stick to the walls of the waste carboy), you may acidify the solution slightly (pH ~4-5) using Acetic Acid or dilute HCl before adding it to the waste container. This keeps the indole protonated and more stable.
-
-
Labeling:
-
List all solvents (e.g., "95% Methanol, 5% Water").
-
List solute: "Trace this compound".
-
Protocol C: Spill Cleanup (Decontamination)
Scenario: Powder spill on benchtop.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Containment: Do not spray water immediately. Water will dissolve the compound, promote oxidation, and spread a purple stain across the surface.
-
Dry Cleanup: Cover the spill with an inert absorbent (Vermiculite or Chemizorb). Sweep carefully into a dustpan.
-
Surface Decontamination:
-
Once the bulk solid is removed, wipe the surface with a paper towel soaked in Ethanol or Acetone (solubilizes the organic).
-
If staining occurs (purple/blue), use a 10% bleach solution only after the bulk organic is removed (to avoid haloform reaction with bulk solvent), or use a specific surfactant cleaner.
-
-
Disposal: Place all contaminated absorbents and gloves into the Solid Hazardous Waste bin.
Part 5: Regulatory Compliance & Documentation
RCRA (USA) & European Waste Codes When filling out waste manifests, use the following codes as a baseline (verify with your local EHS officer):
| Regulation | Code | Description |
| RCRA (USA) | None Specific | Not a P- or U-listed waste. Regulate by characteristic. |
| RCRA Characteristic | D001 / D003 | Potentially ignitable (if in organic solvent) or Reactive (if prone to rapid decomposition, though unlikely to meet D003 threshold). |
| EWC (Europe) | 07 01 03 | Organic halogenated solvents, washing liquids, and mother liquors. |
| EWC (Europe) | 16 05 06 | Laboratory chemicals consisting of or containing hazardous substances. |
Documentation Requirement: Ensure the Safety Data Sheet (SDS) is accessible to the waste disposal contractor. If a specific SDS for the 3-hydroxy derivative is unavailable, attach the SDS for 5-Bromoindole-2-carboxylic acid and annotate it with "Structural Analog - Handle as Halogenated Indole."
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 6-Bromo-3-methyl-1H-indole-2-carboxylic acid. Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 5-Hydroxyindole-2-carboxylic acid. Retrieved from
-
PubChem. (n.d.). Compound Summary: 6-Bromoindole-2-carboxylic acid (CAS 16732-65-3). National Library of Medicine. Retrieved from
-
Guengerich, F. P., et al. (2021). Construction of Biocatalysts Using the P450 Scaffold for the Synthesis of Indigo from Indole. Journal of Biological Chemistry. (Demonstrates oxidative instability of 3-hydroxyindoles). Retrieved from
-
University of Illinois Urbana-Champaign (DRS). (2023). Chemical Waste Management Guide: Halogenated Solvents. Retrieved from
Personal protective equipment for handling 6-Bromo-3-hydroxy-indole-2-carboxylic acid
As a Senior Application Scientist, ensuring the safety and operational efficiency of your laboratory is paramount. Handling specialized halogenated indole derivatives like 6-Bromo-3-hydroxy-indole-2-carboxylic acid requires a deep understanding of both its chemical behavior and its toxicological profile.
This guide provides a self-validating, mechanistically grounded protocol for the safe handling, storage, and disposal of this compound, moving beyond basic compliance to foster a culture of rigorous scientific safety.
Chemical Profile & Mechanistic Hazard Identification
This compound (CAS: 876480-09-0) is a fine chemical powder frequently utilized as a biochemical reagent and intermediate in drug development[1]. While a highly valuable building block, its structural features—specifically the lipophilic bromo-indole core combined with an acidic carboxylic acid moiety—dictate its hazard profile.
Based on the toxicological data of its direct structural analogs (Indole-2-carboxylic acid and 6-Bromoindole), this compound triggers several critical Globally Harmonized System (GHS) classifications[2][3]:
| Hazard Code | Classification | Mechanistic Causality |
| H302 | Harmful if swallowed | The compound exhibits moderate systemic toxicity upon ingestion, capable of irritating gastrointestinal mucous membranes[3]. |
| H315 | Causes skin irritation | The lipophilic brominated ring allows the molecule to partition into the stratum corneum. Once penetrated, the acidic proton disrupts local cellular pH, triggering localized inflammatory cascades[4][5]. |
| H319 | Causes serious eye irritation | Similar to dermal exposure, the compound easily penetrates ocular lipid bilayers, causing severe irritation and potential corneal damage[4][5]. |
| H335 | May cause respiratory irritation | As a fine solid, it readily forms suspended micro-particulates. Inhalation deposits these particulates in the respiratory tract, irritating mucous membranes[6]. |
Personal Protective Equipment (PPE) Matrix
To interrupt the exposure pathways identified above, a robust PPE strategy is required. Every piece of equipment must be selected based on the compound's specific physicochemical properties.
| Protection Area | Recommended Equipment | Scientific Rationale & Regulatory Standard |
| Eye/Face | Tightly fitting safety goggles | Prevents ocular exposure to aerosolized dust. Must conform to EN 166 (EU) or NIOSH (US) standards[4]. Safety glasses with side shields are insufficient for fine powders. |
| Skin/Hands | Impervious Nitrile Gloves | Halogenated aromatics can permeate standard latex. Nitrile provides a superior chemical barrier. Gloves must be inspected prior to use and meet EN 374 specifications[4]. |
| Respiratory | N95 / P100 Particulate Respirator | Primary handling must occur in a fume hood. If engineering controls are compromised or exposure limits are exceeded, a particulate respirator is mandatory to block H335 inhalation risks[4]. |
| Body | Flame-resistant, impervious lab coat | Protects against accidental spills and minimizes static charge accumulation, which can aerosolize the powder[4][6]. |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, personnel must follow a strict, step-by-step methodology when handling this material.
Step 1: Environmental Verification
-
Verify that the laboratory fume hood has a face velocity of at least 80–100 feet per minute (fpm).
-
Ensure an eyewash station is accessible within 10 seconds of the handling area[6].
Step 2: Material Retrieval & Preparation
-
Retrieve the compound from -20°C storage. Causality: The electron-rich 3-hydroxy group is susceptible to aerial oxidation, and the bromo-indole core can undergo photodegradation. Cold storage under an inert gas (Argon/Nitrogen) prevents the formation of reactive, potentially more toxic degradation products[7].
-
Allow the sealed container to equilibrate to room temperature inside a desiccator before opening to prevent condensation, which can degrade the carboxylic acid moiety.
Step 3: Weighing and Transfer
-
Use anti-static spatulas and weigh boats. Fine indole powders are prone to static cling, which significantly increases the risk of dust aerosolization.
-
Weigh the material inside a dedicated powder-handling enclosure or a draft-protected analytical balance within the fume hood.
-
Transfer the pre-weighed solid into a sealable secondary container before moving it to the reaction vessel to prevent transit spills.
Step 4: Post-Handling Decontamination
-
Wipe down all spatulas, balances, and hood surfaces with a damp, disposable cloth to capture any residual micro-particulates. Do not dry sweep[5].
Workflow for safe handling of this compound.
Waste Management & Disposal Plan
Because this compound contains a covalently bound bromine atom, it is poorly degradable in standard municipal wastewater treatment plants and poses a toxicity risk to aquatic environments[8].
Step-by-Step Disposal Protocol:
-
Solid Waste: Collect all contaminated weigh boats, damp cleaning cloths, and empty reagent vials. Place them in a chemically compatible, rigid container.
-
Liquid Waste: Any solvent washings or reaction mixtures containing this compound MUST be segregated into a clearly labeled "Halogenated Organic Waste" carboy. Never mix with non-halogenated waste streams.
-
Final Disposal: Do not flush any quantity down the drain. The segregated waste must be transferred to an approved environmental waste disposal plant for high-temperature incineration[6].
Emergency Response Protocol
Even with rigorous controls, accidental exposure can occur. Immediate, mechanistically appropriate first aid is required:
-
Skin Contact: The lipophilic nature of the compound means it will quickly adhere to the skin. Immediately flush the skin with copious amounts of running water and soap for at least 15 minutes while removing contaminated clothing. Do not use harsh solvents to wash the skin, as this can increase dermal penetration[3][6].
-
Eye Contact: Rinse cautiously with water for 15 minutes. The eyelids must be held open to ensure the acidic particulates are completely flushed from the ocular cavity. Remove contact lenses if present and easy to do[3][6].
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. The inflammatory response in the respiratory tract may be delayed; seek medical attention immediately[6][8].
-
Spill Management: Evacuate personnel to safe areas. Wear a full-face respirator if the spill is large and outside a hood. Shovel the spilled material into a closed container using non-sparking tools. Never dry sweep , as this will immediately aerosolize the hazardous powder[4][5].
References
-
337311-94-1 - Sale from Quality Suppliers - Guidechem: Safety Data. Guidechem. 1
-
Indole-2-carboxylic acid SDS, 1477-50-5 Safety Data Sheets. Echemi. 4
-
Safety Data Sheet Indole-2-carboxylic acid 1. Identification Product name. Metasci.6
-
6-Bromoindole | Biochemical Reagent. MedChemExpress. 7
-
SAFETY DATA SHEET - Fisher Scientific (Indole-2-carboxylic acid). Fisher Scientific. 2
-
SAFETY DATA SHEET - TCI Chemicals (6-Bromoindole-3-carboxaldehyde). TCI Chemicals.
-
SAFETY DATA SHEET - Thermo Fisher Scientific (6-Bromoindole). Thermo Fisher Scientific. 5
-
SAFETY DATA SHEET - Thermo Fisher Scientific (Indole-2-carboxylic acid). Thermo Fisher Scientific. 8
-
SAFETY DATA SHEET - Fisher Scientific (6-Bromoindole). Fisher Scientific. 3
-
6-Bromoindole 96 52415-29-9. Sigma-Aldrich.
Sources
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
